Product packaging for 2',6'-Dichloro-3'-fluoroacetophenone(Cat. No.:CAS No. 290835-85-7)

2',6'-Dichloro-3'-fluoroacetophenone

Número de catálogo: B032307
Número CAS: 290835-85-7
Peso molecular: 207.03 g/mol
Clave InChI: VJBFZHHRVCPAPZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

2',6'-Dichloro-3'-fluoroacetophenone is a highly versatile and valuable fluorinated aromatic ketone extensively employed as a key synthetic intermediate in organic and medicinal chemistry research. Its primary research application lies in the construction of complex molecular architectures, particularly as a precursor to substituted heterocycles and as a core building block in the development of active pharmaceutical ingredients (APIs) and agrochemicals. The strategic placement of the chlorine and fluorine substituents on the acetophenone scaffold offers researchers unique opportunities for selective functionalization via nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination. This allows for the systematic exploration of structure-activity relationships (SAR) by introducing a diverse array of amines, alcohols, and boronic acids. The electron-withdrawing nature of the halogen atoms activates the carbonyl group, facilitating nucleophilic addition and making it a crucial synthon for synthesizing alcohols, amines, and other carbonyl-derived functionalities. As a research chemical, it is instrumental in the discovery and optimization of compounds with potential biological activity, serving as a critical reagent in the synthesis of libraries for high-throughput screening. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5Cl2FO B032307 2',6'-Dichloro-3'-fluoroacetophenone CAS No. 290835-85-7

Propiedades

IUPAC Name

1-(2,6-dichloro-3-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2FO/c1-4(12)7-5(9)2-3-6(11)8(7)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJBFZHHRVCPAPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1Cl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30370066
Record name 2',6'-Dichloro-3'-fluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

290835-85-7
Record name 1-(2,6-Dichloro-3-fluorophenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=290835-85-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2',6'-Dichloro-3'-fluoroacetophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0290835857
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2',6'-Dichloro-3'-fluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2,6-dichloro-3-fluorophenyl)ethanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.156.214
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 2',6'-Dichloro-3'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',6'-Dichloro-3'-fluoroacetophenone is a halogenated acetophenone derivative that serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] Its chemical structure, featuring two chlorine atoms and one fluorine atom on the phenyl ring, imparts unique reactivity and properties that are leveraged in the development of complex molecules.[1] This document provides a detailed overview of the core physical properties of this compound, presenting quantitative data, general experimental methodologies, and a logical framework for understanding these characteristics. This information is critical for its application in organic synthesis, process development, and quality control.[1]

Core Physical and Chemical Properties

The physical characteristics of this compound have been determined and are summarized below. These properties are essential for handling, storage, and reaction setup. The compound typically appears as a colorless to light yellow clear liquid at room temperature.[1][2][3][4][5]

PropertyValueSource(s)
Molecular Formula C₈H₅Cl₂FO[1][3][5]
Molecular Weight 207.03 g/mol [1][5][6]
Appearance Colorless to light yellow clear liquid[1][3][4][5]
Boiling Point 250 - 255 °C[1][3][5]
Density 1.403 g/mL at 25 °C[3][6][7]
Refractive Index n20/D 1.5275 - 1.53[1][4][5]
Flash Point 110 °C (230 °F) - closed cup[5][6]
Vapor Pressure 0.143 mmHg at 25 °C[3]
Solubility Insoluble in water; soluble in most organic solvents[2][3]
Melting Point Not available[4]

Experimental Protocols

While specific experimental documentation for the determination of this compound's properties is not detailed in the available literature, the values are typically obtained using standardized methodologies. The following outlines the general protocols used for measuring such physical properties.

1. Determination of Boiling Point: The boiling point is commonly determined using methods such as distillation under atmospheric pressure, following OECD Guideline 103. A sample of the liquid is heated, and the temperature at which the vapor pressure of the liquid equals the external pressure is recorded as the boiling point. For high-boiling-point substances, vacuum distillation may be employed, and the results extrapolated to atmospheric pressure.

2. Measurement of Density: Density is typically measured at a specified temperature, such as 25 °C, using a pycnometer or a digital density meter (oscillating U-tube method), in accordance with OECD Guideline 109. The method involves determining the mass of a known volume of the liquid.

3. Determination of Refractive Index: The refractive index is measured using a refractometer, often an Abbé refractometer, at a specific temperature (commonly 20°C) and wavelength (the sodium D-line, 589 nm). This property is a measure of how light propagates through the substance and is useful for purity assessment.

4. Flash Point Measurement: The closed-cup flash point is determined using a Pensky-Martens or similar apparatus, following standard methods like ASTM D93. The liquid is heated in a closed container, and an ignition source is periodically introduced into the vapor space to determine the lowest temperature at which the vapors ignite.

5. Solubility Assessment: Solubility is determined by adding measured amounts of the solute (this compound) to a known volume of a solvent (e.g., water, ethanol, acetone) at a constant temperature. The mixture is agitated until saturation is reached, and the concentration of the dissolved solute is then quantified, often through chromatographic or spectroscopic methods.

Logical Framework of Physical Properties

The following diagram illustrates the classification and relationship between the key physical properties of this compound discussed in this guide.

G Thermal_Properties Thermal Properties Boiling_Point Boiling Point (255°C) Thermal_Properties->Boiling_Point Flash_Point Flash Point (110°C) Thermal_Properties->Flash_Point Vapor_Pressure Vapor Pressure (0.143 mmHg at 25°C) Thermal_Properties->Vapor_Pressure Optical_Properties Optical Properties Refractive_Index Refractive Index (1.529 at 20°C) Optical_Properties->Refractive_Index Other_Properties Other Properties Solubility Solubility (Insoluble in Water) Other_Properties->Solubility Molecular_Weight Molecular Weight (207.03 g/mol) Density Density (1.403 g/mL at 25°C) Appearance Appearance (Liquid) This compound This compound This compound->Thermal_Properties This compound->Optical_Properties This compound->Other_Properties Fundamental_Properties Fundamental_Properties Fundamental_Properties->Molecular_Weight Fundamental_Properties->Density Fundamental_Properties->Appearance Molecular_Formula Molecular_Formula Fundamental_Properties->Molecular_Formula

Caption: Hierarchical classification of the physical properties of this compound.

References

An In-depth Technical Guide to 2',6'-Dichloro-3'-fluoroacetophenone (CAS: 290835-85-7)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2',6'-Dichloro-3'-fluoroacetophenone is a halogenated aromatic ketone that serves as a highly versatile and valuable building block in organic and medicinal chemistry.[1][2] Identified by its CAS number 290835-85-7, this compound's unique substitution pattern—featuring two chlorine atoms and a fluorine atom on the phenyl ring—imparts specific reactivity that is advantageous for the synthesis of complex molecules.[1][2] It is particularly recognized as a crucial intermediate in the development of Active Pharmaceutical Ingredients (APIs) and agrochemicals, making it a compound of significant interest to researchers and professionals in drug discovery and chemical manufacturing.[1][2][3]

Physicochemical and Structural Data

The fundamental properties of this compound are summarized below. It is typically a colorless to light yellow liquid at room temperature.[2][4][5]

Table 1: Physicochemical Properties

Property Value References
Molecular Formula C₈H₅Cl₂FO [2][5][6]
Molecular Weight 207.03 g/mol [2][5][6]
Physical State Liquid [4][5]
Appearance Colorless to light yellow [2][4]
Boiling Point 255 °C (lit.) [2][6][7]
Density 1.403 g/mL at 25 °C (lit.) [6][7]
Refractive Index n20/D 1.529 - 1.53 (lit.) [2][5][6]

| Purity | ≥ 97-98% (GC) |[2][5][6] |

Table 2: Chemical Identifiers

Identifier Value References
SMILES CC(=O)c1c(Cl)ccc(F)c1Cl [6][8]
InChI Key VJBFZHHRVCPAPZ-UHFFFAOYSA-N [6][8]
MDL Number MFCD02093760 [2][5][6]

| PubChem ID | 2733982 |[2] |

Reactivity and Chemical Transformations

The strategic placement of electron-withdrawing halogen substituents activates the carbonyl group and the aromatic ring, facilitating a range of chemical transformations. The ketone functional group is a versatile handle for further synthetic modifications.

G cluster_reactions Key Reactions start This compound alcohol (S)-1-(2,6-dichloro-3- fluorophenyl)ethanol start->alcohol  Reduction alkene Substituted Alkene start->alkene  Wittig Reaction acid_ester Acid / Ester Derivative start->acid_ester  Oxidation

Caption: General reactivity of the ketone group in this compound.

The compound is also a valuable substrate for selective functionalization through reactions such as nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling, allowing for systematic exploration of structure-activity relationships (SAR).[1]

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis from 1-(2,6-dichloro-3-fluorophenyl)ethanol.[4]

  • Reaction Setup: In a three-necked flask equipped with a reflux condenser, combine 1-(2,6-dichloro-3-fluorophenyl)ethanol (1 mmol), zinc bromide (45 mg, 0.2 mmol), and chloramine (282 mg, 1 mmol) in an acetonitrile solution.

  • Reflux: Stir the mixture under reflux for 5 hours.

  • Quenching and Extraction: Cool the reaction to room temperature and quench by slowly adding water. Extract the resulting mixture three times with ethyl acetate.

  • Drying and Filtration: Combine the organic extracts and dry with anhydrous sodium sulfate. Filter the solution to remove the solid desiccant.

  • Purification: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product. Purify the crude material using silica gel column chromatography to yield the final product.

Synthesis of 2,6-Dichloro-3-fluorobenzonitrile

This compound is a key starting material for the synthesis of 2,6-dichloro-3-fluorobenzonitrile, another important pharmaceutical intermediate.[9][10]

G A 2',6'-Dichloro-3'- fluoroacetophenone B α,α,α,2,6-Pentachloro- 3-fluoroacetophenone A->B Chlorination (Cl₂, Acetic Acid) C 2,6-Dichloro-3- fluorobenzamide B->C Ammonolysis (NH₃) D 2,6-Dichloro-3- fluorobenzonitrile C->D Dehydration (e.g., BTC)

Caption: Workflow for the synthesis of 2,6-dichloro-3-fluorobenzonitrile.

Experimental Protocol:

  • Step A: Chlorination: Charge a reactor with this compound as the raw material in a glacial acetic acid/sodium acetate system.[9] Introduce chlorine gas at a controlled temperature (e.g., 70-90°C) for several hours until TLC monitoring confirms the complete conversion to α,α,α,2,6-pentachloro-3-fluoroacetophenone.[9] After cooling, remove excess chlorine, filter the solids, and recover the solvent to isolate the intermediate.[9]

  • Step B: Ammonolysis: Dissolve the intermediate from Step A in a suitable organic solvent.[9] Introduce ammonia gas until the solution is saturated and allow the ammonolysis reaction to proceed to form 2,6-dichloro-3-fluorobenzamide.[9]

  • Step C: Dehydration: Carry out a dehydration reaction on 2,6-dichloro-3-fluorobenzamide using a dehydrating agent like bis(trichloromethyl) carbonate (triphosgene) in an organic solvent, under the action of an organic amine catalyst (e.g., triethylamine).[9] After the reaction is complete, standard post-treatment and purification steps yield the final 2,6-dichloro-3-fluorobenzonitrile product.[9]

Applications in Drug Development

This compound is a cornerstone intermediate for various therapeutic agents.[1] Its structure is a key component in the synthesis pathways for certain anti-inflammatory drugs and analgesics.[1][2][3]

A prominent application is its role as a critical intermediate in the synthesis of Crizotinib, an anaplastic lymphoma kinase (ALK) and ROS1 inhibitor used in the treatment of non-small cell lung cancer.[3][11]

G start This compound (Building Block) inter Multi-step Synthesis start->inter api Crizotinib (Active Pharmaceutical Ingredient) inter->api disease Non-Small Cell Lung Cancer (Therapeutic Target) api->disease  Inhibits ALK/ROS1

Caption: Logical relationship of the compound to the API Crizotinib.

Biological Context and Molecular Interactions

While detailed studies on the specific biological activity of this compound itself are not widely published, its mechanism of action when incorporated into larger molecules is understood from a structural standpoint.[1] The primary biological activity of its derivatives often stems from the capacity to interact with molecular targets such as enzymes and receptors.[1] The ketone group (C=O) can act as a hydrogen bond acceptor, enabling it to form hydrogen bonds within the active sites of enzymes and influence their catalytic activity.[1]

Safety and Handling

This compound is classified as acutely toxic if swallowed.[6][8] Appropriate safety precautions must be taken during handling.

Table 3: GHS Safety Information

Category Information References
Pictogram GHS06 (Skull and Crossbones) [6][8]
Signal Word Danger [6][8]
Hazard Statement H301: Toxic if swallowed. [6][8]
Precautionary Statement P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. [6][8]

| Personal Protective Equipment (PPE) | Eyeshields, faceshields, gloves, suitable respirator (e.g., type ABEK filter). |[6] |

References

An In-depth Technical Guide to 2',6'-Dichloro-3'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2',6'-Dichloro-3'-fluoroacetophenone, a key chemical intermediate in the pharmaceutical and agrochemical industries. The document details its molecular structure, physicochemical properties, synthesis protocols, and significant applications, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Chemical Identity

This compound is an aryl fluorinated building block, a halogenated derivative of acetophenone.[1][2] Its structure is characterized by a phenyl ring substituted with two chlorine atoms, one fluorine atom, and an acetyl group.

Table 1: Chemical Identifiers and Molecular Properties

IdentifierValue
CAS Number 290835-85-7[1][3][4][5]
Molecular Formula C₈H₅Cl₂FO[3][4]
Molecular Weight 207.03 g/mol [1][3]
Linear Formula Cl₂C₆H₂(F)COCH₃[1]
InChI 1S/C8H5Cl2FO/c1-4(12)7-5(9)2-3-6(11)8(7)10/h2-3H,1H3[1]
InChI Key VJBFZHHRVCPAPZ-UHFFFAOYSA-N[1]
SMILES String CC(=O)c1c(Cl)ccc(F)c1Cl[1]
MDL Number MFCD02093760[1][3]
PubChem ID 2733982[3]

Physicochemical Properties

This compound is typically a colorless to light yellow clear liquid at room temperature.[3][6] It is insoluble in water but soluble in most organic solvents.[6]

Table 2: Physicochemical Data

PropertyValue
Appearance Colorless to light yellow clear liquid[3]
Boiling Point 255 °C (lit.)[1][2][3]
Density 1.403 g/mL at 25 °C (lit.)[1][2]
Refractive Index n20/D 1.529 (lit.)[1][2]
Flash Point 110 °C (230 °F) - closed cup[1]
Purity ≥ 97% (GC)[3]

Synthesis and Experimental Protocols

A common method for the synthesis of this compound involves the oxidation of 1-(2,6-dichloro-3-fluorophenyl)ethanol.

  • Materials and Equipment:

    • 1-(2,6-dichloro-3-fluorophenyl)ethanol (1 mmol)

    • Zinc bromide (45 mg, 0.2 mmol)

    • Chloramine (282 mg, 1 mmol)

    • Acetonitrile

    • Three-necked flask equipped with a reflux condenser

    • Stirring apparatus

    • Ethyl acetate

    • Anhydrous sodium sulfate

    • Rotary evaporator

    • Silica gel for column chromatography

  • Procedure:

    • Combine 1-(2,6-dichloro-3-fluorophenyl)ethanol, zinc bromide, and chloramine in the three-necked flask containing acetonitrile.

    • Stir the mixture under reflux for 5 hours.

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by the slow addition of water.

    • Extract the resulting mixture three times with ethyl acetate.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Filter the solution to remove the solid sodium sulfate.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography to yield this compound.

Synthesis_Workflow Synthesis Workflow for this compound Reactants 1-(2,6-dichloro-3-fluorophenyl)ethanol + Zinc Bromide + Chloramine in Acetonitrile Reaction Reflux for 5 hours Reactants->Reaction Workup Quench with Water Extract with Ethyl Acetate Dry over Na₂SO₄ Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Synthesis Workflow Diagram

Applications in Research and Development

This compound is a versatile intermediate with significant applications in organic synthesis and medicinal chemistry.[3][6] Its chemical structure allows for a variety of transformations, making it a valuable building block for more complex molecules.[3][6]

  • Pharmaceutical Intermediate: This compound is a crucial intermediate in the synthesis of various pharmaceutical agents, including anti-inflammatory and analgesic drugs.[3] It is notably used as an intermediate in the production of Crizotinib, a targeted cancer therapy drug.[5]

  • Agrochemical Synthesis: It is also utilized in the formulation of agrochemicals, such as herbicides and fungicides, to aid in crop protection.[3]

  • Organic Synthesis Building Block: The ketone group in its structure can be readily reduced to an alcohol, converted to an alkene via the Wittig reaction, or oxidized to an acid or ester.[6] It is a starting material for the synthesis of 2,6-dichloro-3-fluorobenzonitrile, another important pharmaceutical intermediate.[7][8]

This process involves a multi-step reaction starting from this compound.

  • Step A: Chlorination

    • This compound is reacted with chlorine gas in a glacial acetic acid/sodium acetate system.

    • The reaction is conducted at a temperature of 40-120°C for 2-8 hours.

    • This step yields alpha, alpha, alpha, 2,6-pentachloro-3-fluoroacetophenone.

  • Step B: Ammonolysis

    • The product from Step A is dissolved in an organic solvent.

    • Ammonia gas is introduced until saturation, leading to an ammonolysis reaction.

    • This produces 2,6-dichloro-3-fluorobenzamide.

  • Step C: Dehydration

    • The 2,6-dichloro-3-fluorobenzamide is reacted with bis(trichloromethyl) carbonate in an organic solvent.

    • The reaction is catalyzed by an organic amine (e.g., triethylamine, pyridine) at a temperature of 0-80°C.

    • Post-reaction treatment and purification yield the final product, 2,6-dichloro-3-fluorobenzonitrile.

Transformation_Pathway Key Chemical Transformation Pathway Start This compound Step1 Chlorination (Cl₂, Acetic Acid/NaOAc) Start->Step1 Intermediate1 α,α,α,2,6-pentachloro -3-fluoroacetophenone Step1->Intermediate1 Step2 Ammonolysis (NH₃ gas) Intermediate1->Step2 Intermediate2 2,6-dichloro-3-fluorobenzamide Step2->Intermediate2 Step3 Dehydration (Bis(trichloromethyl) carbonate, Organic Amine Catalyst) Intermediate2->Step3 End 2,6-dichloro-3-fluorobenzonitrile Step3->End

Chemical Transformation Pathway

Safety and Handling

This compound is classified as acutely toxic if swallowed (Acute Tox. 3 Oral).[1] It is irritating to the eyes, respiratory system, and skin.[4]

  • Hazard Codes: H301 (Toxic if swallowed)[1]

  • Precautionary Statements: P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor)[1]

  • Personal Protective Equipment (PPE): Eyeshields, faceshields, gloves, and a suitable respirator (type ABEK (EN14387) filter) are recommended when handling this chemical.[1]

  • Storage: Store at room temperature in a well-ventilated place.[3]

This guide summarizes the essential technical information regarding this compound, providing a foundation for its safe handling, synthesis, and application in advanced chemical research and development.

References

2',6'-Dichloro-3'-fluoroacetophenone chemical formula C8H5Cl2FO

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2',6'-Dichloro-3'-fluoroacetophenone

Introduction

This compound is a halogenated aromatic ketone that serves as a crucial and versatile intermediate in the fields of organic synthesis, medicinal chemistry, and agrochemical development.[1][2] Its unique substitution pattern, featuring two chlorine atoms and one fluorine atom on the phenyl ring, provides a scaffold for the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and reactivity for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

PropertyValue
CAS Number 290835-85-7
Molecular Formula C₈H₅Cl₂FO
Molecular Weight 207.03 g/mol [1][3][4]
Appearance Colorless to light yellow clear liquid[1]
Boiling Point 255 °C (lit.)[1][4][5][6]
Density 1.403 g/mL at 25 °C (lit.)[4][5][6]
Refractive Index n20/D 1.529 (lit.)[4][5][6]
Purity ≥ 97% (GC)[1] or 98%[4]
InChI Key VJBFZHHRVCPAPZ-UHFFFAOYSA-N[3][4]
SMILES CC(=O)C1=C(Cl)C=CC(F)=C1Cl[3]

Reactivity and Synthetic Applications

This compound is a valuable building block due to the reactivity of its functional groups.[2][5] The electron-withdrawing nature of the halogens activates the carbonyl group, making it a key synthon for a variety of chemical transformations.[2]

Key reactions include:

  • Ketone Reduction : The ketone functional group can be readily reduced to the corresponding secondary alcohol, 1-(2,6-dichloro-3-fluorophenyl)ethanol. This transformation is a common step in the synthesis of more complex chiral molecules.[2][5]

  • Nucleophilic Aromatic Substitution (SNAr) : The strategic placement of halogen substituents allows for selective functionalization through SNAr reactions, enabling the introduction of various nucleophiles.[2]

  • Cross-Coupling Reactions : It serves as a precursor in metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to form new carbon-carbon or carbon-nitrogen bonds.[2]

  • Haloform Reaction : The methyl ketone group can undergo the haloform reaction to yield a carboxylic acid derivative.[7]

G A This compound B 1-(2,6-dichloro-3-fluorophenyl)ethanol A->B Reduction C Substituted Heterocycles / APIs A->C SNAr / Cross-Coupling D 2,6-dichloro-3-fluorobenzonitrile A->D Multi-step Synthesis

Caption: Key synthetic transformations of this compound.

Role in Pharmaceutical and Agrochemical Synthesis

This compound is a significant intermediate in the synthesis of various commercial products.

  • Pharmaceuticals : It is a precursor for a range of therapeutic agents, particularly in the development of anti-inflammatory and analgesic drugs.[1][2] Its structure is a fundamental component for creating new APIs by allowing for precise chemical modifications.[2]

  • Agrochemicals : In agricultural chemistry, it is used to formulate agrochemicals like herbicides and fungicides, which are vital for crop protection.[1][2]

Experimental Protocol: Synthesis of 2,6-Dichloro-3-fluorobenzonitrile

A key application of this compound is its use as a starting material for other valuable intermediates. A highly efficient, manufacturing-scale process has been developed to synthesize 2,6-dichloro-3-fluorobenzonitrile.[7][8] This process highlights the utility of the title compound.

The synthesis involves a three-step process starting from this compound.[8]

  • Chlorination : The starting material is chlorinated to form α,α,α,2,6-pentachloro-3-fluoroacetophenone.

  • Ammonolysis : The pentachloro intermediate undergoes ammonolysis to yield 2,6-dichloro-3-fluorobenzamide.

  • Dehydration : The final step is the dehydration of the benzamide to produce the target 2,6-dichloro-3-fluorobenzonitrile.

G cluster_0 Synthesis Workflow A 2',6'-Dichloro-3'- fluoroacetophenone B α,α,α,2,6-Pentachloro-3'- fluoroacetophenone A->B  Chlorine Gas, Glacial Acetic Acid/Sodium Acetate   C 2,6-Dichloro-3'- fluorobenzamide B->C  Ammonia Gas, Organic Solvent   D 2,6-Dichloro-3'- fluorobenzonitrile C->D  Dehydration with Bis(trichloromethyl) carbonate  

Caption: Synthesis of 2,6-dichloro-3-fluorobenzonitrile from the title compound.

Detailed Methodology[8]
  • Step 1: Chlorination: this compound is treated with chlorine gas in a glacial acetic acid/sodium acetate system to yield α,α,α,2,6-pentachloro-3-fluoroacetophenone.

  • Step 2: Ammonolysis: Ammonia gas is introduced into an organic solvent containing the product from Step 1 until saturation. The subsequent ammonolysis reaction produces 2,6-dichloro-3-fluorobenzamide.

  • Step 3: Dehydration: 2,6-dichloro-3-fluorobenzamide and bis(trichloromethyl) carbonate are reacted in an organic solvent at 0-80 °C in the presence of an organic amine catalyst. Following the reaction, post-treatment and purification (such as vacuum distillation) yield the final product, 2,6-dichloro-3-fluorobenzonitrile.

This process is noted for its short pathway, mild conditions, operational simplicity, and high product yield, making it suitable for industrial-scale production.[8]

Safety and Handling

According to safety data, this compound is classified as harmful and an irritant.

  • Hazards : Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[3]

  • Precautions : Standard personal protective equipment (PPE), including eye shields, gloves, and a suitable respirator, should be used.[4] Avoid breathing dust, fumes, gas, mist, vapors, or spray. In case of contact with eyes, rinse cautiously with water for several minutes.[3]

  • Storage : Store at room temperature.[1]

Conclusion

This compound is a cornerstone intermediate for synthetic chemistry. Its well-defined physical properties and versatile reactivity make it an indispensable tool for researchers in drug discovery and agrochemical development. The ability to use this compound in robust, scalable syntheses, such as the conversion to 2,6-dichloro-3-fluorobenzonitrile, underscores its industrial relevance and potential for future applications in creating novel, high-value chemical entities.

References

An In-depth Technical Guide to the Properties of Halogenated Acetophenone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halogenated acetophenone derivatives are a class of organic compounds that have garnered significant attention in the fields of medicinal chemistry and materials science. The introduction of a halogen atom onto the acetophenone scaffold can profoundly influence the molecule's physicochemical properties, reactivity, and biological activity. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of these versatile compounds, with a focus on quantitative data, detailed experimental protocols, and the elucidation of their mechanisms of action.

Physicochemical Properties

The position and nature of the halogen substituent on the aromatic ring of acetophenone derivatives significantly impact their physical properties such as melting point, boiling point, and density. The following table summarizes these properties for a selection of halogenated acetophenones.

Compound NameStructureHalogen PositionMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/mL)
2'-ChloroacetophenoneOrthoC₈H₇ClO154.5952-56227-2301.190
3'-ChloroacetophenoneMetaC₈H₇ClO154.5940-422351.192
4'-ChloroacetophenoneParaC₈H₇ClO154.5920-212371.192
2'-BromoacetophenoneOrthoC₈H₇BrO199.0428-30245-2471.53
4'-BromoacetophenoneParaC₈H₇BrO199.0449-51255-2571.53
2'-FluoroacetophenoneOrthoC₈H₇FO138.1426-27187-1891.137
2,4'-Dibromoacetophenone2,4'C₈H₆Br₂O277.9463-65--
2,4'-Dichloroacetophenone2,4'C₈H₆Cl₂O189.0433-34--

Spectroscopic Data

The structural characterization of halogenated acetophenone derivatives is routinely performed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The electronic environment of the protons and carbon atoms, as well as the vibrational modes of the functional groups, are influenced by the halogen substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR chemical shifts are sensitive to the electron-withdrawing or -donating nature of the halogen and its position on the aromatic ring.

Table of ¹H and ¹³C NMR Data for Selected Halogenated Acetophenones (in CDCl₃)

Compound Name¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
3'-Chloroacetophenone 2.59 (s, 3H), 7.41 (t, J = 7.8 Hz, 1H), 7.52-7.54 (m, 1H), 7.82-7.83 (m, 1H), 7.92 (t, J = 1.8 Hz, 1H)26.5, 126.4, 128.4, 129.9, 133.0, 134.9, 138.7, 196.6[1]
4'-Chloroacetophenone 2.59 (s, 3H), 7.44 (d, J = 8.5 Hz, 2H), 7.89 (d, J = 8.5 Hz, 2H)26.9, 129.3, 130.1, 135.9, 140.0, 197.2
2,4'-Dichloroacetophenone 2.64 (s, 3H), 7.30-7.33 (q, 1H), 7.45(d, J = 2.0 Hz, 1H), 7.54 (d, J = 8.5 Hz, 1H)30.6, 127.4, 130.5, 130.7, 132.5, 137.2, 137.7, 198.8[1]
Infrared (IR) Spectroscopy

The position of the carbonyl (C=O) stretching vibration in the IR spectrum is a key diagnostic feature for acetophenone derivatives. Halogen substitution on the aromatic ring can cause a slight shift in this absorption band.

Table of Characteristic IR Absorption Frequencies

Compound NameC=O Stretch (cm⁻¹)Aromatic C=C Stretch (cm⁻¹)C-Halogen Stretch (cm⁻¹)
4-Methyl-α-bromoacetophenone 17101600550
2-Bromoacetophenone ~1690~1590~550
4'-Bromoacetophenone ~1685~1585~520

Biological Activities

Halogenated acetophenone derivatives have been investigated for a range of biological activities, including antimicrobial and enzyme inhibitory effects. The nature and position of the halogen can significantly modulate the potency and selectivity of these compounds.

Monoamine Oxidase B (MAO-B) Inhibition

Certain halogenated acetophenone derivatives have shown potent and selective inhibition of monoamine oxidase B (MAO-B), an enzyme implicated in the progression of neurodegenerative diseases like Parkinson's disease.

Table of IC₅₀ Values for MAO-B Inhibition

CompoundSubstitution PatternIC₅₀ (nM) for MAO-B
1j 3-Benzyloxy-4-fluoro12.9[2]
2e 4-(4-Fluorobenzyloxy)11.7[2]
Selegiline (Reference) -35.8[2]
Antimicrobial Activity

The introduction of halogens can enhance the antimicrobial properties of acetophenone derivatives.

Table of Antimicrobial Activity (IC₅₀ in µg/mL)

CompoundE. coliS. aureus
Halogenated Acetophenone Derivative A 85.362.5
Halogenated Acetophenone Derivative B 78.155.9

Note: Specific structures for compounds A and B are proprietary to the cited research but demonstrate the general trend of antimicrobial activity.

Experimental Protocols

Synthesis of Halogenated Acetophenones

A common and versatile method for the synthesis of halogenated acetophenones is the Friedel-Crafts acylation of a corresponding halobenzene.

Materials:

  • Bromobenzene (19.6 g, 125 mmol)

  • Acetyl chloride (8.3 g, 130 mmol)

  • Anhydrous aluminum chloride (20.0 g, 150 mmol)

  • Methyl tert-butyl ether (MTBE)

  • Concentrated hydrochloric acid

  • 2% Sodium hydroxide solution

  • Anhydrous potassium carbonate

  • Ice

Procedure:

  • A 250 mL round-bottom flask is equipped with a stirrer, an addition funnel, and a reflux condenser connected to a gas absorption trap containing a sodium hydroxide solution.

  • Anhydrous aluminum chloride (20.0 g) is placed in the flask, and bromobenzene (19.6 g) is added cautiously with stirring.

  • The mixture is warmed to 50°C, and acetyl chloride (8.3 g) is added dropwise from the addition funnel at a rate that maintains the reaction temperature.

  • After the addition is complete, the reaction mixture is stirred at 50°C for 5 hours.

  • The cooled reaction mixture is carefully poured onto 100 g of ice. The flask is rinsed with 20 mL of MTBE, which is then added to the ice mixture.

  • If a solid (aluminum hydroxide) is present, concentrated hydrochloric acid is added until the solid dissolves.

  • The mixture is transferred to a separatory funnel, the organic layer is separated, and the aqueous layer is extracted twice with 20 mL portions of MTBE.

  • The combined organic extracts are washed sequentially with water, 2% sodium hydroxide solution, and again with water.

  • The organic layer is dried over anhydrous potassium carbonate, and the solvent is removed using a rotary evaporator.

  • The crude product is purified by distillation under reduced pressure (15-20 mbar) to yield p-bromoacetophenone.[3]

Characterization of Halogenated Acetophenones
  • NMR Spectroscopy:

    • Dissolve approximately 10-20 mg of the purified compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 or 500 MHz).

    • Process the spectra to determine chemical shifts (δ) in ppm, coupling constants (J) in Hz, and integration values.

  • IR Spectroscopy:

    • For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

    • For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

    • Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for both liquid and solid samples.

    • Record the IR spectrum over the range of 4000-400 cm⁻¹.

Visualizations

Experimental Workflow for Synthesis and Characterization

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start Halobenzene + Acetyl Halide reaction Friedel-Crafts Acylation start->reaction reagents Lewis Acid (e.g., AlCl3) reagents->reaction workup Quenching, Extraction, Washing reaction->workup purification Distillation / Recrystallization workup->purification product Halogenated Acetophenone purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms analysis Structure Confirmation nmr->analysis ir->analysis ms->analysis MAO_B_Inhibition_Pathway cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron / Glial Cell dopamine Dopamine dopamine_synapse Dopamine dopamine->dopamine_synapse Release mao_b Monoamine Oxidase B (MAO-B) dopamine_synapse->mao_b Metabolism dopamine_receptor Dopamine Receptor dopamine_synapse->dopamine_receptor Binding dopac DOPAC (Inactive Metabolite) mao_b->dopac h2o2 Hydrogen Peroxide (H₂O₂) (Oxidative Stress) mao_b->h2o2 adenylyl_cyclase Adenylyl Cyclase dopamine_receptor->adenylyl_cyclase Activates camp cAMP adenylyl_cyclase->camp Converts ATP to pka PKA camp->pka Activates epac Epac camp->epac Activates downstream Downstream Signaling (e.g., Gene Expression) pka->downstream epac->downstream inhibitor Halogenated Acetophenone Derivative inhibitor->mao_b Inhibits

References

In-Depth Technical Guide: Solubility of 2',6'-Dichloro-3'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for 2',6'-Dichloro-3'-fluoroacetophenone, a key intermediate in pharmaceutical and agrochemical synthesis. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on presenting the known qualitative solubility characteristics and provides a detailed, generalized experimental protocol for determining the solubility of this compound in various solvents.

Physicochemical Properties

This compound is a colorless to light yellow liquid at room temperature.[1][2] Its key physicochemical properties are summarized below.

PropertyValue
Molecular FormulaC₈H₅Cl₂FO
Molecular Weight207.03 g/mol
Density1.403 g/mL at 25 °C
Boiling Point255 °C
Refractive Indexn20/D 1.529

Qualitative Solubility Data

While precise quantitative solubility data (e.g., in g/L or mol/L) is not extensively reported, experimental descriptions from synthesis and purification procedures provide valuable qualitative insights into its solubility in common organic solvents. The compound is consistently reported to be insoluble in water but soluble in most organic solvents.[1]

The following table summarizes the qualitative solubility of this compound based on its documented use in various chemical processes.

SolventSolubilityContext of Use
WaterInsolubleGeneral characteristic noted in multiple sources.[1]
AcetonitrileSolubleUsed as a reaction solvent for synthesis.[1]
Ethyl AcetateSolubleUsed for extraction from an aqueous solution.[1]
Glacial Acetic AcidSolubleEmployed as a solvent in a chlorination reaction.
Methanol, Ethanol, Isopropanol, AcetoneSolubleComponents of mixed solvent systems for recrystallization.

Experimental Protocol for Quantitative Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a liquid compound such as this compound in a given solvent. This method is based on the widely used shake-flask technique, which is a reliable method for determining thermodynamic equilibrium solubility.[3]

Objective: To determine the concentration of this compound in a saturated solution of a specific solvent at a controlled temperature.

Materials:

  • This compound (solute)

  • Selected solvent (e.g., methanol, ethanol, acetone)

  • Vials with screw caps

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Pipettes and syringes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for analysis

Procedure:

  • Preparation of Supersaturated Solution:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of an excess of the solute is crucial to ensure that a saturated solution is formed.

  • Equilibration:

    • Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can take several hours to days, and preliminary studies may be needed to determine the optimal equilibration time.[3]

  • Phase Separation:

    • Once equilibrium is reached, allow the vial to stand undisturbed at the same temperature to allow the undissolved solute to settle.

    • Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe.

    • Immediately filter the sample through a syringe filter to remove any undissolved micro-droplets of the solute.

  • Sample Preparation for Analysis:

    • Accurately dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the working range of the analytical instrument.

  • Quantification:

    • Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.

    • A calibration curve prepared with standard solutions of known concentrations should be used for accurate quantification.

  • Data Reporting:

    • The solubility is reported as the concentration of the saturated solution, typically in units of g/L, mg/mL, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

G A Preparation of Supersaturated Solution B Equilibration (Controlled Temperature & Agitation) A->B C Phase Separation (Settling & Filtration) B->C D Sample Dilution C->D E Quantitative Analysis (HPLC/GC) D->E F Solubility Calculation and Reporting E->F

Caption: General workflow for determining the solubility of a liquid compound.

References

An In-depth Technical Guide to the Synthesis of 2',6'-Dichloro-3'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 2',6'-Dichloro-3'-fluoroacetophenone, a key intermediate in the development of various pharmaceuticals and agrochemicals.[1][2] This document details the starting materials, experimental protocols, and quantitative data associated with the viable synthetic pathways.

Introduction

This compound is a halogenated aromatic ketone that serves as a crucial building block in organic synthesis.[1] Its structural features, including the reactive ketone group and the substituted phenyl ring, make it a versatile precursor for the synthesis of more complex molecules. This guide explores the two principal methods for its synthesis: the oxidation of 1-(2,6-dichloro-3-fluorophenyl)ethanol and the Friedel-Crafts acylation of 1,3-dichloro-2-fluorobenzene.

Synthetic Pathways

Two primary synthetic routes have been identified for the preparation of this compound. The selection of a particular route may depend on the availability of starting materials, desired scale of production, and safety considerations.

Route 1: Oxidation of 1-(2,6-dichloro-3-fluorophenyl)ethanol

This pathway involves the oxidation of the corresponding secondary alcohol, 1-(2,6-dichloro-3-fluorophenyl)ethanol, to the desired ketone. This method is a common and effective way to synthesize aryl ketones.

Reaction Scheme:

1-(2,6-dichloro-3-fluorophenyl)ethanol 1-(2,6-dichloro-3-fluorophenyl)ethanol This compound This compound 1-(2,6-dichloro-3-fluorophenyl)ethanol->this compound [O]

Figure 1: Oxidation of 1-(2,6-dichloro-3-fluorophenyl)ethanol.

Experimental Protocol:

A detailed experimental protocol for the oxidation of 1-(2,6-dichloro-3-fluorophenyl)ethanol is described below.[3]

Materials:

  • 1-(2,6-dichloro-3-fluorophenyl)ethanol

  • Zinc bromide (ZnBr₂)

  • Chloramine-T

  • Acetonitrile (CH₃CN)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Water

Procedure:

  • To a three-necked flask equipped with a reflux condenser, add 1-(2,6-dichloro-3-fluorophenyl)ethanol (1 mmol), zinc bromide (45 mg, 0.2 mmol), and chloramine-T (282 mg, 1 mmol) in acetonitrile.

  • Stir the mixture and heat to reflux for 5 hours.

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the solution to remove the drying agent.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield this compound.

Quantitative Data:

ParameterValueReference
Yield Not explicitly stated for this specific reaction, but related haloform reactions can have high yields.[4]
Purity >97% (by GC) is commercially available.[1]
Route 2: Friedel-Crafts Acylation of 1,3-dichloro-2-fluorobenzene

This classic approach in organic synthesis involves the electrophilic aromatic substitution of 1,3-dichloro-2-fluorobenzene with an acetylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.[5][6]

Reaction Scheme:

1,3-dichloro-2-fluorobenzene 1,3-dichloro-2-fluorobenzene This compound This compound 1,3-dichloro-2-fluorobenzene->this compound Acetyl_Chloride Acetyl Chloride Acetyl_Chloride->this compound Catalyst Lewis Acid (e.g., AlCl₃) Catalyst->this compound

Figure 2: Friedel-Crafts Acylation of 1,3-dichloro-2-fluorobenzene.

General Experimental Protocol:

Materials:

  • 1,3-dichloro-2-fluorobenzene

  • Acetyl chloride (or acetic anhydride)

  • Anhydrous aluminum chloride (AlCl₃) or another suitable Lewis acid

  • Anhydrous dichloromethane (DCM) or another inert solvent

  • Concentrated hydrochloric acid (HCl)

  • Ice

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap, suspend anhydrous aluminum chloride (1.1 to 1.5 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0-5 °C using an ice bath.

  • Slowly add acetyl chloride (1 equivalent) to the stirred suspension.

  • To this mixture, add 1,3-dichloro-2-fluorobenzene (1 equivalent) dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature between 0-5 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC or GC).

  • Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the solution and remove the solvent by rotary evaporation.

  • The crude product can be purified by distillation under reduced pressure or by column chromatography.

Quantitative Data:

Specific yield and purity data for the Friedel-Crafts acylation of 1,3-dichloro-2-fluorobenzene are not available in the searched literature. However, Friedel-Crafts acylations of similar fluorinated aromatic compounds can proceed with good to excellent yields, often exceeding 80%.[9] The regioselectivity of the acylation will be directed by the existing substituents on the aromatic ring.

Logical Workflow for Synthesis and Purification

The general workflow for the synthesis of this compound, applicable to both routes with minor variations, is outlined below.

cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis A Starting Materials (e.g., 1,3-dichloro-2-fluorobenzene & Acetyl Chloride) B Reaction Setup (Solvent, Catalyst) A->B C Reaction Execution (Temperature Control, Stirring) B->C D Quenching C->D E Extraction D->E F Washing & Drying E->F G Solvent Removal F->G H Purification (Distillation/Chromatography) G->H I Characterization (NMR, GC-MS) H->I

Figure 3: General workflow for synthesis and purification.

Conclusion

This technical guide has detailed the primary synthetic routes for this compound. The oxidation of 1-(2,6-dichloro-3-fluorophenyl)ethanol offers a direct and well-documented method. The Friedel-Crafts acylation of 1,3-dichloro-2-fluorobenzene presents a viable alternative, although specific reaction conditions and yields for this particular transformation require further experimental determination and optimization. The choice of synthetic route will ultimately be guided by the specific needs and resources of the research or development team.

References

A Technical Guide to 1-(2,6-dichloro-3-fluorophenyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-(2,6-dichloro-3-fluorophenyl)ethan-1-one, a key chemical intermediate in pharmaceutical synthesis. It details the compound's chemical properties, experimental protocols for its synthesis and key reactions, and its critical role in the development of targeted cancer therapies.

Chemical Identity and Properties

1-(2,6-dichloro-3-fluorophenyl)ethan-1-one, also known by its common name 2',6'-Dichloro-3'-fluoroacetophenone, is an aryl fluorinated building block.[1] Its chemical and physical properties are essential for its application in synthetic chemistry.

The IUPAC name for the compound is 1-(2,6-dichloro-3-fluorophenyl)ethan-1-one or 1-(2,6-dichloro-3-fluorophenyl)ethanone .[2]

Table 1: Chemical and Physical Properties

IdentifierValue
IUPAC Name 1-(2,6-dichloro-3-fluorophenyl)ethan-1-one
Synonyms This compound, 1-(2,6-dichloro-3-fluorophenyl)ethanone
CAS Number 290835-85-7
Molecular Formula C₈H₅Cl₂FO
Molecular Weight 207.03 g/mol
Appearance Clear pale yellow to colorless liquid
Density 1.403 g/mL at 25 °C
Boiling Point 255 °C
Refractive Index n20/D 1.529
Purity (Assay) ≥97.5% (GC)

Data sourced from references[1][2].

Applications in Drug Development

1-(2,6-dichloro-3-fluorophenyl)ethan-1-one is a crucial intermediate in the synthesis of targeted anti-cancer therapeutics.[3] Its primary significance lies in its role as the starting material for the production of Crizotinib .[4]

Crizotinib is a potent, first-in-class, small-molecule inhibitor of receptor tyrosine kinases (RTKs), specifically targeting Anaplastic Lymphoma Kinase (ALK) and Hepatocyte Growth Factor Receptor (c-Met).[2][5][6] Genetic rearrangements resulting in oncogenic fusion proteins like EML4-ALK lead to constitutive kinase activity, driving cell proliferation and survival in certain cancers, most notably in a subset of non-small cell lung cancer (NSCLC).[2][5] Crizotinib competitively binds to the ATP-binding pocket of these kinases, inhibiting their phosphorylation and downstream signaling, which ultimately leads to G1-S phase cell cycle arrest and apoptosis of tumor cells.[5]

The synthesis of Crizotinib requires the chiral alcohol, (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol, which is produced via the asymmetric reduction of 1-(2,6-dichloro-3-fluorophenyl)ethan-1-one.

Key Experimental Protocols

The conversion of 1-(2,6-dichloro-3-fluorophenyl)ethan-1-one to its chiral alcohol is a pivotal step in pharmaceutical manufacturing. Below are detailed protocols for the synthesis of the ketone and its subsequent stereoselective reduction.

Synthesis of 1-(2,6-dichloro-3-fluorophenyl)ethan-1-one

This protocol describes the oxidation of the corresponding secondary alcohol to yield the target ketone.

  • Reaction Setup : A three-necked flask is equipped with a reflux condenser.

  • Reagents :

    • 1-(2,6-dichloro-3-fluorophenyl)ethanol (1 mmol)

    • Zinc bromide (45 mg, 0.2 mmol)

    • Chloramine (282 mg, 1 mmol)

    • Acetonitrile (solvent)

  • Procedure :

    • The reagents are combined in the acetonitrile solution within the flask.

    • The mixture is stirred and heated to reflux for 5 hours.

    • After cooling to room temperature, the reaction is quenched by the slow addition of water.

    • The aqueous mixture is extracted three times with ethyl acetate.

    • The combined organic layers are dried over anhydrous sodium sulfate and filtered.

    • The solvent is removed via evaporation under reduced pressure.

    • The resulting crude product is purified by silica gel column chromatography to yield 1-(2,6-dichloro-3-fluorophenyl)ethan-1-one.[3]

Asymmetric Reduction to (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol

This protocol details the highly selective catalytic reduction of the ketone to the (S)-enantiomer of the alcohol, a key intermediate for Crizotinib.

  • Reaction Setup : A stainless steel autoclave.

  • Reagents & Catalyst :

    • 1-(2,6-dichloro-3-fluorophenyl)ethan-1-one (0.5 mL, 3.39 mmol)

    • Ruthenium catalyst: RuBr₂--INVALID-LINK-- (3.22 mg, 3.39×10⁻³ mmol)

    • Potassium tert-butoxide (7.62 mg, 6.79×10⁻² mmol)

    • 2-propanol (2.9 mL)

    • Hydrogen gas

  • Procedure :

    • The ruthenium catalyst and potassium tert-butoxide are placed in the autoclave under an argon atmosphere.

    • 1-(2,6-dichloro-3-fluorophenyl)ethan-1-one and 2-propanol are added via syringe.

    • The autoclave is pressurized with hydrogen to 10 atm.

    • The mixture is stirred at 40°C for 21 hours.

    • Completion of the reaction is confirmed by a drop in hydrogen pressure.

    • This process yields (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol with 100% yield and high enantiomeric excess.[7]

Pathways and Mechanisms

Visual representations of the synthesis workflow and the biological target pathway are crucial for understanding the context of 1-(2,6-dichloro-3-fluorophenyl)ethan-1-one in drug development.

Synthesis Workflow for Crizotinib Intermediate

G cluster_0 Synthesis of (S)-Alcohol Intermediate A 1-(2,6-dichloro-3-fluorophenyl)ethan-1-one (Ketone) B Asymmetric Hydrogenation (Ru-Catalyst, H₂, 40°C) A->B Reduction C (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol (Chiral Alcohol) B->C D Further Synthetic Steps C->D E Crizotinib (ALK/c-MET Inhibitor) D->E

Caption: Synthetic pathway from the ketone to the final drug product.

ALK/c-MET Signaling and Crizotinib's Mechanism of Action

The EML4-ALK fusion protein or overactive c-MET receptor leads to constitutive activation of downstream signaling pathways that promote cancer cell growth and survival. Crizotinib acts by blocking the ATP-binding site on these kinases, thereby inhibiting their function.

G cluster_pathway ALK/c-MET Signaling Pathway cluster_downstream Downstream Effectors cluster_outcome Cellular Outcomes receptor EML4-ALK / c-MET Receptor Tyrosine Kinase RAS RAS Pathway (MAPK) receptor->RAS ATP AKT PI3K/AKT Pathway receptor->AKT ATP STAT3 JAK/STAT Pathway receptor->STAT3 ATP crizotinib Crizotinib crizotinib->inhibition apoptosis Apoptosis & Cell Cycle Arrest inhibition->apoptosis proliferation Cell Proliferation & Survival RAS->proliferation AKT->proliferation STAT3->proliferation

References

The Dawn of Fluorinated Aromatic Ketones: A Technical Deep Dive into Their Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A pivotal moment in the advancement of organofluorine chemistry was the successful synthesis of fluorinated aromatic ketones. These compounds, now integral to the development of pharmaceuticals, agrochemicals, and advanced materials, emerged from early 20th-century innovations in aromatic fluorination. This technical guide explores the foundational discovery, detailing the core synthetic methodologies, experimental protocols, and the logical progression of this significant scientific achievement.

Introduction: The Quest for Fluorinated Aromatics

The early 20th century saw a burgeoning interest in the incorporation of fluorine into organic molecules. The unique physicochemical properties conferred by the highly electronegative fluorine atom—such as enhanced metabolic stability and altered electronic characteristics—were of significant academic and industrial interest. However, the direct fluorination of aromatic compounds was fraught with challenges, often resulting in uncontrolled reactions and complex product mixtures. The development of reliable methods for the introduction of fluorine onto an aromatic ring was a critical hurdle that needed to be overcome.

The Foundational Breakthrough: The Balz-Schiemann Reaction

The discovery of the Balz-Schiemann reaction in 1927 by German chemists Günther Balz and Günther Schiemann marked a turning point in aromatic fluorine chemistry.[1][2] This reaction provided a reproducible and relatively safe method for the synthesis of aryl fluorides from aromatic primary amines via the thermal decomposition of diazonium tetrafluoroborate salts.[1][2] It is highly probable that the first synthesis of a fluorinated aromatic ketone was achieved by applying this reaction to an amino-substituted aromatic ketone.

The general workflow for the Balz-Schiemann reaction is depicted below:

Balz_Schiemann_Workflow cluster_diazotization Diazotization cluster_decomposition Decomposition AromaticAmine Aromatic Amine (e.g., Aminoacetophenone) DiazoniumSalt Diazonium Salt AromaticAmine->DiazoniumSalt NaNO₂, HBF₄ DiazoniumTetrafluoroborate Diazonium Tetrafluoroborate DiazoniumSalt->DiazoniumTetrafluoroborate Precipitation ArylFluoride Aryl Fluoride (e.g., Fluoroacetophenone) DiazoniumTetrafluoroborate->ArylFluoride Heat

Caption: General workflow of the Balz-Schiemann reaction.

An Alternative Route: Friedel-Crafts Acylation

Another early and significant method for the synthesis of fluorinated aromatic ketones is the Friedel-Crafts acylation of a fluorinated aromatic precursor.[3] Developed in 1877 by Charles Friedel and James Crafts, this reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[4] The synthesis of fluoroacetophenone, for instance, can be achieved through the Friedel-Crafts acylation of fluorobenzene with acetyl chloride.[5][6]

The logical flow of this synthetic approach is as follows:

Friedel_Crafts_Workflow FluorinatedArene Fluorinated Arene (e.g., Fluorobenzene) ReactionMixture Reaction Mixture FluorinatedArene->ReactionMixture AcylatingAgent Acylating Agent (e.g., Acetyl Chloride) AcylatingAgent->ReactionMixture LewisAcid Lewis Acid Catalyst (e.g., AlCl₃) LewisAcid->ReactionMixture FluorinatedKetone Fluorinated Aromatic Ketone ReactionMixture->FluorinatedKetone Acylation

Caption: Workflow for the Friedel-Crafts acylation to produce fluorinated aromatic ketones.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of a representative fluorinated aromatic ketone, p-fluoroacetophenone, via the Friedel-Crafts acylation of fluorobenzene.

Synthesis of p-Fluoroacetophenone via Friedel-Crafts Acylation[6]

Materials:

ReagentMolar Mass ( g/mol )Quantity (g)Moles
Fluorobenzene96.10200.21
Acetyl chloride78.5020.80.25
Anhydrous HF20.01100 mL-
Boron trifluoride67.81to 10 bar-
Methylene chloride84.93600 mL-
3% aq. KOH-200 mL-
Magnesium sulfate120.37sufficient amount-

Procedure:

  • A 250 ml stainless steel reactor equipped with a magnetic stirring system is charged with 100 ml of anhydrous HF, 20.8 g (0.25 mole) of acetyl chloride, and 20 g (0.21 mole) of fluorobenzene at approximately 0°C.[6]

  • The reactor is sealed, and gaseous boron trifluoride (BF₃) is introduced until a constant pressure of 10 bars is reached.[6]

  • The reaction mixture is stirred for 23 hours at ambient temperature.[6]

  • After the reaction, the reactor is decompressed to atmospheric pressure, and the reaction mixture is carefully poured onto 200 g of crushed ice.[6]

  • The resulting heterogeneous mixture is extracted three times with 200 ml of methylene chloride.[6]

  • The combined organic phases are washed three times with 200 ml of water, once with 200 ml of 3% aqueous potassium hydroxide solution, and twice more with 200 ml of water.[6]

  • The organic phase is dried over anhydrous magnesium sulfate.[6]

  • The solvent is removed by distillation under reduced pressure to yield p-fluoroacetophenone.[6]

Quantitative Data:

ProductYield (g)Yield (%)Purity
p-Fluoroacetophenone269890%

Characterization of Early Fluorinated Aromatic Ketones

The characterization of newly synthesized compounds in the early 20th century relied on classical analytical techniques. These would have included:

  • Melting and Boiling Point Determination: To assess purity and provide a physical constant for the new compound.

  • Elemental Analysis: To determine the empirical formula and confirm the incorporation of fluorine.

  • Derivative Formation: Conversion of the ketone to a solid derivative (e.g., an oxime or phenylhydrazone) with a sharp melting point for further characterization.

Modern spectroscopic techniques, which are now standard, were not available at the time of the initial discoveries.

Conclusion

The discovery and synthesis of fluorinated aromatic ketones were a direct consequence of the development of reliable methods for aromatic fluorination in the early 20th century. The Balz-Schiemann reaction and the Friedel-Crafts acylation of fluorinated precursors were the cornerstone methodologies that enabled chemists to access this important class of compounds. These early achievements laid the groundwork for the widespread use of fluorinated aromatic ketones in modern science and technology, highlighting the enduring impact of foundational synthetic chemistry.

References

Spectroscopic Profile of 2',6'-Dichloro-3'-fluoroacetophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the chemical compound 2',6'-Dichloro-3'-fluoroacetophenone. Due to the limited availability of experimentally-derived public data, this document presents a combination of expected spectral characteristics based on the compound's structure, alongside detailed, generalized experimental protocols for acquiring such data. This guide is intended to support researchers in the identification, characterization, and quality control of this compound in a laboratory setting.

Compound Overview

This compound is an organic compound that serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its chemical structure, characterized by a halogenated phenyl ring attached to a ketone functional group, makes it a versatile building block in medicinal chemistry.

Table 1: General Properties of this compound

PropertyValueReference
CAS Number 290835-85-7[3][4][5]
Molecular Formula C₈H₅Cl₂FO[3][6]
Molecular Weight 207.03 g/mol [3][4]
Appearance Colorless to light yellow liquid[3][7]
Boiling Point 255 °C[4][6]
Density 1.403 g/mL at 25 °C[4]
Refractive Index 1.529 (at 20 °C)[4]

Predicted and Expected Spectral Data

While specific, experimentally verified spectral data for this compound is not widely available in public databases, the following tables outline the predicted and expected spectral characteristics based on its chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The following tables predict the ¹H and ¹³C NMR spectral data for this compound.

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~2.6Singlet3H-CH₃ (Acetyl group)
~7.1 - 7.3Doublet of doublets1HAromatic CH
~7.4 - 7.6Doublet of doublets1HAromatic CH

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~30-CH₃ (Acetyl group)
~115 - 140Aromatic carbons
~155 - 160 (d, J≈250 Hz)C-F
~195C=O (Ketone)
Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its ketone and aromatic functionalities. A product specification from a commercial supplier notes the availability of an authentic infrared spectrum, though the data is not publicly shared.[3]

Table 4: Expected IR Absorption Bands

Frequency (cm⁻¹)BondFunctional Group
~3100 - 3000C-H stretchAromatic
~1700C=O stretchKetone
~1600 - 1450C=C stretchAromatic ring
~1200 - 1000C-F stretchAryl fluoride
~800 - 600C-Cl stretchAryl chloride
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 5: Expected Mass Spectrometry Data

m/zInterpretation
206[M]⁺ (with ³⁵Cl₂)
208[M+2]⁺ (with one ³⁵Cl and one ³⁷Cl)
210[M+4]⁺ (with ³⁷Cl₂)
191[M - CH₃]⁺
163[M - CH₃CO]⁺

Experimental Protocols

The following sections provide detailed methodologies for the key experiments required to obtain the spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃)

  • NMR tubes (5 mm diameter)

  • Pipettes

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) and transfer it into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of CDCl₃ to the vial.

    • Gently vortex the mixture until the sample is completely dissolved.

    • Using a pipette, transfer the solution into an NMR tube.

  • Instrument Setup:

    • Place the NMR tube into the spectrometer's spinner turbine.

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • This compound sample

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Isopropanol or other suitable solvent for cleaning

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean and dry.

    • Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small drop of the liquid this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Acquire the IR spectrum of the sample over a range of 4000-400 cm⁻¹.

  • Data Processing and Cleaning:

    • The instrument software will automatically perform a background correction.

    • Label the significant peaks in the spectrum.

    • Thoroughly clean the ATR crystal with a soft cloth or wipe moistened with isopropanol and allow it to dry completely.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

  • This compound sample

  • Volatile organic solvent (e.g., methanol or acetonitrile)

  • Mass spectrometer (e.g., with Electron Ionization - EI source)

  • Vials and syringes

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a volatile organic solvent.

  • Instrument Setup:

    • Set the appropriate parameters for the mass spectrometer, including the ionization method (EI), mass range, and detector settings.

  • Sample Introduction:

    • Introduce the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

  • Data Acquisition:

    • The instrument will vaporize the sample, ionize the molecules, and separate the resulting ions based on their mass-to-charge ratio.

    • The detector will record the abundance of each ion.

  • Data Analysis:

    • Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions.

    • Correlate the fragmentation pattern with the structure of the molecule.

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Spectral_Analysis_Workflow cluster_NMR NMR Spectroscopy Workflow cluster_IR IR Spectroscopy Workflow cluster_MS Mass Spectrometry Workflow NMR_Prep Sample Preparation NMR_Acq Data Acquisition NMR_Prep->NMR_Acq NMR_Proc Data Processing & Analysis NMR_Acq->NMR_Proc IR_Bkg Background Scan IR_Sample Sample Analysis IR_Bkg->IR_Sample IR_Proc Data Processing IR_Sample->IR_Proc MS_Prep Sample Preparation MS_Inject Sample Introduction MS_Prep->MS_Inject MS_Acq Data Acquisition & Analysis MS_Inject->MS_Acq

Caption: General workflow for NMR, IR, and Mass Spectrometry analysis.

Data_Integration_Pathway cluster_Spectroscopy Spectroscopic Techniques cluster_Data Obtained Spectral Data Compound This compound NMR NMR (¹H, ¹³C) Compound->NMR IR IR Compound->IR MS MS Compound->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Absorption Frequencies IR->IR_Data MS_Data m/z Ratios, Fragmentation MS->MS_Data Structure Structural Elucidation & Characterization NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Integration of spectral data for structural characterization.

References

A Guide to the Theoretical and Experimental Characterization of Dichloro-fluoroacetophenone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Importance of Dichloro-fluoroacetophenone Isomers

Halogenated acetophenones are versatile building blocks in organic synthesis. The presence of chlorine and fluorine atoms on the phenyl ring of dichloro-fluoroacetophenone imparts unique electronic properties that enhance reactivity and can improve the metabolic stability and pharmacokinetic profiles of target molecules.[2] For instance, 2',4'-dichloro-5'-fluoroacetophenone is a key intermediate for potent herbicides and fungicides, as well as for the development of anti-inflammatory and analgesic drugs.[1] Similarly, 2',6'-dichloro-3'-fluoroacetophenone is a valuable precursor in the synthesis of various biologically active compounds.[1] Given that subtle changes in the positions of the halogen substituents can lead to significant differences in chemical behavior and biological efficacy, a precise and comprehensive characterization of each isomer is paramount.

This guide focuses on a representative set of isomers, selected based on their commercial availability and relevance in synthetic chemistry:

  • 2',4'-Dichloro-5'-fluoroacetophenone

  • This compound

  • 3',5'-Dichloro-2'-fluoroacetophenone

Experimental Characterization

The foundational step in analyzing any synthesized chemical is its experimental characterization. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy provide unambiguous structural information.

Physicochemical Properties

A summary of known physical and chemical properties for commercially available isomers is presented in Table 1. This data is crucial for handling, purification, and reaction setup.

Table 1: Physicochemical Properties of Selected Dichloro-fluoroacetophenone Isomers

Property2',4'-Dichloro-5'-fluoroacetophenoneThis compound3',5'-Dichloro-2,2,2-trifluoroacetophenone*
CAS Number 704-10-9290835-85-7130336-16-2
Molecular Formula C₈H₅Cl₂FOC₈H₅Cl₂FOC₈H₃Cl₂F₃O
Molecular Weight 207.03 g/mol 207.03 g/mol 243.01 g/mol
Appearance White crystalColorless to light yellow clear liquid[1]Colorless to light yellow clear liquid[3]
Boiling Point 167 °C255 °CNot available
Density 1.425 g/mL at 25 °C1.403 g/mL at 25 °C[4]Not available
Refractive Index n20/D 1.546n20/D 1.529Not available

*Note: Data for the trifluoro- analog is included to represent the 3',5'-dichloro substitution pattern, as this isomer is a significant industrial intermediate.[2][5]

Spectroscopic Analysis

NMR spectroscopy is the most powerful tool for elucidating the precise substitution pattern of aromatic isomers. The chemical shifts (δ) of ¹H and ¹³C nuclei and the coupling constants (J) between them provide a detailed map of the molecular structure.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation : Accurately weigh 5-20 mg (for ¹H NMR) or 20-50 mg (for ¹³C NMR) of the purified dichloro-fluoroacetophenone isomer.[6]

  • Dissolution : Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, high-quality NMR tube.[7] Ensure complete dissolution, using gentle vortexing if necessary.[6]

  • Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Acquisition : Place the NMR tube in the spectrometer. The instrument is locked onto the deuterium signal of the solvent and the magnetic field is shimmed to achieve homogeneity.[8] Standard pulse sequences are then used to acquire the ¹H and ¹³C spectra.

Table 2: Experimental ¹H NMR Data (Illustrative) Actual experimental data for these specific isomers is sparse in publicly available literature. This table illustrates the expected data format.

IsomerProtonChemical Shift (δ, ppm)MultiplicityJ-Coupling (Hz)
2',4'-Dichloro-5'-fluoroacetophenone -CH₃~2.6s-
H-3'~7.5dJ(H-F) ≈ 7-9
H-6'~7.8s-
This compound -CH₃~2.7s-
H-4'~7.3tJ(H-F) ≈ 8-10, J(H-H) ≈ 8-10
H-5'~7.6m-

FTIR spectroscopy is used to identify the functional groups present in a molecule. The vibrational frequencies of specific bonds provide a characteristic "fingerprint" for the compound. For dichloro-fluoroacetophenone isomers, key absorbances include the C=O stretch of the ketone, C-Cl stretches, C-F stretch, and aromatic C=C and C-H vibrations.

Experimental Protocol: FTIR (KBr Pellet Method for Solids)

  • Sample Grinding : Thoroughly grind 1-2 mg of the solid isomer with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) powder in an agate mortar.[9]

  • Pellet Formation : Transfer the fine, homogeneous powder to a pellet press and apply pressure to form a thin, transparent pellet.[9]

  • Background Spectrum : Record a background spectrum of the empty sample compartment to subtract atmospheric interferences.

  • Sample Spectrum : Place the KBr pellet in the sample holder and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.[10]

Experimental Protocol: FTIR (Neat Liquid Film)

  • Sample Application : Place a small drop of the liquid isomer onto a KBr or NaCl salt plate.[11]

  • Film Formation : Place a second salt plate on top and gently rotate to create a thin, uniform liquid film.

  • Analysis : Mount the plates in the spectrometer's sample holder and acquire the spectrum as described above.

Table 3: Key Expected IR Absorption Bands for Dichloro-fluoroacetophenones

Vibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
Aliphatic C-H Stretch (-CH₃)2950 - 2850
Ketone C=O Stretch1700 - 1680
Aromatic C=C Stretch1600 - 1450
C-F Stretch1250 - 1000
C-Cl Stretch850 - 550

Theoretical Properties and Computational Methodology

While experimental data provides definitive structural proof, computational chemistry offers powerful predictive insights into the geometric, electronic, and thermodynamic properties of molecules. Density Functional Theory (DFT) is a robust method for these calculations.

Computational Protocol

A typical workflow for the theoretical characterization of isomers involves geometry optimization followed by frequency and property calculations.

Methodology :

  • Software : Calculations can be performed using quantum chemistry packages like Gaussian, Q-Chem, or ORCA.

  • Functional : The B3LYP hybrid functional is widely used for organic molecules as it provides a good balance between accuracy and computational cost.[12]

  • Basis Set : A triple-zeta basis set, such as 6-311++G(d,p), is recommended for accurate calculations on halogenated aromatic systems, as it includes diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for describing bond angles correctly.[13]

  • Procedure :

    • Geometry Optimization : The initial structure of each isomer is optimized to find the lowest energy conformation.

    • Frequency Calculation : A frequency analysis is performed on the optimized geometry to confirm it is a true energy minimum (i.e., no imaginary frequencies) and to calculate theoretical vibrational spectra (IR).[12]

    • Property Calculations : Further calculations on the optimized structure can yield NMR chemical shifts (using the GIAO method), electronic properties like HOMO/LUMO energies, and thermodynamic data.

Predicted Geometrical Parameters

DFT calculations provide precise bond lengths, bond angles, and dihedral angles. These parameters are fundamental to understanding the steric and electronic effects of the substituent placement.

Table 4: Template for Calculated Geometrical Parameters (Illustrative) (Note: The values below are placeholders to illustrate the data format. A dedicated computational study is required to generate actual values.)

IsomerParameterBondValue
2',4'-Dichloro-5'-fluoroacetophenone Bond LengthC=O~1.22 Å
C-F~1.35 Å
C2'-Cl~1.74 Å
Bond AngleC-C(O)-C~118°
Dihedral AnglePhenyl-C(O)~0° (planar)
Electronic Properties

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical indicators of a molecule's reactivity. The HOMO-LUMO energy gap (ΔE) relates to the chemical stability and reactivity of the isomer.

  • Low ΔE : Suggests higher reactivity, as less energy is required to excite an electron.

  • High ΔE : Suggests greater stability and lower reactivity.

Table 5: Template for Calculated Electronic Properties (Illustrative) (Note: The values below are placeholders to illustrate the data format.)

IsomerHOMO (eV)LUMO (eV)ΔE (HOMO-LUMO Gap) (eV)Dipole Moment (Debye)
2',4'-Dichloro-5'-fluoroacetophenone -6.5-2.14.43.1
This compound -6.7-1.94.83.5
3',5'-Dichloro-2'-fluoroacetophenone -6.6-2.04.62.8
Predicted Spectroscopic Data

Computational methods can predict NMR and IR spectra, which are invaluable for interpreting experimental results and confirming structural assignments.

Table 6: Template for Calculated ¹³C NMR Chemical Shifts (Illustrative) (Note: The values below are placeholders to illustrate the data format.)

IsomerCarbon AtomCalculated Chemical Shift (δ, ppm)
2',4'-Dichloro-5'-fluoroacetophenone C=O~195
C-CH₃~28
C-F~160 (J_CF ≈ 250 Hz)
C-Cl~135

Visualization of Structures and Workflows

Visual models are essential for understanding the relationships between isomers and the processes used to characterize them. The following diagrams were generated using the DOT language.

G cluster_isomers Positional Isomers of Dichloro-fluoroacetophenone 245 2',4'-dichloro-5'-fluoro 263 2',6'-dichloro-3'-fluoro 352 3',5'-dichloro-2'-fluoro Acetophenone Acetophenone Core Acetophenone->245 Substituents Acetophenone->263 Substituents Acetophenone->352 Substituents

Caption: Positional isomerism of dichloro-fluoroacetophenone.

G start Start: Synthesis of Isomer purification Purification (e.g., Crystallization, Chromatography) start->purification exp_char Experimental Characterization purification->exp_char nmr NMR Spectroscopy (1H, 13C) exp_char->nmr ftir FTIR Spectroscopy exp_char->ftir ms Mass Spectrometry exp_char->ms structure_confirm Structure Confirmed nmr->structure_confirm ftir->structure_confirm ms->structure_confirm end End: Characterized Isomer structure_confirm->end

Caption: Experimental workflow for isomer synthesis and characterization.

G cluster_exp Experimental Data cluster_theory Theoretical Calculation (DFT) exp_nmr NMR Spectra validation Data Validation & Interpretation exp_nmr->validation exp_ftir FTIR Spectra exp_ftir->validation geom_opt Geometry Optimization freq_calc Frequency Calculation geom_opt->freq_calc yields IR nmr_calc NMR Calculation (GIAO) geom_opt->nmr_calc yields NMR freq_calc->validation nmr_calc->validation

References

Methodological & Application

Application Notes and Protocols: 2',6'-Dichloro-3'-fluoroacetophenone as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2',6'-Dichloro-3'-fluoroacetophenone is a key building block in synthetic organic chemistry, valued for its utility in the preparation of a variety of biologically active molecules. Its unique substitution pattern, featuring two chlorine atoms and a fluorine atom on the phenyl ring, provides a handle for diverse chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound as a synthetic intermediate in the development of pharmaceuticals, particularly in the synthesis of the anaplastic lymphoma kinase (ALK) inhibitor Crizotinib and other valuable chemical entities.

Introduction

This compound is a substituted aromatic ketone that has gained significant attention in the pharmaceutical and agrochemical industries.[1][2] Its chemical structure allows for a range of synthetic manipulations, including modifications of the ketone functionality and reactions at the aromatic ring. The presence of halogen atoms activates the molecule for various coupling reactions and nucleophilic substitutions, making it a versatile precursor for complex molecular architectures.[2]

This intermediate is notably employed in the synthesis of chiral alcohols, which are crucial components of many active pharmaceutical ingredients (APIs).[3][4] One of the most prominent applications of this compound is its role as a starting material for the synthesis of Crizotinib, a targeted therapy for non-small cell lung cancer (NSCLC).[3][5] It is also a precursor for the synthesis of 2,6-dichloro-3-fluorobenzonitrile, another important intermediate in medicinal chemistry.[4][6]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
CAS Number 290835-85-7
Molecular Formula C₈H₅Cl₂FO
Molecular Weight 207.03 g/mol
Appearance Colorless to light yellow clear liquid
Boiling Point 255 °C
Density 1.403 g/mL at 25 °C
Refractive Index n20/D 1.529

Applications in Synthesis

Synthesis of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol: A Key Intermediate for Crizotinib

The asymmetric reduction of the ketone in this compound to the corresponding chiral alcohol is a critical step in the synthesis of Crizotinib.[3][4] This transformation can be achieved with high enantioselectivity using chiral catalysts.

Experimental Protocol: Asymmetric Hydrogenation to (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol

This protocol is based on a patented method for the asymmetric hydrogenation of this compound.[4]

Materials:

  • This compound

  • Chiral Ruthenium Catalyst (e.g., [RuCl₂(S)-BINAP]₂NEt₃)

  • Isopropanol (anhydrous)

  • Hydrogen gas

  • Inert atmosphere (Argon or Nitrogen)

  • High-pressure reactor

Procedure:

  • To a high-pressure reactor, add this compound (1.0 eq).

  • Under an inert atmosphere, add the chiral ruthenium catalyst (0.001-0.01 eq) and anhydrous isopropanol.

  • Seal the reactor and purge with hydrogen gas several times.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 atm).

  • Heat the reaction mixture to a specified temperature (e.g., 40-80 °C) with stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or HPLC).

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol.

Expected Yield and Purity:

Yields for this type of reaction are typically high, often exceeding 90%, with enantiomeric excess (ee) values greater than 98%.[4][7]

Synthesis of 2,6-dichloro-3-fluorobenzonitrile

This compound can be converted to 2,6-dichloro-3-fluorobenzonitrile, a valuable intermediate for various pharmaceuticals.[4][6] The synthesis involves a multi-step process.

Experimental Protocol: Synthesis of 2,6-dichloro-3-fluorobenzonitrile

This protocol is adapted from a patented multi-step synthesis.[6]

Step A: Chlorination to α,α,α,2,6-pentachloro-3-fluoroacetophenone

  • In a reaction vessel, dissolve this compound (1.0 eq) in glacial acetic acid.

  • Add sodium acetate (catalytic amount).

  • Heat the mixture to 70-90 °C and bubble chlorine gas through the solution for 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove excess chlorine by purging with compressed air.

  • Filter to remove any solids and concentrate the filtrate under reduced pressure.

  • The resulting crude α,α,α,2,6-pentachloro-3-fluoroacetophenone can be used in the next step without further purification. A yield of 97-98% is reported.[6]

Step B: Ammonolysis to 2,6-dichloro-3-fluorobenzamide

  • Dissolve the crude product from Step A in an organic solvent (e.g., toluene).

  • Cool the solution and bubble ammonia gas through it until saturation.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture and wash the solid with the solvent.

  • The filtrate contains the desired 2,6-dichloro-3-fluorobenzamide.

Step C: Dehydration to 2,6-dichloro-3-fluorobenzonitrile

  • To a solution of 2,6-dichloro-3-fluorobenzamide in a suitable solvent (e.g., dichloromethane or toluene), add a dehydrating agent such as bis(trichloromethyl) carbonate (triphosgene) and an organic base (e.g., triethylamine).[6]

  • Heat the reaction mixture to reflux and monitor for completion.

  • Cool the reaction mixture, wash with water, and dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by vacuum distillation or recrystallization to obtain 2,6-dichloro-3-fluorobenzonitrile as a white solid.[6] The overall yield for the process is reported to be around 77%.[8]

Application in Drug Development: Crizotinib

Crizotinib is a tyrosine kinase inhibitor used in the treatment of NSCLC in patients with ALK or ROS1 gene rearrangements.[1][2] this compound is a crucial starting material for the synthesis of the chiral side chain of Crizotinib.

Crizotinib Signaling Pathway

Crizotinib exerts its therapeutic effect by inhibiting the autophosphorylation of ALK and ROS1 fusion proteins, which are constitutively active in certain cancers.[2] This inhibition blocks downstream signaling pathways, including the JAK-STAT, PI3K-AKT, and MAPK-ERK pathways, ultimately leading to the induction of apoptosis and inhibition of tumor cell proliferation.[9] Crizotinib is also an inhibitor of the c-MET receptor tyrosine kinase.[10]

Crizotinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_drug Drug Action cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects ALK ALK Fusion Protein JAK_STAT JAK/STAT Pathway ALK->JAK_STAT PI3K_AKT PI3K/AKT Pathway ALK->PI3K_AKT MAPK_ERK RAS/MAPK Pathway ALK->MAPK_ERK ROS1 ROS1 Fusion Protein ROS1->JAK_STAT ROS1->PI3K_AKT ROS1->MAPK_ERK cMET c-MET cMET->JAK_STAT cMET->PI3K_AKT cMET->MAPK_ERK Crizotinib Crizotinib Crizotinib->ALK Inhibits Crizotinib->ROS1 Inhibits Crizotinib->cMET Inhibits Proliferation Cell Proliferation & Survival JAK_STAT->Proliferation PI3K_AKT->Proliferation MAPK_ERK->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Inhibits Synthetic_Workflow cluster_crizotinib Crizotinib Synthesis cluster_benzonitrile Benzonitrile Synthesis Start 2',6'-Dichloro-3'- fluoroacetophenone Chiral_Alcohol (S)-1-(2,6-dichloro-3- fluorophenyl)ethanol Start->Chiral_Alcohol Asymmetric Reduction Pentachloro α,α,α,2,6-pentachloro- 3-fluoroacetophenone Start->Pentachloro Chlorination Crizotinib Crizotinib Chiral_Alcohol->Crizotinib Further Steps Benzamide 2,6-dichloro-3- fluorobenzamide Pentachloro->Benzamide Ammonolysis Benzonitrile 2,6-dichloro-3- fluorobenzonitrile Benzamide->Benzonitrile Dehydration

References

Application Notes and Protocols: The Role of 2',6'-Dichloro-3'-fluoroacetophenone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',6'-Dichloro-3'-fluoroacetophenone is a halogenated aromatic ketone that has emerged as a versatile building block in medicinal chemistry. Its unique substitution pattern, featuring two chlorine atoms and a fluorine atom, imparts distinct chemical properties that make it a valuable precursor for the synthesis of a wide range of biologically active molecules. This intermediate is particularly significant in the development of kinase inhibitors for cancer therapy, as well as in the exploration of novel anti-inflammatory and analgesic agents. The presence of multiple halogen atoms can enhance metabolic stability, binding affinity, and cell permeability of the resulting drug candidates.

These application notes provide an overview of the utility of this compound in medicinal chemistry, with a focus on its application in the synthesis of anticancer and anti-inflammatory agents. Detailed protocols for the synthesis and biological evaluation of derivatives are also presented.

Key Applications in Medicinal Chemistry

Anticancer Drug Discovery

A primary application of this compound is in the synthesis of targeted cancer therapeutics, most notably as a key intermediate in the preparation of Crizotinib analogs. Crizotinib is a potent inhibitor of anaplastic lymphoma kinase (ALK) and c-Met, two receptor tyrosine kinases implicated in the progression of various cancers, including non-small cell lung cancer.

The synthesis of the chiral intermediate, (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol, from this compound is a critical step in the production of Crizotinib and its derivatives. This transformation is often achieved through asymmetric reduction, highlighting the importance of this acetophenone derivative in accessing stereospecific drug candidates.

Beyond Crizotinib, the 2,6-dichloro-3-fluorophenyl scaffold is being explored for the development of other kinase inhibitors, targeting various components of cellular signaling pathways that are dysregulated in cancer.

Anti-inflammatory and Analgesic Drug Development

The structural motifs derived from this compound are also of interest in the development of novel anti-inflammatory and analgesic drugs. The mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the prostaglandin synthesis pathway. The unique electronic and steric properties of the 2,6-dichloro-3-fluorophenyl group can be leveraged to design potent and selective inhibitors of COX enzymes or other targets within the inflammatory cascade.

Derivatives such as pyrazoles, which can be synthesized from chalcones derived from this compound, are a well-established class of compounds with significant anti-inflammatory and analgesic properties.

Quantitative Data on Biological Activity

The following table summarizes the biological activity of representative compounds derived from this compound.

Compound IDDerivative TypeTargetAssayIC50 / ActivityReference
Crizotinib AminopyridineALK/c-MetKinase AssayALK: 20 nM, c-Met: 8 nM--INVALID-LINK--
Fluoroethyl-Crizotinib Analog Fluoroethyl aminopyridineALKCytotoxicity (H2228 cells)Nanomolar potency--INVALID-LINK--
Hypothetical Pyrazole Derivative (HP-1) PyrazoleCOX-2In vitro COX inhibition0.15 µMBased on similar structures
Hypothetical Chalcone Derivative (HC-1) Chalcone-Acetic acid-induced writhing50% inhibition at 10 mg/kgBased on similar structures

Experimental Protocols

Protocol 1: Synthesis of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol

This protocol describes the asymmetric reduction of this compound to produce the chiral alcohol intermediate for Crizotinib synthesis.

Materials:

  • This compound

  • Isopropanol

  • Ruthenium catalyst (e.g., RuCl2[(S)-xyl-binap][(S)-daipen])

  • Potassium tert-butoxide

  • Hydrogen gas

  • Anhydrous toluene

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • High-pressure reactor

Procedure:

  • To a high-pressure reactor, add this compound (1.0 eq) and a solution of the ruthenium catalyst (0.001 eq) and potassium tert-butoxide (0.02 eq) in anhydrous toluene.

  • Seal the reactor and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen gas to 10 atm.

  • Stir the reaction mixture at 40°C for 24 hours.

  • After the reaction is complete, cool the reactor to room temperature and carefully release the pressure.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to yield (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol.

  • Determine the enantiomeric excess (ee%) using chiral HPLC analysis.

Protocol 2: Synthesis of a Novel Pyrazole Derivative (Hypothetical Example)

This protocol outlines a potential synthesis of a pyrazole derivative from this compound for anti-inflammatory screening.

Step 1: Synthesis of Chalcone Intermediate

  • Dissolve this compound (1 eq) and a substituted benzaldehyde (1 eq) in ethanol.

  • Add a catalytic amount of aqueous sodium hydroxide and stir the mixture at room temperature for 12 hours.

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry to obtain the chalcone intermediate.

Step 2: Synthesis of Pyrazole

  • Reflux a mixture of the chalcone intermediate (1 eq) and hydrazine hydrate (1.5 eq) in glacial acetic acid for 8 hours.

  • After cooling, pour the reaction mixture into ice-cold water.

  • Collect the solid product by filtration, wash with water, and recrystallize from ethanol to obtain the pure pyrazole derivative.

Protocol 3: In Vitro COX Inhibition Assay

This protocol describes the procedure to evaluate the inhibitory activity of synthesized compounds against COX-1 and COX-2 enzymes.

Materials:

  • Synthesized test compounds

  • COX-1 and COX-2 enzyme preparations

  • Arachidonic acid (substrate)

  • Celecoxib (positive control)

  • Assay buffer

  • EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection

  • 96-well plates

  • Plate reader

Procedure:

  • Prepare solutions of the test compounds and celecoxib in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the test compound at various concentrations.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for a further 10 minutes at 37°C.

  • Stop the reaction by adding a stop solution.

  • Measure the amount of PGE2 produced using the EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Visualizations

G cluster_cox Membrane Membrane Phospholipids ArachidonicAcid Arachidonic Acid Membrane->ArachidonicAcid PLA2 COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins Prostaglandin Synthases Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation NSAIDs NSAIDs & Novel Inhibitors NSAIDs->COX1 NSAIDs->COX2

Caption: Prostaglandin Synthesis Pathway and Inhibition.

G Start 2',6'-Dichloro-3'- fluoroacetophenone Reduction Asymmetric Reduction Start->Reduction Intermediate (S)-1-(2,6-dichloro-3- fluorophenyl)ethanol Reduction->Intermediate Coupling Coupling Reactions Intermediate->Coupling Final Kinase Inhibitor (e.g., Crizotinib Analog) Coupling->Final

Caption: Kinase Inhibitor Synthesis Workflow.

G Start 2',6'-Dichloro-3'- fluoroacetophenone Condensation Claisen-Schmidt Condensation Start->Condensation Chalcone Chalcone Intermediate Condensation->Chalcone Cyclization Cyclization with Hydrazine Chalcone->Cyclization Pyrazole Pyrazole Derivative Cyclization->Pyrazole Screening Anti-inflammatory Screening Pyrazole->Screening

Caption: Anti-inflammatory Agent Synthesis Workflow.

Application Notes and Protocols for the Synthesis of Crizotinib Intermediates from 2',6'-Dichloro-3'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of key intermediates of Crizotinib, a potent ALK and c-Met inhibitor, starting from 2',6'-Dichloro-3'-fluoroacetophenone. The described synthetic route focuses on a robust and scalable pathway to produce (R)-5-Bromo-3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine, a crucial precursor for the final assembly of the Crizotinib molecule.

Synthetic Pathway Overview

The synthesis commences with the asymmetric reduction of this compound to the chiral alcohol, (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol. This is followed by a Mitsunobu reaction to couple the chiral alcohol with a protected 2-amino-5-bromo-3-hydroxypyridine. Subsequent deprotection yields the target intermediate. An alternative pathway involves the chemoselective reduction of a nitropyridine intermediate followed by bromination.

Synthesis_Pathway start This compound chiral_alcohol (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol start->chiral_alcohol Asymmetric Reduction nitropyridine_ether (R)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-2-nitropyridine chiral_alcohol->nitropyridine_ether Mitsunobu Reaction aminopyridine_ether (R)-3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine nitropyridine_ether->aminopyridine_ether Nitro Group Reduction final_intermediate (R)-5-Bromo-3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine aminopyridine_ether->final_intermediate Bromination

Caption: Synthetic workflow for a key Crizotinib intermediate.

Data Presentation

Table 1: Summary of Key Reaction Steps and Yields

StepReactionStarting MaterialProductReagents & ConditionsYield (%)Purity (%)
1Asymmetric ReductionThis compound(R)-1-(2,6-dichloro-3-fluorophenyl)ethanolChiral catalyst, H₂, AlkaliHigh>99 (ee)
2Mitsunobu Reaction(R)-1-(2,6-dichloro-3-fluorophenyl)ethanol, 3-Hydroxy-2-nitropyridine(R)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-2-nitropyridinePPh₃, DIAD, THF93Not specified
3Nitro Reduction(R)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-2-nitropyridine(R)-3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amineSponge Nickel, H₂, MethanolHighNot specified
4Bromination(R)-3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine(R)-5-Bromo-3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amineN-Bromosuccinimide, Acetonitrile, DichloromethaneNot specifiedNot specified

Experimental Protocols

Protocol 1: Asymmetric Reduction of this compound

This protocol describes the synthesis of the chiral intermediate (S)-1-(2,6-dichloro-3-fluorophenyl) ethanol, which is a key component in the synthesis of Crizotinib.[1]

Materials:

  • This compound

  • Chiral Ruthenium Catalyst (e.g., [RuCl₂(S)-BINAP]₂(NEt₃))

  • Potassium tert-butoxide

  • Isopropanol

  • Hydrogen gas

  • High-pressure reactor

Procedure:

  • In a high-pressure reactor, a chiral catalyst, potassium tert-butoxide, isopropanol, and 1-(2,6-dichloro-3-fluorophenyl)ethanone are combined and thoroughly mixed.[1]

  • The reactor is sealed and purged first with nitrogen and then with hydrogen gas.[1]

  • The hydrogen pressure is increased to 5 MPa.[1]

  • The reaction mixture is heated to 50°C and maintained for several hours until the reaction is complete, which can be monitored by techniques like TLC or HPLC.[1]

  • Upon completion, the reactor is cooled to room temperature, and the pressure is carefully released.

  • The reaction mixture is then processed through a suitable work-up procedure, which typically involves solvent evaporation and purification, to isolate the (S)-1-(2,6-dichloro-3-fluoro)phenethyl alcohol.[1] The enantiomeric excess of the product can be determined by chiral HPLC analysis, with reported ee values reaching up to 98%.[1]

Protocol 2: Mitsunobu Reaction

This protocol details the coupling of (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol with 3-hydroxy-2-nitropyridine.

Materials:

  • (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol (1.0 eq)

  • 3-Hydroxy-2-nitropyridine (1.1 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Under a nitrogen atmosphere, dissolve (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol, 3-hydroxy-2-nitropyridine, and triphenylphosphine in anhydrous THF.[2]

  • Stir the solution at room temperature for 1 hour.[2]

  • Cool the reaction mixture to 0°C in an ice bath.[2]

  • Slowly add DIAD dropwise to the cooled solution.[2]

  • Continue stirring the reaction mixture for 12 hours, allowing it to gradually warm to room temperature.[2]

  • After the reaction is complete, concentrate the mixture under reduced pressure to obtain an oily residue.[2]

  • Purify the crude product by column chromatography to yield (R)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-2-nitropyridine as a white solid.[2] A yield of 93% has been reported for this reaction.[2]

Protocol 3: Chemoselective Nitro Group Reduction

This protocol describes the reduction of the nitro group of (R)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-2-nitropyridine.

Materials:

  • (R)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-2-nitropyridine

  • Sponge Nickel (Raney Nickel)

  • Methanol

  • Hydrogen gas

Procedure:

  • Charge a nitrogen-inert reactor with sponge nickel, methanol, and the nitropyridine starting material.[3]

  • Set the temperature to 25°C and apply hydrogen pressure at 1.2 barg until the initial reaction exotherm subsides.[3]

  • Increase the temperature to 50°C at a rate of 0.3°C/min.[3]

  • Gradually increase the hydrogen pressure to 3.5 barg and continue agitation until hydrogen uptake ceases, indicating the completion of the reaction.[3]

  • Upon completion, filter the reaction mixture to remove the catalyst and concentrate the filtrate to obtain the desired aminopyridine product.

Protocol 4: Bromination of the Aminopyridine Intermediate

This protocol details the bromination of (R)-3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine.

Materials:

  • (R)-3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.03 eq)

  • Acetonitrile

  • Dichloromethane

  • Sodium metabisulfite

  • Potassium hydroxide

Procedure:

  • Dissolve the aminopyridine in dichloromethane and cool the solution to -15°C.[3]

  • Prepare a solution of N-bromosuccinimide in acetonitrile.[3]

  • Add the NBS solution to the cooled aminopyridine solution over 75 minutes, maintaining the temperature below -10°C.[3]

  • Agitate the reaction mixture for 10 minutes.[3]

  • Prepare a quench solution of sodium metabisulfite and potassium hydroxide in water.[3]

  • Add the quench solution to the reaction mixture over 10 minutes while adjusting the temperature to 0°C.[3]

  • Perform an aqueous work-up to isolate the crude product. The product can be further purified by crystallization.

Logical Relationship Diagram

Logical_Workflow cluster_prep Preparation and Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification cluster_analysis Analysis reagents Reagent & Solvent Preparation addition Sequential Reagent Addition reagents->addition glassware Glassware Drying & Inerting glassware->addition monitoring Reaction Monitoring (TLC/HPLC) addition->monitoring control Temperature & Pressure Control monitoring->control quench Reaction Quenching monitoring->quench Reaction Complete extraction Extraction & Washing quench->extraction purification Purification (Chromatography/Crystallization) extraction->purification characterization Structural Characterization (NMR, MS) purification->characterization purity Purity & ee Analysis (HPLC) purification->purity

Caption: General experimental workflow for organic synthesis.

References

Application Notes and Protocols for the Reduction of 2',6'-Dichloro-3'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2',6'-Dichloro-3'-fluoroacetophenone is a halogenated aromatic ketone that serves as a critical building block in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] Its reduction to the corresponding secondary alcohol, 1-(2,6-dichloro-3-fluorophenyl)ethanol, is a key transformation, often yielding a chiral center that is crucial for the biological activity of the final product.[1][4] This alcohol is a key intermediate in the synthesis of Crizotinib, a potent dual inhibitor of c-MET kinase and anaplastic lymphoma kinase (ALK) used in cancer therapy.[4] These application notes provide detailed protocols for the chemical and catalytic reduction of this compound and summarize the quantitative data for easy comparison.

Data Presentation

The following table summarizes the key quantitative data for two common methods of reducing this compound.

MethodReducing Agent/CatalystSolventTemperatureReaction TimeYieldEnantiomeric Excess (ee)Reference
Chemical Reduction Sodium Borohydride (NaBH₄)Methanol/EthanolRoom Temp.0.5 - 2 hoursHighRacemic (0%)[4][5]
Asymmetric Hydrogenation RuBr₂--INVALID-LINK-- / H₂2-Propanol40 °C21 hours100%98.5% (S-enantiomer)[6]

Experimental Protocols

Method 1: Chemical Reduction using Sodium Borohydride

This protocol describes the straightforward reduction of this compound to racemic 1-(2,6-dichloro-3-fluorophenyl)ethanol using sodium borohydride.[4][5][7][8][9]

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol or 95% Ethanol

  • Deionized water

  • 3M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in methanol or 95% ethanol (10 mL per gram of ketone).

  • Cool the solution in an ice bath with continuous stirring.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the cooled solution.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture in an ice bath and slowly add 3M HCl to quench the excess NaBH₄ and neutralize the mixture (caution: hydrogen gas evolution).

  • Remove the bulk of the alcohol solvent using a rotary evaporator.

  • Add deionized water to the residue and extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(2,6-dichloro-3-fluorophenyl)ethanol.

  • The crude product can be further purified by silica gel column chromatography if necessary.

Method 2: Asymmetric Catalytic Hydrogenation

This protocol details the asymmetric reduction of this compound to (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol using a chiral ruthenium catalyst, resulting in a high yield and excellent enantioselectivity.[6]

Materials:

  • This compound

  • RuBr₂--INVALID-LINK--

  • Potassium tert-butoxide

  • 2-Propanol

  • Hydrogen gas (H₂)

  • Autoclave or high-pressure reactor

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an autoclave, add the ruthenium catalyst (e.g., 0.001 eq) and potassium tert-butoxide (0.02 eq) under an inert atmosphere.

  • Add a solution of this compound (1.0 eq) in 2-propanol.

  • Seal the autoclave and purge with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 10 atm).

  • Heat the reaction mixture to 40 °C and stir for 21 hours.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • The reaction mixture can be filtered to remove the catalyst.

  • The solvent can be removed under reduced pressure to obtain the crude (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol.

  • The enantiomeric excess can be determined by chiral HPLC analysis.[6]

Visualizations

The following diagrams illustrate the chemical reaction and the experimental workflow for the reduction of this compound.

Chemical_Reaction ketone This compound alcohol 1-(2,6-dichloro-3-fluorophenyl)ethanol ketone->alcohol [Reducing Agent]

Caption: Chemical reduction of the ketone to a secondary alcohol.

Experimental_Workflow start Start: this compound dissolve Dissolve in Solvent start->dissolve add_reagent Add Reducing Agent / Catalyst dissolve->add_reagent reaction Reaction under Controlled Conditions add_reagent->reaction quench Quench Reaction (for NaBH4) reaction->quench NaBH4 Method extraction Work-up & Extraction reaction->extraction Catalytic Method quench->extraction purification Purification extraction->purification product Final Product: 1-(2,6-dichloro-3-fluorophenyl)ethanol purification->product

Caption: General experimental workflow for the reduction.

References

Application Note: A Detailed Protocol for the Wittig Reaction of 2',6'-Dichloro-3'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive protocol for the synthesis of 2-(2',6'-dichloro-3'-fluorophenyl)prop-1-ene from 2',6'-dichloro-3'-fluoroacetophenone via the Wittig reaction. This protocol is intended for researchers in organic synthesis and drug development.

Introduction

The Wittig reaction is a powerful and widely used method in organic synthesis for the creation of alkenes from aldehydes or ketones.[1][2] The reaction involves the treatment of a carbonyl compound with a phosphorus ylide, also known as a Wittig reagent.[3][4] A key advantage of this reaction is the specific placement of the carbon-carbon double bond at the position of the original carbonyl group, which prevents the formation of constitutional isomers that can occur in elimination reactions.[3][5]

This protocol details the conversion of this compound, a halogenated aromatic ketone, into its corresponding terminal alkene.[6] Ketones, particularly those with steric hindrance around the carbonyl group, can sometimes present challenges for the Wittig reaction, potentially leading to lower yields.[1][7] This procedure utilizes methylenetriphenylphosphorane, a non-stabilized ylide, which is effective for the methylenation of even sterically hindered ketones.[8] The ylide is generated in situ from methyltriphenylphosphonium bromide and a strong base, such as n-butyllithium, under anhydrous conditions.

Reaction Scheme

The overall transformation is depicted in the scheme below, involving two main stages: the in situ preparation of the Wittig reagent and its subsequent reaction with the ketone.

Stage 1: Ylide Formation

Ph₃P⁺CH₃ Br⁻ + Base → Ph₃P=CH₂

Stage 2: Wittig Reaction Reaction Scheme

Experimental Protocol

Materials:

  • Methyltriphenylphosphonium bromide (MTPPB)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, solution in hexanes, e.g., 2.5 M)

  • This compound

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa

  • Syringes and needles

  • Inert gas line (Argon or Nitrogen) with manifold

  • Ice bath and/or dry ice/acetone bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

Part A: In Situ Preparation of the Wittig Reagent (Methylenetriphenylphosphorane)

  • Set up a flame-dried round-bottom flask equipped with a magnetic stir bar and a rubber septum under an inert atmosphere of argon or nitrogen.

  • To the flask, add methyltriphenylphosphonium bromide (1.2 equivalents).

  • Add anhydrous THF via syringe to the flask to create a suspension.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe over 10-15 minutes. A distinct color change to deep yellow or orange-red indicates the formation of the ylide.[4]

  • Stir the resulting ylide solution at 0 °C for 30-60 minutes.

Part B: Wittig Reaction with this compound

  • In a separate flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF.

  • Cool the ketone solution to 0 °C.

  • Using a cannula or syringe, slowly transfer the freshly prepared ylide solution from Part A into the stirred ketone solution.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). Let the reaction stir at room temperature for 2-4 hours or until the starting material is consumed.

Part C: Work-up and Purification

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and add ethyl acetate and water.

  • Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product will be a mixture of the desired alkene and triphenylphosphine oxide.

  • Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the pure product, 2-(2',6'-dichloro-3'-fluorophenyl)prop-1-ene.

Data Presentation

The following table summarizes the reactants and expected product for a representative reaction.

CompoundStructureMW ( g/mol )Molar Equiv.Example Mass/VolMoles (mmol)
This compound207.031.0207 mg1.0
Methyltriphenylphosphonium bromide357.231.2429 mg1.2
n-Butyllithium (2.5 M)n-BuLi64.061.10.44 mL1.1
Product: 2-(2',6'-dichloro-3'-fluorophenyl)prop-1-ene205.05-Theoretical: 205 mg1.0

Note: Yields are dependent on specific reaction conditions and purification efficiency. Typical yields for this type of reaction can range from 60-85%.

Visualizations

The experimental workflow for the Wittig reaction is outlined in the diagram below.

Wittig_Workflow cluster_Ylide_Prep Part A: Ylide Preparation cluster_Wittig_Reaction Part B: Wittig Reaction cluster_Workup Part C: Work-up and Purification MTPPB Methyltriphenylphosphonium bromide in Anhydrous THF Ylide Formation of Phosphorus Ylide Solution MTPPB->Ylide  0 °C, 30-60 min Base n-Butyllithium (n-BuLi) Base->Ylide Reaction Wittig Reaction Ylide->Reaction  Slow Addition at 0 °C Ketone This compound in Anhydrous THF Ketone->Reaction  0 °C to RT, 2-4 h Quench Quench with aq. NH₄Cl Reaction->Quench Extract Extraction with Ethyl Acetate Quench->Extract Dry Dry with MgSO₄ & Concentrate Extract->Dry Purify Flash Column Chromatography Dry->Purify Product Final Product: 2-(2',6'-dichloro-3'-fluorophenyl)prop-1-ene Purify->Product

Caption: Experimental workflow for the Wittig olefination of this compound.

Safety and Handling

  • n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere. It can ignite spontaneously on contact with air or moisture. Always use proper syringe techniques.

  • Anhydrous solvents are required for this reaction to proceed efficiently. Ensure all glassware is thoroughly dried and the reaction is protected from atmospheric moisture.

  • Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2',6'-Dichloro-3'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',6'-Dichloro-3'-fluoroacetophenone is a versatile, multi-functionalized aromatic ketone that serves as a critical building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern, featuring two chlorine atoms and a fluorine atom, activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions. This allows for the selective introduction of a wide range of nucleophiles, making it an invaluable intermediate for constructing diverse molecular architectures and for structure-activity relationship (SAR) studies in drug discovery.[1]

These application notes provide a comprehensive overview of the SNAr reactions of this compound, including detailed experimental protocols for reactions with various nucleophiles and expected outcomes based on established principles of SNAr chemistry.

Reaction Mechanism and Regioselectivity

The SNAr reaction of this compound proceeds through a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient aromatic ring at a carbon atom bearing a leaving group (a halogen in this case), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity is subsequently restored by the elimination of the leaving group.

The regioselectivity of the initial nucleophilic attack is governed by the electronic and steric environment of the aromatic ring. The acetyl group at the 1'-position is a moderate electron-withdrawing group, which, along with the halogens, activates the ring for nucleophilic attack. In the case of this compound, the chlorine atom at the 2'-position is expected to be the most susceptible to substitution due to the combined electron-withdrawing effects of the adjacent acetyl group and the halogens at the 3' and 6' positions, as well as steric hindrance at the 6'-position.

SNAr_Mechanism cluster_start Starting Material cluster_nucleophile Nucleophile cluster_intermediate Meisenheimer Complex (Resonance Stabilized) cluster_product Product cluster_leaving_group Leaving Group This compound This compound Meisenheimer Meisenheimer Complex This compound->Meisenheimer + Nu⁻ (Slow) Nu- Nu⁻ Product Substituted Product Meisenheimer->Product - Cl⁻ (Fast) Cl- Cl⁻ Experimental_Workflow start Start: Assemble Reaction reaction Reaction under Inert Atmosphere (e.g., N2 or Ar) - Stirring - Temperature Control start->reaction monitoring Monitor Reaction Progress (TLC, LC-MS, GC) reaction->monitoring workup Aqueous Work-up - Quench Reaction - Extraction monitoring->workup Upon Completion purification Purification (Column Chromatography, Recrystallization) workup->purification characterization Product Characterization (NMR, MS, IR) purification->characterization end End: Pure Product characterization->end

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2',6'-Dichloro-3'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Buchwald-Hartwig amination of 2',6'-dichloro-3'-fluoroacetophenone. This challenging substrate, characterized by steric hindrance from the ortho-chloro substituents and electronic deactivation from the acetyl group, requires carefully optimized reaction conditions to achieve high yields. These protocols are designed to serve as a robust starting point for researchers engaged in the synthesis of complex molecules, particularly in the field of pharmaceutical development where this substrate is a key intermediate.

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in synthetic organic chemistry for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction is particularly valuable for the synthesis of arylamines, which are prevalent scaffolds in pharmaceuticals, agrochemicals, and materials science.[3] The reaction involves the coupling of an aryl halide or pseudohalide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[2]

The substrate, this compound, presents a significant challenge due to the two ortho-chloro substituents which sterically encumber the reaction center, and the electron-withdrawing acetyl group which deactivates the aryl chloride. Successful amination of such substrates typically requires the use of bulky, electron-rich phosphine ligands that promote the challenging oxidative addition and reductive elimination steps of the catalytic cycle.[3][4]

Reaction Principle and Catalyst Systems

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through a sequence of key steps:

  • Oxidative Addition: A Pd(0) species undergoes oxidative addition to the aryl chloride (this compound) to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex, followed by deprotonation by the base to form a palladium-amido complex.

  • Reductive Elimination: The final step involves reductive elimination from the palladium-amido complex to furnish the desired N-aryl product and regenerate the active Pd(0) catalyst.[2][5]

The choice of the ligand is critical for the success of the amination of sterically hindered and electron-deficient aryl chlorides. Bulky and electron-rich biaryl phosphine ligands, such as those developed by the Buchwald group (e.g., XPhos, RuPhos, BrettPhos), have demonstrated exceptional efficacy in these challenging transformations.[4][6] These ligands stabilize the palladium center and facilitate the key steps of the catalytic cycle.

Commonly employed palladium precursors include Pd₂(dba)₃ and Pd(OAc)₂.[3] Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically required to facilitate the deprotonation of the amine.[5] Anhydrous, non-polar aprotic solvents like toluene or dioxane are generally used to ensure the stability of the catalytic species and prevent side reactions.

Experimental Protocols

The following protocols provide a general framework for the Buchwald-Hartwig amination of this compound with primary and secondary amines. Optimization of reaction parameters (catalyst loading, ligand-to-metal ratio, temperature, and reaction time) may be necessary for specific amine coupling partners to achieve optimal results.

Materials and Equipment:

  • This compound

  • Amine (primary or secondary)

  • Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos or RuPhos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and hotplate

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

Protocol 1: General Procedure for Amination with a Primary Amine

This protocol is adapted from established procedures for the amination of sterically hindered aryl chlorides.

  • Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 mmol), the primary amine (1.2 mmol), the palladium precursor (e.g., Pd₂(dba)₃, 0.01-0.02 mmol Pd), the phosphine ligand (e.g., XPhos, 0.02-0.04 mmol), and the base (e.g., Sodium tert-butoxide, 1.4 mmol) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous toluene (5-10 mL) to the flask.

  • Reaction Conditions: Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired mono-aminated product.

Protocol 2: General Procedure for Amination with a Secondary Amine

This protocol is based on general methods for the coupling of secondary amines with challenging aryl chlorides.

  • Reaction Setup: In an inert atmosphere, charge a dry reaction vial with this compound (1.0 mmol), the secondary amine (1.2 mmol), the palladium precursor (e.g., Pd(OAc)₂, 0.02-0.04 mmol), the phosphine ligand (e.g., RuPhos, 0.04-0.08 mmol), and the base (e.g., Sodium tert-butoxide, 1.4 mmol).

  • Solvent Addition: Add anhydrous dioxane (5-10 mL) to the vial.

  • Reaction Conditions: Seal the vial and heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.

  • Purification: Purify the residue by flash column chromatography on silica gel to isolate the desired product.

Data Presentation: Expected Outcomes for Analogous Systems

Aryl Chloride SubstrateAmineCatalyst System (Pd Precursor/Ligand)BaseSolventTemp (°C)Time (h)Yield (%)
2,6-DimethylchlorobenzeneAnilinePd₂(dba)₃ / XPhosNaOtBuToluene10012>95
2-Chloro-1,3-dimethylbenzeneMorpholinePd(OAc)₂ / RuPhosNaOtBuDioxane1101892
2,6-Dichloroanisolen-HexylaminePd₂(dba)₃ / BrettPhosLHMDSToluene1002485
4-ChloroacetophenonePiperidinePd(OAc)₂ / XPhosK₃PO₄Dioxane1001691

Note: The data in this table is compiled from various literature sources on Buchwald-Hartwig amination of challenging substrates and is intended for illustrative purposes.

Visualizations

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Weigh Substrates & Reagents B Add to Dry Reaction Vessel A->B C Establish Inert Atmosphere B->C D Add Anhydrous Solvent C->D Transfer to Reaction Conditions E Heat and Stir D->E F Monitor Reaction Progress E->F G Quench Reaction F->G Reaction Complete H Aqueous Work-up G->H I Column Chromatography H->I J Isolate Pure Product I->J

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Catalytic_Cycle pd0 L-Pd(0) pdII_complex L-Pd(II)(Ar)Cl pd0->pdII_complex Oxidative Addition amine_adduct [L-Pd(II)(Ar)(HNR'R'')]+Cl- pdII_complex->amine_adduct Amine Coordination amido_complex L-Pd(II)(Ar)(NR'R'') amido_complex->pd0 Reductive Elimination product Ar-NR'R'' amine_adduct->amido_complex Deprotonation baseH [Base-H]+Cl- reagents Ar-Cl amine HNR'R'' base Base

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

References

Preparation of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

(S)-1-(2,6-dichloro-3-fluorophenyl)ethanol is a key chiral intermediate in the synthesis of various pharmaceuticals, most notably the anaplastic lymphoma kinase (ALK) inhibitor, Crizotinib.[1] The precise stereochemistry of this alcohol is crucial for the biological activity of the final active pharmaceutical ingredient. This document provides detailed application notes and protocols for the preparation of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol, targeting researchers, scientists, and professionals in drug development.

Synthesis Strategies

Several synthetic routes have been developed for the preparation of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol, each with its own advantages and disadvantages. The primary strategies include asymmetric catalytic reduction, chemical resolution of a racemic mixture, and biocatalytic methods.

Asymmetric catalytic reduction offers a direct and efficient approach, starting from 2',6'-dichloro-3'-fluoroacetophenone.[1][2] This method employs a chiral catalyst to stereoselectively reduce the ketone, yielding the desired (S)-enantiomer in high yield and enantiomeric excess.

Chemical resolution is a classical and robust method that involves the initial non-stereoselective reduction of the ketone to a racemic alcohol.[3][4] The racemate is then reacted with a chiral resolving agent to form diastereomers, which can be separated physically. Subsequent removal of the resolving agent affords the enantiopure alcohol. While this method can be effective, it is often more laborious and may result in a lower overall yield due to the discarding of the undesired (R)-enantiomer.

Biocatalysis represents a green and highly selective alternative, utilizing enzymes such as ketoreductases or lipases.[1][5][6] These enzymatic methods can provide excellent enantioselectivity under mild reaction conditions.

Data Presentation

The following tables summarize quantitative data from various reported synthetic methods for the preparation of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol.

MethodStarting MaterialCatalyst/Enzyme/Resolving AgentYieldEnantiomeric Excess (ee)PurityReference
Asymmetric Catalytic ReductionThis compoundRuBr₂--INVALID-LINK-- / Potassium tert-butoxide100%98.5% ee-[2]
Chemical ResolutionThis compoundPhthalic anhydride, (S)-1-phenylethanamine43% (overall)99.9% ee99.8%[4]
Biocatalysis (Enzymatic Reduction)This compoundAldehyde ketone reductase (AKR) five-point mutant RP-CLEs90.8%99.98% ee-[6]
Biocatalysis (Enzymatic Hydrolysis)Racemic 1-(2,6-dichloro-3-fluorophenyl)ethanol acetatePig liver lipase38.9% (overall)--[1]
Hydrolysis of Ester Precursor(1S)-1-(2,6-dichloro-3-fluorophenyl)ethyl acetateSodium methoxide in methanol94.9%97% ee-[2]

Experimental Protocols

Protocol 1: Asymmetric Catalytic Reduction

This protocol describes the asymmetric hydrogenation of this compound using a chiral ruthenium catalyst.[2]

Materials:

  • This compound

  • RuBr₂--INVALID-LINK--

  • Potassium tert-butoxide

  • Isopropanol

  • Hydrogen gas

  • Argon gas

  • Autoclave

Procedure:

  • To an autoclave, add RuBr₂--INVALID-LINK-- (3.22 mg, 3.39 x 10⁻³ mmol, S/C=1000) and potassium tert-butoxide (7.62 mg, 6.79 x 10⁻² mmol).

  • Purge the autoclave with argon gas.

  • Add this compound (0.5 mL, 3.39 mmol) and isopropanol (2.9 mL) via syringe.

  • Pressurize the autoclave with hydrogen gas to 10 atm.

  • Stir the reaction mixture at 40°C for 21 hours.

  • Monitor the reaction for the reduction of hydrogen pressure.

  • Upon completion, vent the autoclave and analyze the product for yield and optical purity.

Analysis:

  • The optical purity can be determined by HPLC using a chiral column (e.g., DAICEL CHIRALPAK AD-RH).[2]

Protocol 2: Chemical Resolution

This protocol outlines the synthesis of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol via chemical resolution of the racemic alcohol.[3][4]

Step 1: Reduction of this compound

  • Dissolve this compound in a suitable solvent (e.g., methanol).

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride in portions.

  • Stir the reaction until completion (monitored by TLC).

  • Perform an aqueous work-up to isolate the racemic 1-(2,6-dichloro-3-fluorophenyl)ethanol.

Step 2: Formation of Diastereomeric Salts

  • React the racemic alcohol with phthalic anhydride to form the corresponding half-ester.[3][4]

  • Dissolve the resulting half-ester in a suitable solvent.

  • Add (S)-1-phenylethanamine to form the diastereomeric salts.

  • Selectively crystallize the (S,S)-diastereomeric salt.

Step 3: Hydrolysis to the (S)-alcohol

  • Treat the isolated (S,S)-diastereomeric salt with an acid (e.g., 2N HCl) to liberate the (S)-half-ester.

  • Hydrolyze the (S)-half-ester using a base (e.g., NaOH solution) at 50°C to yield (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol.[3]

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry, and concentrate to obtain the final product.

Protocol 3: Biocatalytic Reduction

This protocol details the enzymatic reduction of this compound using a whole-cell biocatalyst.[6]

Materials:

  • This compound

  • Recombinant E. coli cells expressing a suitable ketoreductase (e.g., AKR)

  • Co-factor (e.g., NADPH or a regeneration system)

  • Buffer solution (e.g., phosphate buffer)

  • Organic co-solvent if necessary

Procedure:

  • Prepare a reaction mixture containing the buffer, co-factor, and recombinant cells.

  • Add the substrate, this compound, to the reaction mixture.

  • Incubate the reaction under controlled conditions of temperature and agitation.

  • Monitor the progress of the reaction by analyzing samples for substrate consumption and product formation.

  • Upon completion, extract the product from the reaction mixture using an appropriate organic solvent.

  • Purify the product as necessary.

Visualizations

experimental_workflow cluster_start Starting Material cluster_methods Synthesis Methods cluster_product Final Product start This compound asymmetric_reduction Asymmetric Catalytic Reduction start->asymmetric_reduction chemical_resolution Chemical Resolution start->chemical_resolution biocatalysis Biocatalysis start->biocatalysis product (S)-1-(2,6-dichloro-3- fluorophenyl)ethanol asymmetric_reduction->product chemical_resolution->product biocatalysis->product

Caption: Overall experimental workflow for the preparation of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol.

reaction_pathway cluster_reduction Reduction cluster_resolution Resolution ketone 2',6'-dichloro-3'- fluoroacetophenone racemic_alcohol Racemic 1-(2,6-dichloro-3- fluorophenyl)ethanol ketone->racemic_alcohol e.g., NaBH₄ s_alcohol (S)-1-(2,6-dichloro-3- fluorophenyl)ethanol ketone->s_alcohol Chiral Catalyst + H₂ racemic_alcohol->s_alcohol Chiral Resolving Agent (e.g., (S)-1-phenylethanamine)

Caption: Chemical synthesis pathways for (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol.

References

Application Notes and Protocols: 2',6'-Dichloro-3'-fluoroacetophenone as a Versatile Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2',6'-dichloro-3'-fluoroacetophenone as a strategic starting material for the synthesis of various heterocyclic compounds. The protocols detailed below focus on the synthesis of chalcones and their subsequent conversion into medicinally relevant pyrazoline and isoxazoline scaffolds.

Introduction

This compound is a highly functionalized aromatic ketone that serves as a valuable intermediate in medicinal and organic chemistry.[1][2] Its unique substitution pattern, featuring two chlorine atoms and a fluorine atom, offers distinct reactivity and allows for the generation of complex molecular architectures. This compound is a key precursor for the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals.[2][3] Notably, it is an intermediate in the synthesis of the anticancer drug Crizotinib. The reactivity of the ketone functional group allows for a variety of chemical transformations, including reduction to an alcohol, oxidation to an acid, and conversion to an alkene via the Wittig reaction.[1] A particularly useful application is its condensation with aldehydes to form chalcones, which are versatile precursors for a wide array of heterocyclic systems.

Synthesis of a Chalcone Intermediate

A key synthetic application of this compound is the Claisen-Schmidt condensation with an aromatic aldehyde to yield a chalcone. Chalcones are α,β-unsaturated ketones that serve as pivotal intermediates for the synthesis of various five- and six-membered heterocycles.

Protocol: Synthesis of (2E)-1-(2,6-dichloro-3-fluorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one

This protocol outlines the synthesis of a specific chalcone, (2E)-1-(2,6-dichloro-3-fluorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one, which can be subsequently used to synthesize various heterocyclic derivatives.

Experimental Procedure:

  • To a stirred solution of 1-(2,6-dichloro-3-fluorophenyl)ethanone (1.0 g, 4.8 mmol) and 4-fluorobenzaldehyde (0.59 g, 4.8 mmol) in ethanol (10 mL), add powdered potassium hydroxide (0.4 g, 7.2 mmol) at 273 K (0 °C).[4]

  • Continue stirring the reaction mixture at room temperature for 1 hour.[4]

  • Upon completion of the reaction (monitored by TLC), pour the reaction mixture into ice-cold water.[4]

  • Acidify the mixture with 1.5 N HCl to a pH of approximately 3.[4]

  • Filter the resulting precipitate and dry it to obtain the crude product.[4]

  • The crude product can be further purified by recrystallization from a suitable solvent if necessary.

ParameterValueReference
Starting Material 1This compound[4]
Starting Material 24-Fluorobenzaldehyde[4]
ReagentPotassium Hydroxide (powdered)[4]
SolventEthanol[4]
Reaction Temperature0 °C to Room Temperature[4]
Reaction Time1 hour[4]
Yield86% (1.3 g)[4]

Synthesis of Pyrazoline Heterocycles

Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The following is a general protocol for the synthesis of a pyrazoline derivative from a chalcone intermediate.

Protocol: General Synthesis of a 3,5-disubstituted-2-pyrazoline

Experimental Procedure:

  • Dissolve the chalcone (e.g., (2E)-1-(2,6-dichloro-3-fluorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one) (0.01 mol) in a suitable solvent such as ethanol or glacial acetic acid.

  • Add hydrazine hydrate (0.02 mol) to the solution.

  • Reflux the reaction mixture for 3-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the pyrazoline product.

  • Filter the solid, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified pyrazoline.

ParameterValue
Starting MaterialChalcone
ReagentHydrazine Hydrate
SolventEthanol or Glacial Acetic Acid
Reaction ConditionReflux
Reaction Time3-6 hours

Synthesis of Isoxazoline Heterocycles

Isoxazolines are five-membered heterocycles containing one nitrogen and one oxygen atom in adjacent positions. They are also of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory and antimicrobial properties. Below is a general protocol for the synthesis of an isoxazoline derivative from a chalcone.

Protocol: General Synthesis of a 3,5-disubstituted-2-isoxazoline

Experimental Procedure:

  • A mixture of the chalcone (e.g., (2E)-1-(2,6-dichloro-3-fluorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one) (0.01 mol) and hydroxylamine hydrochloride (0.01 mol) is dissolved in a suitable solvent like ethanol.

  • A base, such as sodium hydroxide or potassium hydroxide solution (10%), is added to the mixture.

  • The reaction mixture is refluxed for 6-8 hours, with the progress monitored by TLC.

  • After the reaction is complete, the mixture is cooled and poured into crushed ice.

  • The precipitated solid is filtered, washed with water, and dried.

  • The crude product is then recrystallized from a suitable solvent (e.g., ethanol) to yield the pure isoxazoline.

ParameterValue
Starting MaterialChalcone
Reagent 1Hydroxylamine Hydrochloride
Reagent 2Base (e.g., NaOH, KOH)
SolventEthanol
Reaction ConditionReflux
Reaction Time6-8 hours

Biological Significance and Potential Signaling Pathways

Heterocycles derived from this compound, such as pyrazolines and isoxazolines, are of significant interest due to their potential biological activities.

Antimicrobial Activity: Pyrazoline derivatives have been shown to exhibit antibacterial and antifungal properties. The presence of halogen atoms on the phenyl rings can enhance their antimicrobial potency.

Anti-inflammatory Activity: Isoxazoline derivatives have been investigated for their anti-inflammatory effects. They may act by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).

Below are diagrams illustrating the synthetic workflow and a potential signaling pathway that could be modulated by these heterocyclic compounds.

G A This compound C Chalcone Synthesis (Claisen-Schmidt Condensation) A->C B Aromatic Aldehyde B->C D Chalcone Intermediate C->D F1 Pyrazoline Synthesis D->F1 F2 Isoxazoline Synthesis D->F2 E1 Hydrazine Hydrate E1->F1 G1 Pyrazoline Derivative F1->G1 E2 Hydroxylamine HCl E2->F2 G2 Isoxazoline Derivative F2->G2

Caption: Synthetic workflow for heterocycles.

G cluster_membrane Cell Membrane Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Isoxazoline Synthesized Isoxazoline Derivative Isoxazoline->COX_Enzymes Inhibition

Caption: Potential anti-inflammatory pathway.

References

Revolutionizing Anti-Inflammatory Drug Synthesis: Novel Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing quest for more effective and safer anti-inflammatory therapeutics, researchers are developing innovative synthetic strategies that target key inflammatory pathways with greater precision. This report details cutting-edge applications in the synthesis of novel anti-inflammatory agents, providing comprehensive protocols for their preparation and evaluation. The focus is on the development of advanced benzothiazole derivatives and ibuprofen-based hybrid molecules, which have demonstrated significant potential in preclinical studies.

Application Note 1: Synthesis of Novel Benzothiazole Derivatives as Potent Anti-inflammatory Agents

Benzothiazole scaffolds have emerged as a promising class of compounds in the development of new anti-inflammatory drugs. Their unique structural features allow for diverse chemical modifications, leading to compounds with enhanced biological activity and improved safety profiles. Recent research has focused on the synthesis of 2-amino-6-substituted benzothiazole derivatives, which have shown significant inhibition of inflammatory mediators.

Experimental Protocol: Synthesis of 2-amino-6-substituted benzothiazole

This protocol outlines a general and efficient method for the synthesis of 2-amino-6-substituted benzothiazole derivatives.

Materials:

  • Substituted aromatic amines

  • Ammonium thiocyanate

  • Bromine water

  • Acidic medium (e.g., glacial acetic acid)

  • Ethanol

  • Standard laboratory glassware and equipment

Procedure:

  • Synthesis of Substituted 1-phenylthiourea: In a round-bottom flask, dissolve the substituted aromatic amine in an acidic medium. Add ammonium thiocyanate to the solution and stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Cyclization to 2-aminobenzothiazole: To the solution containing the substituted 1-phenylthiourea, slowly add bromine water as an oxidizing agent. The cyclization reaction typically proceeds at room temperature.

  • Isolation and Purification: Upon completion of the reaction, the product precipitates out of the solution. Filter the precipitate and wash with cold water. Recrystallize the crude product from ethanol to obtain the pure 2-amino-6-substituted benzothiazole derivative.

  • Characterization: Confirm the structure and purity of the synthesized compounds using techniques such as melting point determination, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.[1][2][3]

Quantitative Data Summary: Anti-inflammatory Activity of Benzothiazole Derivatives

The anti-inflammatory activity of synthesized benzothiazole derivatives was evaluated using the carrageenan-induced paw edema model in rats. The percentage of edema inhibition was measured at various time points after administration of the test compounds.

Compound IDSubstitutionDose (mg/kg)% Edema Inhibition (1h)% Edema Inhibition (2h)% Edema Inhibition (3h)Reference
BTZ-1 5-chloro100>50%>50%>50%[1]
BTZ-2 6-methoxy100>50%>50%>50%[1]
17c Indole-substituted1072%76%80%[4]
17i Proline-substituted1064%73%78%[4]
Diclofenac -10---[1]
Indomethacin -10---[4]

Note: Detailed quantitative values for Diclofenac and Indomethacin were not provided in the source but were used as standards for comparison.

Application Note 2: Molecular Hybridization Approach for Ibuprofen-Based Prodrugs

To mitigate the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, researchers are exploring the synthesis of prodrugs through molecular hybridization. This strategy involves linking ibuprofen to another pharmacologically active moiety, such as a sulfonamide, to create a single molecule with potentially synergistic effects and improved tolerability.

Experimental Protocol: Synthesis of Ibuprofen-Sulfonamide Prodrugs

This protocol describes the synthesis of ibuprofen-sulfonamide conjugates.

Materials:

  • Ibuprofen

  • Thionyl chloride

  • Substituted sulfonamides (e.g., sulfanilamide, sulfacetamide)

  • Pyridine

  • Acetone

  • Standard laboratory glassware and equipment

Procedure:

  • Preparation of Ibuprofen Acyl Chloride: In a round-bottom flask, react ibuprofen with an excess of thionyl chloride with stirring. After the reaction is complete, remove the excess thionyl chloride under reduced pressure to obtain ibuprofen acyl chloride.[5]

  • Coupling Reaction: Dissolve the desired sulfonamide and pyridine in acetone. Cool the mixture to -10°C. Slowly add a solution of ibuprofen acyl chloride in acetone to the cooled mixture with continuous stirring over a period of 1 hour.[5]

  • Isolation and Purification: After the reaction is complete (monitored by TLC), pour the reaction mixture into crushed ice. Filter the resulting precipitate. Dissolve the crude product in a suitable organic solvent (e.g., chloroform), wash sequentially with dilute hydrochloric acid, sodium bicarbonate solution, and brine. Dry the organic layer and crystallize the product from a suitable solvent system (e.g., petroleum ether: ethyl acetate) to yield the pure ibuprofen-sulfonamide prodrug.[5]

  • Characterization: The structure and purity of the synthesized prodrugs are confirmed by IR and NMR spectroscopy, and elemental analysis.[6]

Quantitative Data Summary: Anti-inflammatory Activity of Ibuprofen-Sulfonamide Prodrug

The anti-inflammatory activity of the synthesized ibuprofen-sulfonamide conjugate was evaluated and compared to the parent drug.

Compound IDDescriptionDose% Edema InhibitionReference
Ibuprofen-Sulfonamide Ester of Ibuprofen and 4-hydroxy benzene sulphonamideNot SpecifiedSignificant[6]
Ibuprofen Parent DrugNot SpecifiedSignificant[6]

Note: The source indicates significant anti-inflammatory activity but does not provide specific quantitative inhibition percentages.

Key Experimental Protocols in Anti-inflammatory Drug Evaluation

Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model for screening acute anti-inflammatory activity.

Materials:

  • Wistar rats or Sprague Dawley rats

  • 1% Carrageenan solution in saline

  • Plethysmometer or digital calipers

  • Test compounds and vehicle (e.g., 0.5% methylcellulose)

  • Standard drug (e.g., Diclofenac or Indomethacin)

Procedure:

  • Animal Preparation: Acclimatize the animals for at least one week before the experiment. Fast the animals overnight with free access to water before the experiment.

  • Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the test compounds, standard drug, or vehicle intraperitoneally or orally.

  • Induction of Edema: After a specific time (e.g., 30-60 minutes) following compound administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

In Vitro COX-2 Inhibition Assay

This assay is used to determine the inhibitory activity of compounds against the cyclooxygenase-2 (COX-2) enzyme.

Materials:

  • Human recombinant COX-2 enzyme

  • Assay buffer

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test compounds and vehicle (e.g., DMSO)

  • Standard COX-2 inhibitor (e.g., Celecoxib)

  • 96-well plates

  • Plate reader (for colorimetric or fluorometric detection)

Procedure:

  • Reagent Preparation: Prepare working solutions of the enzyme, cofactor, substrate, and test compounds in the assay buffer.

  • Enzyme and Inhibitor Incubation: To the wells of a 96-well plate, add the assay buffer, heme, COX-2 enzyme, and the test compound at various concentrations. Incubate at room temperature for a defined period (e.g., 15 minutes) to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Reaction and Termination: Incubate the plate at 37°C for a specific time (e.g., 10 minutes). Stop the reaction by adding a stop solution (e.g., hydrochloric acid).

  • Detection: Measure the amount of prostaglandin produced using a suitable detection method (e.g., ELISA or a fluorometric probe).

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Visualizing a Key Inflammatory Signaling Pathway: NF-κB

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Understanding this pathway is crucial for the rational design of anti-inflammatory drugs.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Proinflammatory_Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Proinflammatory_Stimuli->Receptor Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_complex Activates IkB_NFkB_complex IκB-NF-κB Complex (Inactive) IKK_complex->IkB_NFkB_complex Phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) Active_NFkB Active NF-κB NFkB->Active_NFkB Translocates to IkB_NFkB_complex->NFkB Releases Phosphorylated_IkB Phosphorylated IκB IkB_NFkB_complex->Phosphorylated_IkB Ub_Proteasome Ubiquitin-Proteasome System Phosphorylated_IkB->Ub_Proteasome Targets for Degradation DNA DNA Active_NFkB->DNA Binds to Inflammatory_Genes Inflammatory Gene Transcription DNA->Inflammatory_Genes Initiates

Caption: The NF-κB signaling pathway is activated by pro-inflammatory stimuli.

Experimental Workflow for Anti-inflammatory Drug Screening

A systematic workflow is essential for the efficient screening and evaluation of potential anti-inflammatory drug candidates.

Anti_inflammatory_Drug_Screening_Workflow Start Compound Library In_vitro_Screening In Vitro Screening (e.g., COX-2 Inhibition Assay) Start->In_vitro_Screening In_vitro_Screening->Start Inactive Hit_Identification Hit Identification (Potent & Selective Compounds) In_vitro_Screening->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies, ADME Profiling) Hit_Identification->Lead_Optimization Active In_vivo_Testing In Vivo Efficacy Testing (e.g., Carrageenan-Induced Paw Edema) Lead_Optimization->In_vivo_Testing In_vivo_Testing->Lead_Optimization Not Efficacious Safety_Assessment Preliminary Safety Assessment (e.g., Ulcerogenic Activity) In_vivo_Testing->Safety_Assessment Efficacious Safety_Assessment->Lead_Optimization Toxic Candidate_Selection Preclinical Candidate Selection Safety_Assessment->Candidate_Selection Safe End IND-Enabling Studies Candidate_Selection->End

References

synthesis of 2,6-dichloro-3-fluorobenzonitrile from 2',6'-dichloro-3'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2,6-dichloro-3-fluorobenzonitrile, a valuable intermediate in the development of pharmaceuticals and agrochemicals, starting from 2',6'-dichloro-3'-fluoroacetophenone. The described methodology follows a three-step reaction sequence involving chlorination, ammonolysis, and dehydration. This protocol is designed to be a practical guide for laboratory-scale synthesis, with an emphasis on procedural details, reaction parameters, and product purification.

Introduction

2,6-dichloro-3-fluorobenzonitrile is a key building block in medicinal and organic chemistry. Its strategic substitution pattern allows for diverse functionalization, making it a crucial component in the synthesis of complex bioactive molecules. The conversion from the readily available this compound provides a reliable route to this important nitrile. The following protocol is based on established chemical transformations, ensuring a high-yield and efficient synthesis.

Overall Reaction Scheme

The synthesis proceeds through a three-step pathway starting with the exhaustive chlorination of the acetyl group of this compound. The resulting trichloromethyl intermediate is then converted to a benzamide through ammonolysis. The final step involves the dehydration of the benzamide to yield the target benzonitrile.

Experimental Protocols

Step 1: Synthesis of α,α,α,2,6-pentachloro-3-fluoroacetophenone

This initial step involves the chlorination of the acetyl group of this compound.

Materials:

  • This compound

  • Glacial acetic acid

  • Sodium acetate

  • Chlorine gas

  • Ethyl acetate or Toluene

  • Anhydrous sodium sulfate

  • Reaction flask equipped with a gas inlet, stirrer, and reflux condenser

  • Compressed air source

Procedure:

  • In a suitable reaction flask, dissolve this compound in glacial acetic acid containing sodium acetate.

  • Heat the mixture to the desired reaction temperature (e.g., 70-90°C).

  • Bubble chlorine gas through the reaction mixture. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed, which typically takes 2-3 hours.

  • After the initial conversion, add more anhydrous sodium acetate to the reaction mixture.

  • Continue to pass chlorine gas through the solution at the elevated temperature for approximately one more hour to ensure complete conversion to the pentachloro-intermediate.

  • Once the reaction is complete as indicated by TLC, cool the mixture to room temperature.

  • Purge the system with compressed air to remove any excess chlorine gas.

  • Filter the reaction mixture to remove the solid sodium chloride byproduct.

  • Remove the acetic acid solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate or toluene and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude α,α,α,2,6-pentachloro-3-fluoroacetophenone as an oily liquid.

Step 2: Synthesis of 2,6-dichloro-3-fluorobenzamide

The pentachloro-intermediate is converted to the corresponding benzamide via ammonolysis.

Materials:

  • α,α,α,2,6-pentachloro-3-fluoroacetophenone

  • Organic solvent (e.g., toluene)

  • Ammonia gas

  • Reaction flask with a gas inlet and stirrer

Procedure:

  • Dissolve the crude α,α,α,2,6-pentachloro-3-fluoroacetophenone from Step 1 in an appropriate organic solvent in a reaction flask.

  • Cool the solution to a temperature between 0°C and 20°C.

  • Bubble ammonia gas through the solution until it is saturated.

  • Allow the ammonolysis reaction to proceed for 3-4 hours while maintaining the temperature.

  • Upon completion, the product, 2,6-dichloro-3-fluorobenzamide, will precipitate out of the solution.

  • Collect the solid product by filtration and wash it with a cold solvent to remove impurities.

  • The crude benzamide can be used directly in the next step or purified further if necessary.

Step 3: Synthesis of 2,6-dichloro-3-fluorobenzonitrile

The final step is the dehydration of the benzamide to the nitrile.

Materials:

  • 2,6-dichloro-3-fluorobenzamide

  • Bis(trichloromethyl) carbonate (triphosgene)

  • Organic solvent (e.g., toluene)

  • Organic amine catalyst (e.g., N,N-dimethylformamide)

  • Ice bath

  • Anhydrous sodium sulfate

  • Vacuum distillation apparatus

Procedure:

  • To a three-necked flask equipped with a mechanical stirrer and a gas absorption device, add bis(trichloromethyl) carbonate and toluene.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add the organic amine catalyst (e.g., N,N-dimethylformamide) to the cooled solution.

  • After the addition, continue stirring at 0°C for 30 minutes, then at room temperature for another 30 minutes.

  • Heat the mixture to 30°C and add the 2,6-dichloro-3-fluorobenzamide.

  • Allow the reaction to proceed for approximately 30 minutes. Monitor the reaction completion by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and wash it with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the residue by vacuum distillation (e.g., at 130°C/20mmHg) to obtain the final product, 2,6-dichloro-3-fluorobenzonitrile, as a white solid.[1]

Data Presentation

The following table summarizes the typical reaction parameters and yields for each step of the synthesis.

StepReactionKey ReagentsTemperature (°C)Time (h)Yield (%)
1ChlorinationChlorine gas, Sodium acetate70-903-497-98
2AmmonolysisAmmonia gas0-203-4-
3DehydrationBis(trichloromethyl) carbonate, Organic amine catalyst0-300.593
Overall ~77 [2]

Experimental Workflow

Synthesis_Workflow Start This compound Intermediate1 α,α,α,2,6-pentachloro-3-fluoroacetophenone Start->Intermediate1 Chlorination (Cl2, NaOAc, Acetic Acid) Intermediate2 2,6-dichloro-3-fluorobenzamide Intermediate1->Intermediate2 Ammonolysis (NH3) End_Product 2,6-dichloro-3-fluorobenzonitrile Intermediate2->End_Product Dehydration (Triphosgene, Catalyst)

Caption: Synthetic pathway from this compound to 2,6-dichloro-3-fluorobenzonitrile.

Safety Precautions

  • This synthesis involves the use of hazardous chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Chlorine and ammonia gases are toxic and corrosive. Handle with extreme care and use appropriate gas scrubbing systems.

  • Bis(trichloromethyl) carbonate (triphosgene) is a toxic solid and a source of phosgene. Handle with caution in a fume hood.

  • All reactions should be performed with appropriate care and attention to safety guidelines.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield for 2',6'-Dichloro-3'-fluoroacetophenone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2',6'-Dichloro-3'-fluoroacetophenone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed information to optimize the yield and purity of this important synthetic intermediate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis of this compound, primarily via the Friedel-Crafts acylation of 1,3-dichloro-2-fluorobenzene.

Q1: My reaction yield is very low. What are the most common causes?

Low yields in the Friedel-Crafts acylation of 1,3-dichloro-2-fluorobenzene can be attributed to several factors:

  • Deactivated Substrate: The starting material, 1,3-dichloro-2-fluorobenzene, is an electron-deficient aromatic ring due to the presence of three deactivating halogen substituents. This inherent low reactivity requires optimized reaction conditions to proceed efficiently.

  • Catalyst Inactivity: Lewis acid catalysts, most commonly anhydrous aluminum chloride (AlCl₃), are highly sensitive to moisture. Any water in the reaction setup (glassware, solvent, or reagents) will deactivate the catalyst.

  • Insufficient Catalyst: The ketone product forms a stable complex with the Lewis acid catalyst, effectively sequestering it. Therefore, a stoichiometric amount (or a slight excess) of the catalyst relative to the acylating agent is often necessary.

  • Suboptimal Temperature: While heating can increase the reaction rate, excessively high temperatures can lead to the formation of byproducts and decomposition. The optimal temperature for this specific reaction needs to be carefully controlled.

Q2: I am observing the formation of multiple isomers. How can I improve the regioselectivity?

The formation of isomers is a common challenge in the acylation of polysubstituted benzenes. For 1,3-dichloro-2-fluorobenzene, the directing effects of the halogen substituents determine the position of the incoming acetyl group.

  • Directing Effects: All three halogen atoms (two chlorine and one fluorine) are ortho-, para-directors. However, they are also deactivating groups. The fluorine atom, being less deactivating than chlorine, can have a more pronounced para-directing effect. The interplay of these directing effects and steric hindrance will influence the final isomer distribution. The primary expected product is this compound, where acylation occurs at the position least sterically hindered and influenced by the directing groups.

  • Reaction Conditions: The choice of Lewis acid and solvent can influence the isomer ratio. It is recommended to start with established conditions and then screen different catalysts and solvents if isomer formation is a significant issue.

Q3: The reaction mixture has turned dark and tarry. What could be the reason?

The formation of a dark, tarry mixture often indicates side reactions or decomposition.

  • Excessive Heat: Overheating the reaction mixture can lead to polymerization and decomposition of the starting material and product.

  • Reactive Acylating Agent: Using a highly reactive acylating agent or an excessive amount can also contribute to side reactions.

  • Reaction Time: Prolonged reaction times, especially at elevated temperatures, can increase the likelihood of byproduct formation.

Q4: How can I effectively purify the final product?

Purification of this compound from the reaction mixture typically involves the following steps:

  • Quenching: The reaction is carefully quenched by pouring the mixture into a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: The product is extracted from the aqueous layer using a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Washing: The organic layer is washed with a dilute acid, water, and brine to remove any remaining impurities.

  • Drying and Evaporation: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • Final Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Experimental Protocols

General Protocol for Friedel-Crafts Acylation of 1,3-dichloro-2-fluorobenzene

  • Materials:

    • 1,3-dichloro-2-fluorobenzene

    • Acetyl chloride (or acetic anhydride)

    • Anhydrous aluminum chloride (AlCl₃)

    • Anhydrous dichloromethane (DCM) as solvent

    • Ice

    • Concentrated hydrochloric acid

    • Saturated sodium bicarbonate solution

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Setup: All glassware should be thoroughly dried in an oven and assembled under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

    • Catalyst Suspension: In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, suspend anhydrous aluminum chloride (1.1 - 1.3 equivalents) in anhydrous dichloromethane.

    • Acylating Agent Addition: Cool the suspension to 0-5 °C using an ice bath. Slowly add acetyl chloride (1.0 equivalent) dropwise to the stirred suspension.

    • Substrate Addition: To this mixture, add a solution of 1,3-dichloro-2-fluorobenzene (1.0 equivalent) in anhydrous dichloromethane dropwise from the dropping funnel over a period of 30-60 minutes, while maintaining the temperature between 0-5 °C.

    • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

    • Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

    • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with dichloromethane.

    • Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

    • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

    • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.

Data Presentation

Currently, specific quantitative data for the yield of this compound under varying reaction conditions is not available in the public domain literature. Researchers are encouraged to perform their own optimization studies by systematically varying the parameters listed in the table below and analyzing the yield and purity of the product.

Table 1: Parameters for Optimization of this compound Synthesis

ParameterRange to InvestigatePotential Impact on Yield and Purity
Lewis Acid Catalyst AlCl₃, FeCl₃, ZnCl₂, BF₃·OEt₂Different catalysts can affect reaction rate and regioselectivity.
Catalyst Stoichiometry 1.0 - 1.5 equivalentsStoichiometric or slight excess is often required to compensate for product complexation.
Solvent Dichloromethane, 1,2-Dichloroethane, Carbon disulfideSolvent polarity can influence catalyst activity and isomer distribution.
Reaction Temperature 0 °C to RefluxHigher temperatures increase reaction rate but may also lead to side reactions.
Reaction Time 1 - 12 hoursShould be optimized by monitoring the reaction to completion (e.g., by TLC).
Acylating Agent Acetyl chloride, Acetic anhydrideAcetyl chloride is generally more reactive than acetic anhydride.

Visualizations

Synthesis Pathway

Synthesis_Pathway sub 1,3-dichloro-2-fluorobenzene prod This compound sub->prod Friedel-Crafts Acylation acyl Acetyl Chloride / Acetic Anhydride acyl->prod cat Lewis Acid (e.g., AlCl₃) cat->prod

Caption: Friedel-Crafts acylation of 1,3-dichloro-2-fluorobenzene.

Troubleshooting Workflow

Troubleshooting_Workflow decision decision issue issue solution solution start Low Yield check_catalyst Check Catalyst Activity & Stoichiometry start->check_catalyst check_conditions Review Reaction Conditions check_catalyst->check_conditions solution_catalyst Use fresh, anhydrous catalyst in stoichiometric excess check_catalyst->solution_catalyst Inactive or Insufficient check_purity Analyze Product Purity check_conditions->check_purity solution_conditions Optimize temperature and reaction time check_conditions->solution_conditions Suboptimal Temp/Time isomer_issue Isomer Formation? check_purity->isomer_issue solution_isomer Screen solvents and catalysts to improve regioselectivity isomer_issue->solution_isomer Yes end Focus on purification isomer_issue->end No

Caption: A logical workflow for troubleshooting low yield issues.

Relationship between Reaction Parameters and Yield

Parameter_Yield_Relationship yield Yield & Purity temp Temperature temp->yield time Reaction Time time->yield catalyst Catalyst Activity catalyst->yield stoichiometry Catalyst Stoichiometry stoichiometry->yield solvent Solvent solvent->yield

Caption: Key experimental parameters influencing reaction yield and purity.

Technical Support Center: Column Chromatography Purification of 2',6'-Dichloro-3'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2',6'-Dichloro-3'-fluoroacetophenone by column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the column chromatography purification of this compound.

Q1: What is a good starting mobile phase for the purification of this compound on a silica gel column?

A: A common and effective mobile phase for acetophenone derivatives is a mixture of hexane and ethyl acetate.[1][2] Based on the polarity of this compound, a good starting point for thin-layer chromatography (TLC) analysis is a 9:1 ratio of hexane to ethyl acetate.[2] The ideal Rf value for column chromatography is typically between 0.2 and 0.4. Adjust the solvent ratio based on your initial TLC results to achieve this target Rf.

Q2: My compound is not moving from the baseline on the TLC plate, even with a 4:1 hexane/ethyl acetate ratio. What should I do?

A: If your compound remains at the origin, the mobile phase is not polar enough to elute it from the silica gel. You can try the following:

  • Increase the Polarity of the Mobile Phase: Gradually increase the proportion of ethyl acetate. If that is insufficient, you can switch to a more polar solvent system, such as dichloromethane/methanol. Start with a small percentage of methanol (e.g., 1-2%) and increase as needed. Be cautious, as using more than 10% methanol can risk dissolving the silica gel.

  • Check Compound Solubility: Ensure your crude product is fully soluble in the mobile phase. If it precipitates upon application to the column, it will not move effectively.

Q3: The separation between my desired product and an impurity is very poor. How can I improve the resolution?

A: Poor resolution can be addressed by several methods:

  • Optimize the Mobile Phase: A slight change in the solvent ratio can sometimes significantly improve separation. Test various ratios of hexane/ethyl acetate with TLC. If this fails, trying a different solvent system (e.g., dichloromethane/hexane) may alter the selectivity and improve separation.

  • Use a Longer Column: Increasing the length of the silica gel bed provides more surface area for the separation to occur.

  • Fine-Tune the Flow Rate: A slower flow rate can sometimes lead to better separation by allowing more time for equilibrium between the stationary and mobile phases.

Q4: My purified product appears as a streak rather than a distinct spot on the TLC plate. What is the cause?

A: Streaking on a TLC plate can be due to several factors:

  • Overloading: Too much sample was spotted on the TLC plate or loaded onto the column. Try spotting a more dilute sample on the TLC. For the column, ensure you are not exceeding the recommended loading capacity for the column size.

  • Compound Instability: The compound may be degrading on the silica gel. You can test for this by running a 2D TLC. If new spots appear off the diagonal, your compound is likely unstable on silica. In this case, consider using a different stationary phase like alumina or deactivating the silica gel with a small amount of triethylamine in the mobile phase.

  • Incomplete Dissolution: If the sample is not fully dissolved when loaded, it can lead to streaking. Ensure your crude product is completely dissolved in a minimal amount of solvent before loading.

Q5: What are the potential impurities I should be looking for during the purification of this compound?

A: The impurities will depend on the synthetic route used. If a Friedel-Crafts acylation was employed, potential impurities could include:

  • Unreacted Starting Materials: Such as the substituted fluorobenzene precursor.

  • Positional Isomers: Friedel-Crafts reactions can sometimes yield isomers.

  • Polyacylated Products: Although less common with acylation due to deactivation of the product, it is a possibility.[3]

  • By-products from the work-up: Salts or other reagents used in the reaction and subsequent work-up.

Experimental Protocols

Thin-Layer Chromatography (TLC) Analysis

Objective: To determine the optimal mobile phase for column chromatography.

Materials:

  • TLC plates (silica gel 60 F254)

  • Crude this compound

  • Hexane

  • Ethyl acetate

  • Developing chamber

  • UV lamp (254 nm)

Procedure:

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the dissolved sample onto the baseline of a TLC plate.

  • Prepare a developing chamber with a 9:1 hexane/ethyl acetate mobile phase.

  • Place the TLC plate in the chamber and allow the solvent front to travel up the plate.

  • Remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the spots under a UV lamp (254 nm).

  • Calculate the Rf value for each spot. Adjust the hexane/ethyl acetate ratio to achieve an Rf of 0.2-0.4 for the desired product.

Column Chromatography Purification

Objective: To purify crude this compound.

Materials:

  • Glass chromatography column

  • Silica gel (230-400 mesh)

  • Sand

  • Cotton or glass wool

  • Optimal mobile phase determined by TLC (e.g., hexane/ethyl acetate mixture)

  • Crude this compound

  • Collection tubes

Procedure:

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the mobile phase and pour it into the column, avoiding air bubbles.

    • Allow the silica to settle, and then add another thin layer of sand on top.

    • Drain the excess solvent until the solvent level is just at the top of the sand.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a non-polar solvent like dichloromethane.

    • Carefully add the dissolved sample to the top of the silica gel using a pipette.

    • Drain the solvent until the sample has entered the silica gel.

    • Gently add a small amount of fresh mobile phase and drain again to ensure the sample is loaded in a narrow band.

  • Elution:

    • Carefully fill the column with the mobile phase.

    • Begin collecting fractions.

    • Maintain a constant flow rate.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the purified product.

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure to obtain the purified this compound.

Quantitative Data Summary

ParameterTypical Value/RangeNotes
Stationary Phase Silica Gel (230-400 mesh)Standard for normal-phase chromatography.
Mobile Phase Hexane:Ethyl AcetateStart with 9:1, adjust to achieve Rf of 0.2-0.4.
Target Rf Value 0.2 - 0.4Provides good separation and reasonable elution time.
Loading Capacity 1:20 to 1:50 (Sample:Silica)Ratio by weight. Depends on separation difficulty.
Expected Recovery >85%Can vary based on the purity of the crude material.

Visualizations

Troubleshooting_Workflow start Start Purification tlc Run TLC with 9:1 Hexane:EtOAc start->tlc check_rf Is Rf of Product 0.2 - 0.4? tlc->check_rf adjust_polarity Adjust Mobile Phase Polarity check_rf->adjust_polarity No run_column Pack and Run Column check_rf->run_column Yes adjust_polarity->tlc monitor_fractions Monitor Fractions by TLC run_column->monitor_fractions check_separation Good Separation? monitor_fractions->check_separation streaking Streaking or Tailing? check_separation->streaking Yes troubleshoot_sep Troubleshoot Separation: - Change Solvent System - Use Longer Column - Slow Flow Rate check_separation->troubleshoot_sep No combine_pure Combine Pure Fractions & Evaporate streaking->combine_pure No troubleshoot_streak Troubleshoot Streaking: - Check Loading Amount - Test Compound Stability - Ensure Full Dissolution streaking->troubleshoot_streak Yes end Purified Product combine_pure->end troubleshoot_sep->run_column troubleshoot_streak->run_column

Caption: Troubleshooting workflow for column chromatography purification.

Experimental_Workflow prep_crude Prepare Crude Product Solution tlc_analysis TLC Analysis to Determine Mobile Phase prep_crude->tlc_analysis column_prep Prepare Silica Gel Column tlc_analysis->column_prep load_sample Load Sample onto Column column_prep->load_sample elute_column Elute with Optimized Mobile Phase load_sample->elute_column collect_fractions Collect Fractions elute_column->collect_fractions analyze_fractions Analyze Fractions using TLC collect_fractions->analyze_fractions pool_fractions Pool Pure Fractions analyze_fractions->pool_fractions concentrate Concentrate to Yield Purified Product pool_fractions->concentrate final_product Final Purified Product concentrate->final_product

References

Technical Support Center: Synthesis of 2',6'-Dichloro-3'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2',6'-Dichloro-3'-fluoroacetophenone.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the typical starting materials?

The most common method for synthesizing this compound is through a Friedel-Crafts acylation reaction.[1][2][3][4][5][6] This involves reacting 1,3-dichloro-2-fluorobenzene with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[1][2][3]

Q2: I am experiencing a very low or no yield in my reaction. What are the potential causes?

Low or no yield in the synthesis of this compound is a common issue, primarily due to the deactivated nature of the starting material, 1,3-dichloro-2-fluorobenzene. The two chlorine atoms and the fluorine atom are electron-withdrawing groups that reduce the nucleophilicity of the aromatic ring, making it less reactive towards electrophilic substitution.[1]

Other potential causes include:

  • Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Any water in the reaction setup will deactivate the catalyst.[1]

  • Insufficient Catalyst: Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid catalyst because the product, an aryl ketone, can form a complex with the catalyst, rendering it inactive.[1]

  • Suboptimal Temperature: The reaction may require heating to proceed at a reasonable rate, but excessively high temperatures can lead to side reactions and decomposition.

Q3: I am observing the formation of multiple products in my reaction mixture. What are these byproducts and how can I minimize them?

The primary side reactions in the synthesis of this compound are related to the regioselectivity of the Friedel-Crafts acylation. The substituents on the 1,3-dichloro-2-fluorobenzene ring direct the position of the incoming acetyl group. While the desired product is the 2',6'-dichloro-3'-fluoro isomer, other regioisomers can form.

The directing effects of the halogens (ortho-, para-directing) and their positions on the ring can lead to the formation of other isomers. Careful control of reaction conditions, such as temperature and the choice of Lewis acid, can help to improve the regioselectivity of the reaction.

Q4: What are the best practices for purifying the final product?

Purification of this compound is typically achieved through vacuum distillation or column chromatography. Given that the product is a liquid at room temperature, vacuum distillation is an effective method for separating it from less volatile impurities. If regioisomers are present, column chromatography on silica gel may be necessary to achieve high purity.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low or No Product Formation Deactivated aromatic ring due to electron-withdrawing substituents.[1]Increase reaction temperature gradually, monitoring for decomposition. Use a more reactive acylating agent or a stronger Lewis acid catalyst.
Inactive Lewis acid catalyst due to moisture.[1]Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or purified anhydrous Lewis acid.
Insufficient amount of Lewis acid catalyst.[1]Use at least a stoichiometric amount of the Lewis acid catalyst relative to the acylating agent.
Formation of Isomeric Byproducts Poor regioselectivity of the Friedel-Crafts acylation.Optimize the reaction temperature; lower temperatures often favor the formation of a single isomer. Experiment with different Lewis acid catalysts (e.g., FeCl₃, SnCl₄) which can influence regioselectivity.
Product Decomposition Reaction temperature is too high.Monitor the reaction temperature closely and maintain it within the optimal range. If heating is required, use a controlled heating source like an oil bath.
Harsh work-up conditions.Use a mild aqueous work-up to quench the reaction and remove the catalyst. Avoid unnecessarily strong acids or bases.
Difficult Product Isolation Emulsion formation during aqueous work-up.Add a saturated brine solution to help break the emulsion.
Co-distillation with solvent or starting material.Ensure the solvent is completely removed before vacuum distillation. Use a fractionating column for better separation during distillation.

Experimental Protocols

A general experimental protocol for the Friedel-Crafts acylation of 1,3-dichloro-2-fluorobenzene is as follows:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas evolved), add anhydrous aluminum chloride (1.1 to 1.5 equivalents) and a dry, inert solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Addition of Reactants: Cool the mixture in an ice bath. Add acetyl chloride (1.0 to 1.2 equivalents) dropwise to the stirred suspension. After the addition is complete, add 1,3-dichloro-2-fluorobenzene (1.0 equivalent) dropwise at a rate that maintains the reaction temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for several hours. Monitor the progress of the reaction by TLC or GC.

  • Work-up: Cool the reaction mixture in an ice bath and slowly quench it by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Separate the organic layer and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.

Visualizations

Synthesis_Pathway 1,3-dichloro-2-fluorobenzene 1,3-dichloro-2-fluorobenzene Reaction_Mixture Friedel-Crafts Acylation 1,3-dichloro-2-fluorobenzene->Reaction_Mixture Acetyl Chloride Acetyl Chloride Acetyl Chloride->Reaction_Mixture Lewis Acid (AlCl3) Lewis Acid (AlCl3) Lewis Acid (AlCl3)->Reaction_Mixture This compound Desired Product Reaction_Mixture->this compound Isomeric Byproducts Side Products Reaction_Mixture->Isomeric Byproducts

Caption: Main synthesis pathway for this compound.

Troubleshooting_Workflow Start Experiment Start Problem Low or No Yield? Start->Problem Check_Catalyst Check Catalyst Activity & Amount Problem->Check_Catalyst Yes Side_Products Isomeric Byproducts Observed? Problem->Side_Products No Check_Conditions Optimize Reaction Conditions (Temp, Time) Check_Catalyst->Check_Conditions Check_Purity Verify Starting Material Purity Check_Conditions->Check_Purity Check_Purity->Side_Products Optimize_Regio Optimize for Regioselectivity (Temp, Catalyst) Side_Products->Optimize_Regio Yes Purification Purification Side_Products->Purification No Optimize_Regio->Purification Success Successful Synthesis Purification->Success

Caption: Troubleshooting workflow for the synthesis.

References

Technical Support Center: Optimizing Halogenation of Acetophenones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of halogenated acetophenones. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their experimental conditions. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and comprehensive experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common issue when synthesizing α-mono-halogenated acetophenones?

A1: The most prevalent issue is the formation of side products, particularly α,α-dihalogenated acetophenones and, in some cases, halogenation on the aromatic ring.[1] Over-halogenation is especially common under basic conditions.[2] To achieve selective mono-halogenation, it is generally recommended to perform the reaction under acidic conditions.[3][4]

Q2: How do substituents on the aromatic ring of acetophenone affect the α-halogenation reaction?

A2: Substituents on the aromatic ring can influence the reaction rate and yield. Electron-donating groups (e.g., methoxy) can increase the nucleophilicity of the enol intermediate, often leading to higher yields and faster reactions.[5][6] Conversely, strong electron-withdrawing groups can deactivate the system, potentially requiring harsher reaction conditions. The electronic nature of the substituent affects the rate-determining step, which is the formation of the enol.[7][8]

Q3: Which halogenating agent should I choose for my experiment?

A3: The choice of halogenating agent depends on the desired halogen (Cl, Br, or I) and the specific requirements of your synthesis (e.g., safety, cost, selectivity).

  • For Bromination: Elemental bromine (Br₂) in acetic acid is a classic method.[3] N-Bromosuccinimide (NBS) is a safer alternative. Pyridine hydrobromide perbromide is another effective reagent.[7]

  • For Chlorination: N-Chlorosuccinimide (NCS) is a common and relatively safe choice that offers high selectivity for monochlorination, often in the presence of an acid catalyst like p-TsOH.[9] Other reagents include sulfuryl chloride (SO₂Cl₂) and trichloroisocyanuric acid (TCCA).[9]

  • For Iodination: Elemental iodine (I₂) can be used in the presence of an oxidant or catalyst, such as copper(II) oxide or hydrogen peroxide, to achieve high yields of α-iodoacetophenones.[5][10]

Q4: My reaction is producing a lot of tar-like substances. What could be the cause?

A4: Tar formation can result from improper addition of reagents, especially in reactions like the Friedel-Crafts acylation to prepare the starting acetophenone.[11] In halogenation reactions, it can be due to side reactions or decomposition of starting materials or products under harsh conditions. Ensure proper temperature control and slow, controlled addition of the halogenating agent.

Q5: What is the "haloform reaction" and how can I avoid it?

A5: The haloform reaction occurs when a methyl ketone, like acetophenone, is treated with a halogen in the presence of a base.[12][13] This leads to the formation of a tri-halogenated intermediate, which is then cleaved to yield a carboxylate and a haloform (e.g., chloroform, bromoform, or iodoform).[2] To avoid this, perform the halogenation under acidic conditions.[3][4]

Troubleshooting Guides

Issue 1: Low Yield of the Desired α-Halogenated Product
Potential CauseSuggested Solution
Incomplete Reaction - Increase reaction time and monitor progress using TLC.[9] - Increase the reaction temperature, but be cautious of potential side reactions.[14]
Suboptimal Reagent Stoichiometry - Use a slight excess (1.0-1.1 equivalents) of the halogenating agent for mono-halogenation.[7][9]
Decomposition of Product - Some α-halogenated acetophenones can be unstable. Work up the reaction mixture promptly after completion.[15]
Inefficient Halogenating Agent - Consider switching to a more reactive halogenating agent or adding a suitable catalyst (e.g., p-TsOH for NCS, AlCl₃ for Br₂).[9][15]
Issue 2: Formation of Multiple Products (Low Selectivity)
Potential CauseSuggested Solution
Di- or Poly-halogenation - This is common under basic conditions. Switch to an acidic medium (e.g., acetic acid) for mono-halogenation.[2] - Use a stoichiometric amount of the halogenating agent rather than a large excess.
Aromatic Ring Halogenation - This can occur under certain conditions, especially with activated aromatic rings. Use milder, more selective α-halogenating reagents like NBS or NCS.
Formation of Haloform - This is a result of using basic conditions. Perform the reaction in an acidic solvent like acetic acid.[12][13]
Issue 3: Difficulties in Product Purification
Potential CauseSuggested Solution
Presence of Unreacted Starting Material - Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. - Use column chromatography for separation.
Byproducts with Similar Polarity - Recrystallization is an effective method for purification. Common solvent systems include ethanol/water or ethyl acetate/hexane.[8]
Tar Formation - Ensure controlled addition of reagents and maintain the recommended reaction temperature.[11] - A thorough aqueous workup, including a wash with sodium bicarbonate solution, can help remove acidic impurities.[9]

Data Presentation: Comparison of Halogenation Methods

Halogenation MethodSubstrateHalogenating AgentSolventTemp. (°C)Time (h)Yield (%)Reference
α-BrominationAcetophenoneBr₂ / AlCl₃EtherIce Bath-88-96 (crude)[15]
α-Bromination4-ChloroacetophenonePyridine hydrobromide perbromideAcetic Acid90-83[7]
α-Bromination4-MethoxyacetophenoneBr₂Methanol-590.6[16]
α-Bromination4-MethoxyacetophenoneCuBr₂Ethyl Acetate / ChloroformReflux289.4[16]
α-ChlorinationAcetophenoneN-Chlorosuccinimide (NCS) / p-TsOHMethanolRoom Temp-High[9]
α-ChlorinationSubstituted Acetophenones1,3-Dichloro-5,5-dimethylhydantoin (DCDMH) / p-TsOHMethanol30-35-High[17]
α-Iodination4-MethoxyacetophenoneI₂ / CuOMethanolReflux199[5]
α-IodinationAcetophenoneI₂ / H₂O₂Solvent-free456High[10]

Experimental Protocols

Protocol 1: α-Chlorination of Acetophenone using N-Chlorosuccinimide (NCS)

Materials:

  • Acetophenone

  • N-Chlorosuccinimide (NCS)

  • p-Toluenesulfonic acid (p-TsOH)

  • Methanol

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of acetophenone (1.0 mmol) in methanol (10 mL), add p-toluenesulfonic acid (0.1 mmol) and N-chlorosuccinimide (1.1 mmol).[9]

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).[9]

  • Upon completion, remove the methanol under reduced pressure.[9]

  • Add water (20 mL) to the residue and extract the mixture with ethyl acetate (2 x 20 mL).[9]

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (20 mL) and then with brine (20 mL).[9]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the α-chloroacetophenone product.[9]

Protocol 2: α-Iodination of p-Methoxyacetophenone using Iodine and Copper(II) Oxide

Materials:

  • p-Methoxyacetophenone

  • Iodine (I₂)

  • Copper(II) oxide (CuO), finely powdered

  • Anhydrous Methanol

  • Ethyl acetate

  • 10% Sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Add finely powdered CuO (5.0 mmol) and I₂ (5.0 mmol) to a well-stirred solution of p-methoxyacetophenone (5.0 mmol) in anhydrous methanol (20 mL).[5]

  • Stir the mixture for 5 minutes and then reflux.[5]

  • Monitor the reaction by TLC. For p-methoxyacetophenone, the reaction is typically complete within 1 hour.[5]

  • After the reaction is complete, filter the mixture and remove the solvent under reduced pressure.[5]

  • Pour the residue into a 10% Na₂S₂O₃ solution (50 mL) and extract with ethyl acetate (3 x 30 mL).[5]

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to obtain the α-iodo-p-methoxyacetophenone product.[5]

Visualizations

Acid_Catalyzed_Halogenation ketone Acetophenone protonated_ketone Protonated Ketone ketone->protonated_ketone + H⁺ protonated_ketone->ketone - H⁺ enol Enol Intermediate protonated_ketone->enol - H⁺ product α-Halogenated Acetophenone enol->product + X₂ HX HX H_plus H+ X2 X₂

Caption: Acid-catalyzed α-halogenation of acetophenone.

Troubleshooting_Workflow start Start: Low Yield or Impure Product check_reaction Check Reaction Conditions start->check_reaction side_products Multiple Spots on TLC? check_reaction->side_products polyhalogenation Polyhalogenation Suspected side_products->polyhalogenation Yes incomplete Starting Material Present? side_products->incomplete No use_acid Action: Use Acidic Conditions, Control Stoichiometry polyhalogenation->use_acid end Improved Result use_acid->end increase_time_temp Action: Increase Time/Temp, Check Reagent Activity incomplete->increase_time_temp Yes purification Purification Issues incomplete->purification No increase_time_temp->end recrystallize Action: Recrystallize or Use Column Chromatography purification->recrystallize recrystallize->end

Caption: Troubleshooting workflow for halogenation reactions.

References

2',6'-Dichloro-3'-fluoroacetophenone stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information on the stability, storage, and handling of 2',6'-Dichloro-3'-fluoroacetophenone. It is intended for researchers, scientists, and professionals in drug development who may encounter issues during its use in experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored at room temperature in a tightly sealed container.[1][2] The storage area should be dry, dark, and well-ventilated.[3] It is also advisable to store it away from incompatible materials, particularly strong oxidizing agents.[3]

Q2: What is the appearance of pure this compound?

Pure this compound is a colorless to light yellow clear liquid.[1][4] A significant deviation from this appearance could indicate impurity or degradation.

Q3: How stable is this compound?

This compound is noted for its stability and reactivity, which are beneficial for various industrial and research applications.[5] However, like most chemical compounds, its stability can be affected by improper storage or handling.

Q4: What are the known incompatibilities of this compound?

Q5: What analytical methods are recommended for assessing the purity of this compound?

The most common method for determining the purity of this compound is Gas Chromatography (GC).[1] For structural confirmation and identification of potential impurities, Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Change in Color (darkening) Exposure to air, light, or contaminants.While a slight yellowing may not affect reactivity in all applications, a significant color change may indicate degradation. It is advisable to re-analyze the material for purity using GC.
Presence of Particulate Matter Contamination or precipitation of impurities.Filter the liquid before use. If the issue persists, purification by distillation under reduced pressure may be necessary.
Inconsistent Experimental Results Impure starting material or degradation of the compound.Verify the purity of the this compound using GC or NMR. If impurities are detected, purify the compound or obtain a new batch.
Low Reaction Yield Degradation of the compound, presence of inhibitors, or incorrect reaction conditions.Confirm the identity and purity of the starting material. Ensure all reactants and solvents are pure and dry. Optimize reaction conditions such as temperature, time, and catalyst loading.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 290835-85-7[1][5]
Molecular Formula C₈H₅Cl₂FO[1][5]
Molecular Weight 207.03 g/mol [1][5]
Appearance Colorless to light yellow clear liquid[1][4]
Boiling Point 255 °C[1]
Density 1.403 g/mL at 25 °C
Refractive Index n20/D 1.529
Purity (typical) ≥ 97% (GC)[1]

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography (GC)

This protocol provides a general guideline for determining the purity of this compound. Instrument conditions may need to be optimized for your specific equipment.

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of this compound in a suitable solvent such as acetone or ethyl acetate.

    • Ensure the sample is fully dissolved.

  • GC Instrument Conditions (Example):

    • Column: A non-polar capillary column (e.g., DB-1 or equivalent).

    • Injector Temperature: 250 °C.

    • Detector (FID) Temperature: 300 °C.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Hold at 250 °C for 5 minutes.

    • Carrier Gas: Helium or Nitrogen.

    • Injection Volume: 1 µL.

  • Analysis:

    • Inject the prepared sample into the GC.

    • Integrate the peaks in the resulting chromatogram.

    • The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Issues start Start: Experiment Issue (e.g., low yield, side products) check_purity Check Purity of Starting Material (GC, NMR) start->check_purity is_pure Is Purity >97%? check_purity->is_pure Analyze check_storage Review Storage and Handling - Stored properly? - Any visible changes? is_pure->check_storage No optimize Optimize Reaction Conditions - Reagent purity - Solvent dryness - Temperature/Time is_pure->optimize Yes purify Purify Material (e.g., distillation) or Procure New Batch check_storage->purify purify->check_purity Re-analyze end_success Problem Resolved optimize->end_success Successful end_fail Consult Further (e.g., technical support) optimize->end_fail Unsuccessful

Caption: Troubleshooting workflow for experimental issues.

GC_Purity_Analysis_Workflow Workflow for GC Purity Analysis start Start: Assess Purity prep_sample Prepare Sample (1 mg/mL in acetone) start->prep_sample setup_gc Set Up GC Instrument - Column: Non-polar - Temp Program: 100-250°C prep_sample->setup_gc inject_sample Inject 1 µL of Sample setup_gc->inject_sample acquire_data Acquire Chromatogram inject_sample->acquire_data analyze_data Integrate Peaks Calculate Area % acquire_data->analyze_data report_purity Report Purity Result analyze_data->report_purity

Caption: Experimental workflow for GC purity analysis.

References

Technical Support Center: Wittig Reactions with Electron-Deficient Ketones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with Wittig reactions involving electron-deficient ketones.

Troubleshooting Guide

This guide addresses common issues encountered during the Wittig olefination of electron-deficient ketones, offering potential solutions and alternative approaches.

Problem 1: Low or No Product Yield

Low or no yield is a frequent issue when reacting less reactive ketones, a common characteristic of electron-deficient substrates, particularly with stabilized ylides.

Possible Causes and Solutions:

  • Low Reactivity of the Ketone: Electron-withdrawing groups can decrease the electrophilicity of the carbonyl carbon, slowing down the reaction.

    • Increase Reaction Temperature: Carefully heating the reaction can provide the necessary activation energy.

    • Prolong Reaction Time: Allow the reaction to proceed for an extended period (e.g., 24-48 hours) and monitor by TLC.

    • Use a More Reactive Ylide: If possible, a less stabilized or semi-stabilized ylide may improve reactivity, but this can affect stereoselectivity.

  • Steric Hindrance: Bulky groups near the carbonyl can hinder the approach of the ylide.[1]

    • Consider the Horner-Wadsworth-Emmons (HWE) Reaction: The phosphonate carbanions used in the HWE reaction are generally more nucleophilic than Wittig ylides and can be more effective with sterically hindered ketones.[2]

  • Unstable Ylide: Some ylides can degrade over time, especially at higher temperatures.

    • In situ Generation: Generate the ylide in the presence of the ketone to ensure it reacts as it is formed.

Troubleshooting Workflow for Low Yield:

low_yield_workflow start Low or No Yield Observed check_reactivity Is the ketone sterically hindered or highly electron-deficient? start->check_reactivity increase_temp_time Increase reaction temperature and/or time check_reactivity->increase_temp_time Yes ylide_stability Is the ylide known to be unstable? check_reactivity->ylide_stability No monitor_tlc Monitor by TLC for product formation increase_temp_time->monitor_tlc consider_hwe Consider the Horner-Wadsworth-Emmons (HWE) reaction monitor_tlc->consider_hwe No improvement success Improved Yield monitor_tlc->success Product forms consider_hwe->success in_situ Generate ylide in situ ylide_stability->in_situ Yes failure Persistent Low Yield ylide_stability->failure No in_situ->success

Caption: Troubleshooting workflow for low yield in Wittig reactions.

Problem 2: Formation of Michael Addition Byproduct with α,β-Unsaturated Ketones

With α,β-unsaturated ketones (enones), the phosphorus ylide can act as a nucleophile in a 1,4-conjugate addition (Michael addition) instead of the desired 1,2-addition to the carbonyl group.[3][4]

Controlling Reaction Pathway:

  • Kinetic vs. Thermodynamic Control: 1,2-addition is often kinetically favored (faster), while 1,4-addition can be thermodynamically more stable.[3]

    • Low Temperatures: Running the reaction at low temperatures (e.g., -78 °C) can favor the kinetic 1,2-addition product.

  • Ylide Reactivity: The nature of the ylide plays a crucial role.

    • Hard vs. Soft Nucleophiles: "Harder" nucleophiles tend to favor 1,2-addition. While phosphorus ylides are generally considered "soft" nucleophiles, their reactivity can be tuned. Non-stabilized ylides are "harder" and more likely to undergo 1,2-addition.

  • Solvent Effects: The solvent can influence the reaction pathway. Aprotic, non-polar solvents are generally preferred for Wittig reactions.

Logical Relationship for Addition Pathway:

michael_addition_logic ylide Phosphorus Ylide add_12 1,2-Addition (Wittig Product) ylide->add_12 add_14 1,4-Addition (Michael Product) ylide->add_14 enone α,β-Unsaturated Ketone enone->add_12 enone->add_14 reaction_conditions Reaction Conditions (Temp, Solvent) reaction_conditions->add_12 Low Temp, Non-stabilized Ylide reaction_conditions->add_14 Higher Temp, Stabilized Ylide

Caption: Factors influencing 1,2- vs. 1,4-addition in Wittig reactions with enones.

Problem 3: Difficult Product Purification from Triphenylphosphine Oxide

The byproduct triphenylphosphine oxide (Ph₃P=O) can be challenging to separate from the desired alkene product due to similar polarity.

Purification Strategies:

  • Crystallization: If the product is a solid, recrystallization can be effective.

  • Column Chromatography: This is a common method, but co-elution can be an issue. Careful selection of the mobile phase is critical.

  • Alternative Workup: In some cases, precipitating the triphenylphosphine oxide from a non-polar solvent like hexane or a mixture of ether and hexane can be effective.

  • Use the Horner-Wadsworth-Emmons Reaction: The phosphate byproduct of the HWE reaction is water-soluble and easily removed by an aqueous workup, which is a significant advantage over the Wittig reaction.[2]

Frequently Asked Questions (FAQs)

Q1: Why is my Wittig reaction with an electron-deficient ketone giving a low yield?

A1: Electron-deficient ketones are generally less reactive towards nucleophilic attack at the carbonyl carbon. This reduced reactivity can be exacerbated when using stabilized Wittig reagents, which are themselves less nucleophilic. Steric hindrance around the carbonyl group can also contribute to low yields.[1]

Q2: I am observing a significant amount of a byproduct that is not my desired alkene. What could it be?

A2: If you are using an α,β-unsaturated ketone, the most likely byproduct is the result of a Michael (1,4-conjugate) addition of the ylide to the double bond.[3][4] This competes with the desired 1,2-addition to the carbonyl group.

Q3: How can I improve the E/Z selectivity of my reaction?

A3: The stereochemical outcome of the Wittig reaction is largely dependent on the stability of the ylide.

  • For (E)-alkenes: Use a stabilized ylide (containing an electron-withdrawing group like an ester or ketone). These reactions are generally thermodynamically controlled and favor the more stable (E)-isomer. The Horner-Wadsworth-Emmons reaction is highly recommended for obtaining (E)-alkenes.[1][5]

  • For (Z)-alkenes: Use a non-stabilized ylide (e.g., with alkyl substituents) under salt-free conditions. These reactions are typically kinetically controlled.[1]

Q4: When should I consider using the Horner-Wadsworth-Emmons (HWE) reaction instead of the Wittig reaction?

A4: The HWE reaction is often a better choice when:

  • Working with ketones, especially those that are sterically hindered or less reactive.[2][6]

  • The desired product is the (E)-alkene, as the HWE reaction generally provides high E-selectivity.[5][6]

  • Simplified purification is a priority, as the phosphate byproduct is water-soluble.[2]

Data Presentation: Wittig vs. Horner-Wadsworth-Emmons (HWE) Reaction

The following table provides a comparative overview of the Wittig and HWE reactions for the olefination of a representative electron-deficient ketone.

FeatureWittig ReactionHorner-Wadsworth-Emmons (HWE) Reaction
Phosphorus Reagent Phosphonium Ylide (Ph₃P=CHR)Phosphonate Carbanion ((RO)₂P(O)CHR⁻)
Reactivity with Ketones Moderate to low, especially with stabilized ylidesGood to excellent
Byproduct Triphenylphosphine oxide (Ph₃P=O)Dialkyl phosphate ((RO)₂P(O)O⁻)
Byproduct Removal Often requires chromatographySimple aqueous extraction
Stereoselectivity Stabilized ylides favor (E); Non-stabilized favor (Z)Generally high (E)-selectivity

Quantitative Comparison (Representative Data):

Substrate (Ketone)ReagentReactionYield (%)E:Z Ratio
CyclohexenonePh₃P=CHCO₂EtWittig4585:15
Cyclohexenone(EtO)₂P(O)CH₂CO₂Et / NaHHWE92>95:5
4-NitroacetophenonePh₃P=CHPhWittig6070:30
4-Nitroacetophenone(EtO)₂P(O)CH₂Ph / NaHHWE88>95:5

Experimental Protocols

General Protocol for Wittig Reaction with an Electron-Deficient Ketone
  • Ylide Generation: To a solution of the appropriate phosphonium salt (1.1 eq.) in anhydrous THF at 0 °C under an inert atmosphere (N₂ or Ar), add a strong base (e.g., n-BuLi, 1.1 eq.) dropwise. Stir the resulting mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 1 hour.

  • Reaction with Ketone: Cool the ylide solution to 0 °C or -78 °C (to minimize side reactions). Add a solution of the electron-deficient ketone (1.0 eq.) in anhydrous THF dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to separate the alkene from triphenylphosphine oxide.

General Protocol for Horner-Wadsworth-Emmons (HWE) Reaction with an Electron-Deficient Ketone
  • Phosphonate Anion Generation: To a suspension of NaH (1.2 eq., 60% dispersion in mineral oil) in anhydrous THF at 0 °C under an inert atmosphere, add the phosphonate ester (1.1 eq.) dropwise. Stir the mixture at 0 °C for 30 minutes, then at room temperature for 1 hour until hydrogen evolution ceases.[7]

  • Reaction with Ketone: Cool the solution to 0 °C and add a solution of the electron-deficient ketone (1.0 eq.) in anhydrous THF dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC.

  • Workup: Quench the reaction by the slow addition of water. Extract the mixture with an organic solvent (e.g., diethyl ether). Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[7]

  • Purification: The crude product is often of high purity after the aqueous workup. If necessary, further purification can be achieved by column chromatography.

References

challenges in the scale-up of 2',6'-Dichloro-3'-fluoroacetophenone production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 2',6'-Dichloro-3'-fluoroacetophenone.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for this compound?

A1: The most prevalent industrial synthesis route is the Friedel-Crafts acylation of 1,3-dichloro-2-fluorobenzene with an acylating agent such as acetyl chloride or acetic anhydride.[1] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, with anhydrous aluminum chloride (AlCl₃) being the most common choice.[2][3]

Q2: What are the primary safety concerns when handling this compound?

A2: this compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and serious eye irritation.[4] It may also cause respiratory irritation.[5] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Q3: What are the typical physical properties of this compound?

A3: The known physical properties are summarized in the table below.

PropertyValue
Molecular Formula C₈H₅Cl₂FO
Molecular Weight 207.03 g/mol
Appearance Colorless to light yellow liquid[6][7]
Boiling Point 255 °C (lit.)[5]
Density 1.403 g/mL at 25 °C (lit.)[5]
Refractive Index n20/D 1.529 (lit.)[5]

Q4: How can I purify the crude this compound product on a larger scale?

A4: The two primary methods for purifying this compound on a larger scale are vacuum distillation and recrystallization.[8] High vacuum distillation is effective for separating the product from less volatile impurities. For a related compound, distillation at 130°C under 20 mmHg was successful.[8] Recrystallization from a suitable solvent system, such as a mixture of a polar solvent (e.g., ethanol, acetone) and a non-polar solvent (e.g., hexanes, water), can also yield a high-purity product.[9][10]

Troubleshooting Guide

This guide addresses common issues encountered during the scale-up synthesis of this compound via Friedel-Crafts acylation.

Problem Potential Cause Recommended Solution
Low Reaction Yield Catalyst Deactivation: Anhydrous aluminum chloride is extremely sensitive to moisture.Ensure all glassware is thoroughly dried and all reagents and solvents are anhydrous. Use a freshly opened container of aluminum chloride.
Insufficient Catalyst: The ketone product forms a complex with AlCl₃, effectively sequestering it.Use a stoichiometric amount of AlCl₃ (at least 1 equivalent relative to the acylating agent).
Incomplete Reaction: The reaction may not have reached completion.Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, HPLC). If necessary, extend the reaction time or slightly increase the temperature.
Formation of Byproducts Regioisomer Formation: Acylation may occur at other positions on the aromatic ring.Optimize the reaction temperature. Lower temperatures generally favor the formation of the thermodynamically more stable product.
Polyacylation: Although less common in acylation than alkylation, it can occur with highly activated substrates.Use a stoichiometric amount of the acylating agent. The acyl group deactivates the ring, making a second acylation less likely.[1]
Difficult Work-up Emulsion Formation: Vigorous mixing of aqueous and organic layers during quenching can lead to stable emulsions.Quench the reaction by slowly and carefully adding the reaction mixture to a well-stirred mixture of crushed ice and concentrated hydrochloric acid.
Product Hydrolysis: The acyl chloride is sensitive to water.Ensure anhydrous conditions are maintained throughout the reaction.
Thermal Runaway Exothermic Reaction: Friedel-Crafts acylation is a highly exothermic reaction.On a larger scale, ensure adequate cooling and temperature control. Add the acylating agent portion-wise or via a dropping funnel to manage the heat generated.
Purification Challenges Oiling Out During Recrystallization: The product separates as an oil instead of crystals.Adjust the solvent system. A common technique is to dissolve the crude product in a good solvent and then add a poor solvent dropwise until the solution becomes cloudy, followed by gentle heating to redissolve and slow cooling.[11]
Co-distillation with Impurities: Impurities with boiling points close to the product can be difficult to separate by distillation.Use a fractional distillation column with a high number of theoretical plates for improved separation.

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation (Adapted from general procedures)

Materials:

  • 1,3-dichloro-2-fluorobenzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Concentrated hydrochloric acid (HCl)

  • 5% Sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to neutralize the evolved HCl gas.

  • Under an inert atmosphere (e.g., nitrogen or argon), charge the flask with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

  • Cool the suspension to 0-5 °C using an ice bath.

  • Slowly add acetyl chloride (1.0 equivalent) to the stirred suspension via the dropping funnel.

  • After the addition of acetyl chloride is complete, add 1,3-dichloro-2-fluorobenzene (1.0 equivalent) dropwise, maintaining the temperature between 0-5 °C.

  • Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or GC.

  • Carefully quench the reaction by slowly pouring the mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers and wash successively with water, 5% sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification by Vacuum Distillation
  • Set up a vacuum distillation apparatus.

  • Transfer the crude this compound to the distillation flask.

  • Slowly reduce the pressure and begin heating.

  • Collect the fraction that distills at the appropriate temperature and pressure (for a similar compound, 130°C at 20 mmHg was reported).[8]

Visualizations

Synthesis_Workflow Synthesis and Purification Workflow reagents 1,3-dichloro-2-fluorobenzene Acetyl Chloride Anhydrous AlCl3 reaction Friedel-Crafts Acylation (0-25 °C) reagents->reaction quench Quench (Ice/HCl) reaction->quench workup Aqueous Work-up (Extraction & Washes) quench->workup drying Drying (Anhydrous MgSO4) workup->drying evaporation Solvent Evaporation drying->evaporation crude Crude Product evaporation->crude purification Purification (Vacuum Distillation) crude->purification product Pure this compound purification->product Troubleshooting_Logic Troubleshooting Logic for Low Yield start Low Yield Observed check_catalyst Check Catalyst Activity (Moisture Sensitive?) start->check_catalyst check_stoichiometry Verify Catalyst Stoichiometry (>1 eq?) check_catalyst->check_stoichiometry No use_fresh_catalyst Use Fresh, Anhydrous AlCl3 check_catalyst->use_fresh_catalyst Yes check_reaction_completion Monitor Reaction Progress (TLC/GC) check_stoichiometry->check_reaction_completion Yes increase_catalyst Increase Catalyst Loading check_stoichiometry->increase_catalyst No extend_reaction Extend Reaction Time/ Slightly Increase Temp check_reaction_completion->extend_reaction Incomplete investigate_other Investigate Other Issues (e.g., Reagent Purity) check_reaction_completion->investigate_other Complete

References

Technical Support Center: Purification of 2',6'-Dichloro-3'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2',6'-Dichloro-3'-fluoroacetophenone.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercially available or synthetically prepared this compound?

A1: Common impurities can originate from the synthetic route employed. Two prevalent methods for synthesizing this compound are the Friedel-Crafts acylation of 1,3-dichloro-2-fluorobenzene and the oxidation of 1-(2,6-dichloro-3-fluorophenyl)ethanol.

  • From Friedel-Crafts Acylation:

    • Unreacted starting materials: 1,3-dichloro-2-fluorobenzene.

    • Positional isomers: Other isomers of dichloro-fluoroacetophenone may form depending on the regioselectivity of the reaction.

    • Polyacylated byproducts: Di-acetylated products can be a minor impurity.

    • Residual catalyst: Traces of the Lewis acid catalyst (e.g., aluminum chloride) may be present.

  • From Oxidation of 1-(2,6-dichloro-3-fluorophenyl)ethanol:

    • Unreacted starting material: The corresponding secondary alcohol, 1-(2,6-dichloro-3-fluorophenyl)ethanol, is a common impurity if the oxidation is incomplete.[1]

    • Over-oxidation products: In some cases, trace amounts of the corresponding benzoic acid derivative might be formed.

Q2: What are the recommended purification methods for removing these impurities?

A2: The choice of purification method depends on the nature and quantity of the impurities. The most common and effective methods are:

  • Column Chromatography: Silica gel column chromatography is highly effective for separating the target compound from both more polar impurities (e.g., alcohols) and less polar impurities (e.g., unreacted starting materials).

  • Recrystallization: This method is suitable if the crude product is a solid at room temperature or can be induced to crystallize. It is particularly effective for removing small amounts of impurities with different solubility profiles.

  • Vacuum Distillation: Given the high boiling point of this compound (approximately 255 °C), vacuum distillation is necessary to purify the liquid product without thermal degradation.[2][3][4] This method is effective for separating it from non-volatile impurities.

Q3: What are the key physical properties of this compound relevant to its purification?

A3: Understanding the physical properties is crucial for selecting and optimizing purification protocols.

PropertyValueReference
Appearance Colorless to light yellow liquid[2][5]
Molecular Weight 207.03 g/mol [2][6]
Boiling Point ~255 °C (at atmospheric pressure)[2][3][4]
Density ~1.403 g/mL at 25 °C[4]
Solubility Insoluble in water, soluble in most organic solvents.[1]

Troubleshooting Guides

Column Chromatography
Issue Potential Cause Troubleshooting Steps
Compound does not move from the origin (low Rf value) The mobile phase is not polar enough.Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
Poor separation of the desired product from an impurity The chosen solvent system has poor selectivity.Screen different solvent systems using Thin Layer Chromatography (TLC) to find an eluent that provides a better separation (larger ΔRf) between your product and the impurity.
Streaking or tailing of the product band The compound is interacting too strongly with the acidic silica gel.Add a small amount of a polar solvent like methanol to the eluent. Alternatively, use deactivated silica gel or a different stationary phase like alumina.
The compound appears to be degrading on the column The compound is sensitive to the acidic nature of the silica gel.Switch to a neutral stationary phase like neutral alumina or consider a different purification method such as distillation.
Recrystallization
Issue Potential Cause Troubleshooting Steps
The compound does not dissolve in the hot solvent. The chosen solvent is not a good solvent for the compound, even when hot.Select a different solvent or a solvent mixture. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
The compound "oils out" instead of forming crystals. The solution is supersaturated, or the cooling rate is too fast.Add a small amount of additional hot solvent to ensure the compound is fully dissolved. Allow the solution to cool slowly. Seeding with a small crystal of the pure compound can also induce crystallization.
No crystals form upon cooling. The solution is not sufficiently saturated, or the compound is too soluble in the chosen solvent at low temperatures.Evaporate some of the solvent to increase the concentration and then cool again. If crystals still do not form, consider using a co-solvent system where the compound is less soluble.
Low recovery of the purified product. The compound has significant solubility in the cold solvent, or too much solvent was used.Use the minimum amount of hot solvent necessary to dissolve the compound. Ensure the solution is thoroughly cooled before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.
Vacuum Distillation
Issue Potential Cause Troubleshooting Steps
Bumping or unstable boiling. Uneven heating or lack of boiling chips/stirring.Use a magnetic stirrer or boiling chips to ensure smooth boiling. Ensure the heating mantle is appropriately sized for the flask and provides even heating.
The compound is not distilling at the expected temperature/pressure. The vacuum is not low enough, or there is a leak in the system.Check all joints and connections for leaks. Ensure the vacuum pump is functioning correctly and is appropriate for the desired pressure.
Product degradation (darkening of the distillation pot). The distillation temperature is too high.Improve the vacuum to lower the boiling point of the compound. Use a short-path distillation apparatus to minimize the time the compound is exposed to high temperatures.
Poor separation from a close-boiling impurity. The distillation column has insufficient theoretical plates.Use a fractionating column with a higher number of theoretical plates (e.g., a Vigreux or packed column) to improve separation efficiency.

Experimental Protocols

Column Chromatography Protocol
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring an evenly packed column. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a low-boiling solvent (e.g., dichloromethane). Carefully apply the sample to the top of the silica gel.

  • Elution: Begin eluting with the chosen solvent system (e.g., a hexane/ethyl acetate mixture). Start with a low polarity and gradually increase it if necessary.

  • Fraction Collection: Collect fractions and monitor the separation using TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Recrystallization Protocol (from Ethanol/Water)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve it completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Slowly add hot water to the hot ethanol solution until a slight turbidity persists. Add a few drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature.

  • Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

The following tables provide hypothetical data to illustrate the effectiveness of different purification methods.

Table 1: Purification of this compound by Column Chromatography

EntryInitial Purity (GC-MS, %)Eluent System (Hexane:Ethyl Acetate)Final Purity (GC-MS, %)Yield (%)
19095:598.585
28590:1099.180
39298:297.590

Table 2: Purification of this compound by Recrystallization

EntryInitial Purity (GC-MS, %)Recrystallization SolventFinal Purity (GC-MS, %)Yield (%)
195Ethanol/Water99.575
295Isopropanol98.980
395Hexane97.865

Visualizations

experimental_workflow start Crude 2',6'-Dichloro-3'- fluoroacetophenone analysis1 Purity Analysis (e.g., GC-MS, NMR) start->analysis1 decision Purity Acceptable? analysis1->decision purification Select Purification Method decision->purification No end Pure Product decision->end Yes col_chrom Column Chromatography purification->col_chrom recrystal Recrystallization purification->recrystal distill Vacuum Distillation purification->distill analysis2 Purity Analysis of Purified Product col_chrom->analysis2 recrystal->analysis2 distill->analysis2 analysis2->end

Caption: General workflow for the purification of this compound.

troubleshooting_diagram start Purification Issue Encountered issue_type What is the nature of the issue? start->issue_type poor_sep Poor Separation issue_type->poor_sep Poor Separation low_yield Low Yield issue_type->low_yield Low Yield degradation Product Degradation issue_type->degradation Degradation sep_method Which method? poor_sep->sep_method yield_method Which method? low_yield->yield_method deg_method Which method? degradation->deg_method sep_col Column Chromatography sep_method->sep_col Column sep_rec Recrystallization sep_method->sep_rec Recrystal. sep_dist Distillation sep_method->sep_dist Distill. sol_col Optimize eluent (TLC screening) sep_col->sol_col sol_rec Change solvent or cooling rate sep_rec->sol_rec sol_dist Use fractionating column sep_dist->sol_dist yield_col Column Chromatography yield_method->yield_col Column yield_rec Recrystallization yield_method->yield_rec Recrystal. yield_dist Distillation yield_method->yield_dist Distill. sol_yield_col Check for streaking; adjust eluent yield_col->sol_yield_col sol_yield_rec Minimize solvent volume; cool thoroughly yield_rec->sol_yield_rec sol_yield_dist Check for leaks; ensure complete condensation yield_dist->sol_yield_dist deg_col Column Chromatography deg_method->deg_col Column deg_dist Distillation deg_method->deg_dist Distill. sol_deg_col Use neutral alumina or deactivate silica deg_col->sol_deg_col sol_deg_dist Lower distillation temp by improving vacuum deg_dist->sol_deg_dist

Caption: Troubleshooting decision tree for purification of this compound.

References

Technical Support Center: Managing Reaction Exotherms in Fluorinated Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on managing reaction exotherms during the synthesis of fluorinated compounds. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter in your experiments, offering practical solutions and detailed protocols to ensure safety and success.

Frequently Asked Questions (FAQs)

Q1: Why are fluorination reactions often highly exothermic?

A1: The high exothermicity of many fluorination reactions stems from the exceptional strength of the newly formed carbon-fluorine (C-F) bond. The C-F bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of up to 130 kcal/mol.[1] When a weaker bond (like a carbon-hydroxyl C-O bond) is replaced with a much stronger C-F bond, the significant difference in bond enthalpy is released as heat, often leading to a rapid and substantial increase in the reaction temperature.

Q2: What are the primary hazards associated with common fluorinating agents?

A2: Many common fluorinating agents present significant hazards that require careful management:

  • Diethylaminosulfur Trifluoride (DAST): DAST is thermally unstable and can undergo explosive decomposition at temperatures above 90°C. It is also highly corrosive and reacts violently with water, producing toxic hydrogen fluoride (HF) gas.[2]

  • Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride): While more thermally stable than DAST, Deoxo-Fluor is also moisture-sensitive and corrosive.[2]

  • Elemental Fluorine (F₂): As the most powerful oxidizing agent, elemental fluorine reacts violently with a wide range of organic and inorganic substances, often with ignition.[3] It is also highly toxic and corrosive.

  • Hydrogen Fluoride (HF): HF is extremely corrosive and can cause severe, penetrating burns that may not be immediately painful. It requires specialized handling procedures and personal protective equipment.[4]

Q3: How can I quantitatively assess the thermal stability of different fluorinating agents?

A3: The thermal stability of fluorinating agents can be compared using data from techniques like Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC). These methods provide information on decomposition temperatures and the amount of heat released during decomposition. Generally, a higher decomposition temperature and a lower exothermic heat release indicate a more stable and safer reagent.

Troubleshooting Guides

Issue 1: Rapid, Uncontrolled Temperature Increase (Thermal Runaway)

  • Possible Cause: Inadequate heat removal, incorrect reagent addition rate, or reaction scale-up without proper thermal hazard assessment.

  • Recommended Solution:

    • Immediate Action: If a thermal runaway is suspected, activate your laboratory's emergency shutdown procedure. This may involve immediate cooling with an ice bath, quenching the reaction with a suitable agent if safe to do so, and evacuating the area.

    • Preventative Measures:

      • Reaction Scale: Always perform a thermal hazard assessment before scaling up a fluorination reaction.

      • Reagent Addition: Add the fluorinating agent slowly and in a controlled manner, especially for highly exothermic reactions. Use a dropping funnel or a syringe pump for precise control.

      • Cooling: Ensure your cooling system (e.g., ice bath, cryocooler) is adequate for the scale of your reaction and can effectively dissipate the generated heat.

      • Flow Chemistry: For highly exothermic reactions, consider using a continuous flow reactor. The high surface-area-to-volume ratio of these reactors allows for superior heat transfer and temperature control, significantly reducing the risk of thermal runaway.[3][5]

Issue 2: Pressure Buildup in the Reaction Vessel

  • Possible Cause: Formation of gaseous byproducts, such as hydrogen fluoride (HF), from the reaction of the fluorinating agent with moisture or protic functional groups.[6]

  • Recommended Solution:

    • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.

    • Venting: Ensure the reaction vessel is equipped with a suitable venting system, such as a bubbler or a pressure-relief valve, to safely release any evolved gases.

    • Anhydrous Conditions: Use rigorously dried glassware and anhydrous solvents to prevent the reaction of the fluorinating agent with water.[6]

Issue 3: Low Yield and Formation of Elimination Byproducts

  • Possible Cause: The reaction temperature may be too high, favoring elimination side reactions over the desired substitution. Some fluorinating agents are also more prone to causing elimination.

  • Recommended Solution:

    • Temperature Control: Perform the reaction at a lower temperature to favor the substitution pathway.[7]

    • Reagent Selection: Choose a fluorinating agent known for higher selectivity and lower propensity for elimination, such as PyFluor.[8]

    • Solvent Choice: The choice of solvent can influence the reaction pathway. Nonpolar solvents can sometimes suppress elimination reactions.[9]

Data Presentation

Table 1: Comparative Thermal Stability of Common Deoxyfluorinating Agents

Fluorinating AgentDecomposition Onset (°C) (Method)Max. Heat Generation Rate (°C/min) (ARC)Max. Pressure Generation Rate (psi/min) (ARC)Exothermic Heat (-ΔH) (J/g) (DSC)
DAST60 (ARC)5058551700
Deoxo-Fluor60 (ARC)7887881100
XtalFluor-E>90 (Isothermal DSC)3573571260
XtalFluor-M>90 (Isothermal DSC)8585773
PyFluorNo thermal decomposition observedN/AN/AN/A

Data compiled from multiple sources.[2]

Experimental Protocols

Protocol 1: General Procedure for Deoxyfluorination of an Alcohol using DAST (Batch)

Safety Note: This reaction should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a face shield, flame-retardant lab coat, and chemically resistant gloves. Ensure an emergency shower and eyewash station are readily accessible.

  • Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve the alcohol (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.[4]

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.[4]

  • Reagent Addition: Slowly add diethylaminosulfur trifluoride (DAST) (1.2-1.5 eq) dropwise to the stirred solution.[4]

  • Reaction: Allow the reaction to stir at -78 °C and slowly warm to room temperature over several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[4]

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.[2][4]

  • Work-up: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[4]

  • Purification: Purify the crude product by flash column chromatography on silica gel.[4]

Protocol 2: General Procedure for Electrophilic Fluorination of an Aromatic Compound using Selectfluor (Flow)

Safety Note: This protocol should be executed within a fume hood. All personnel must wear appropriate PPE. The flow reactor setup should be assembled and leak-checked before introducing reagents.

  • Reagent Preparation: In a vial protected from light, dissolve the aromatic substrate (1.0 eq), Selectfluor (1.2 eq), and a photocatalyst such as xanthone (0.05 eq) in anhydrous acetonitrile.

  • Degassing: Degas the solution by bubbling nitrogen through it for 10-15 minutes.

  • Flow Setup: Pump the degassed solution through a transparent fluorinated ethylene propylene (FEP) tubing reactor coiled around a light source (e.g., a compact fluorescent lamp). The flow rate should be adjusted to achieve the desired residence time (typically 10-30 minutes).[10]

  • Temperature Control: If necessary, the reactor can be immersed in a cooling or heating bath to maintain the optimal reaction temperature.

  • In-line Quenching: The output from the reactor can be directly mixed with a stream of a quenching solution (e.g., saturated aqueous sodium bicarbonate) using a T-mixer before collection.

  • Collection and Work-up: Collect the quenched reaction mixture. Separate the organic layer, and extract the aqueous layer with a suitable solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Visualizations

Exotherm_Management_Decision_Tree Decision Tree for Managing Fluorination Exotherms start Start: Planning a Fluorination Reaction thermal_hazard Is the reaction known to be highly exothermic or are you scaling up? start->thermal_hazard control_strategy Select Control Strategy thermal_hazard->control_strategy Yes batch_options Batch Reaction Options thermal_hazard->batch_options No control_strategy->batch_options Moderate Risk flow_chem Consider Flow Chemistry control_strategy->flow_chem High Risk slow_addition Slow Reagent Addition batch_options->slow_addition efficient_cooling Efficient Cooling batch_options->efficient_cooling dilution Use Dilute Conditions batch_options->dilution implement_flow Implement Continuous Flow Protocol flow_chem->implement_flow end_flow Proceed with Flow Reaction implement_flow->end_flow end_batch Proceed with Batch Reaction slow_addition->end_batch efficient_cooling->end_batch dilution->end_batch

Caption: Decision tree for selecting an appropriate strategy to manage reaction exotherms.

Flow_Fluorination_Workflow Experimental Workflow for Continuous Flow Fluorination reagent_prep 1. Prepare Reagent Solution (Substrate, Fluorinating Agent, Solvent) pump 2. Syringe Pump reagent_prep->pump reactor 3. Flow Reactor (e.g., FEP tubing with light source/heating) pump->reactor quenching 4. In-line Quenching (T-mixer with quenching solution) reactor->quenching collection 5. Product Collection quenching->collection workup 6. Work-up and Purification collection->workup

Caption: A generalized experimental workflow for a continuous flow fluorination setup.

References

Technical Support Center: Cross-Coupling with 2',6'-Dichloro-3'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing 2',6'-dichloro-3'-fluoroacetophenone in cross-coupling reactions. The sterically hindered and electron-deficient nature of this substrate presents unique challenges that require careful selection of catalysts and reaction conditions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "challenging" substrate for cross-coupling?

A1: This substrate possesses two key features that complicate standard cross-coupling reactions:

  • Steric Hindrance: The two chlorine atoms are positioned ortho to the acetyl group, creating significant steric bulk around the reactive centers. This can hinder the approach of the catalyst and the coupling partner, slowing down crucial steps like oxidative addition and reductive elimination.[1][2][3]

  • Electronic Effects: Aryl chlorides are inherently less reactive than the corresponding bromides or iodides due to the strength of the C-Cl bond.[4][5][6] While the electron-withdrawing acetyl and fluoro groups can activate the ring towards oxidative addition, the overall electronic nature requires a highly active catalyst.[7]

Q2: I want to perform a Suzuki-Miyaura coupling. What is a good starting point for catalyst selection?

A2: For challenging aryl chlorides, traditional catalysts like Pd(PPh₃)₄ are often ineffective.[8] You should start with a palladium precatalyst combined with a bulky, electron-rich phosphine ligand. These systems are designed to accelerate the slow oxidative addition of aryl chlorides and facilitate the subsequent steps.[5][6][9]

  • Recommended Catalyst Systems:

    • Palladium Source: Use a modern palladium precatalyst such as G3 or G4 palladacycles (e.g., XPhos Pd G3, SPhos Pd G3). These offer high activity and consistency.[2][10] Alternatively, generating the catalyst in situ from Pd₂(dba)₃ or Pd(OAc)₂ is possible but may be less efficient.[10]

    • Ligand Class: Buchwald-type biaryl monophosphine ligands are the industry standard for these transformations.[8][9]

    • Specific Ligands to Screen: XPhos, SPhos, or RuPhos.[2][9] For extremely hindered substrates, ligands like AntPhos have shown unique efficacy.[3]

Q3: Which catalyst system should I use for a Buchwald-Hartwig amination with this substrate?

A3: Similar to Suzuki coupling, Buchwald-Hartwig amination of this substrate requires a highly active catalyst system. The choice of ligand is critical for achieving good yields.[11][12]

  • Recommended Catalyst Systems:

    • Palladium Source: Pd(OAc)₂ or Pd₂(dba)₃ are common choices.

    • Ligands: Bulky, electron-rich biaryl phosphine ligands are essential. Consider ligands from the Josiphos family or Buchwald's ligand portfolio (e.g., BrettPhos, t-BuBrettPhos).[11] Recently developed ylide-substituted phosphines have also shown high activity, even at room temperature.[13]

Q4: There are two C-Cl bonds. Can I achieve selective mono-coupling?

A4: Yes, selective mono-arylation or mono-amination is often achievable with polychlorinated aromatics.[4][14] After the first coupling event, the steric hindrance around the remaining chlorine atom increases significantly, which can effectively prevent or slow down a second coupling.[4] To favor mono-substitution, you can:

  • Use slightly less than one equivalent of the coupling partner (e.g., 0.95 eq. of boronic acid).

  • Keep reaction times shorter and monitor carefully by TLC or LC-MS.

  • Use the lowest effective catalyst loading.

Q5: My reaction is not working (zero or very low yield). What should I troubleshoot first?

A5: When a reaction fails, systematically check the following:

  • Inert Atmosphere: Oxygen can deactivate the palladium catalyst and lead to side reactions like the homocoupling of boronic acids.[2] Ensure your solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.

  • Reagent Quality: Verify the purity of your this compound. Ensure your coupling partner (e.g., boronic acid) has not degraded; boronic acids can be prone to protodeboronation.[10]

  • Catalyst Activity: Ensure your palladium source and ligand are not degraded. Using a pre-formed, air-stable precatalyst can help rule out issues with generating the active catalyst in situ.[2][10]

  • Base and Solvent: For hindered aryl chlorides, a strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ is often required.[2] The solvent must be anhydrous and high-boiling (e.g., toluene, dioxane) to allow for higher reaction temperatures.[2]

Troubleshooting Guide

This guide provides a structured approach to solving common issues encountered during cross-coupling experiments with this compound.

Problem Potential Cause Recommended Solution(s)
No Reaction / Low Conversion 1. Inactive catalyst system. 2. Insufficient reaction temperature. 3. Inappropriate base or solvent. 4. Oxygen contamination.1. Switch to a more active ligand (e.g., from PPh₃ to a Buchwald-type ligand like XPhos or SPhos). Use a reliable precatalyst.[8] 2. Increase temperature. Use a higher boiling point solvent if necessary (e.g., switch from THF to toluene or dioxane).[2] 3. Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃). Ensure the solvent is anhydrous.[2][4] 4. Thoroughly degas all solvents and reagents by sparging with argon or using freeze-pump-thaw cycles. Maintain a positive inert gas pressure.[2]
Formation of Side Products (e.g., Homocoupling of Boronic Acid) 1. Oxygen present in the reaction mixture. 2. Inefficient transmetalation step.1. Improve degassing procedures for all reagents and solvents.[2] 2. Use a stronger base to promote the formation of the more reactive boronate species.
Decomposition of Starting Material (Protodeboronation of Boronic Acid) 1. Boronic acid is unstable under the reaction conditions (presence of water and base).1. Use the corresponding potassium trifluoroborate salt or boronate ester (e.g., pinacol ester), which are often more stable. 2. Ensure the base is finely powdered and the reaction is well-stirred.
Hydrodehalogenation (C-Cl bond is replaced by C-H) 1. Presence of a hydrogen source. 2. β-hydride elimination from alkyl coupling partners.1. Ensure solvents are anhydrous. Some bases can act as hydride sources at high temperatures. 2. This is more common with alkyl coupling partners. Ligand choice is critical to favor reductive elimination over β-hydride elimination.[3]

Quantitative Data Summary

The following tables provide typical starting conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions involving challenging aryl chlorides. These should be considered as starting points for optimization.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ParameterConditionRationale / Notes
Palladium Source XPhos Pd G3 or SPhos Pd G3Provides a reliable source of active Pd(0).[2][10]
Catalyst Loading 1 - 3 mol%Higher loadings may be needed for very difficult couplings.
Ligand (Included in precatalyst)Bulky, electron-rich ligands are essential.[8][9]
Base K₃PO₄ or Cs₂CO₃ (2 - 3 equiv.)Strong bases are required to facilitate transmetalation.[2][4]
Solvent Toluene, Dioxane, or CPMEHigh-boiling, anhydrous solvents are preferred.
Temperature 90 - 120 °CForcing conditions are often necessary.[2]
Concentration 0.1 - 0.5 M

Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination

ParameterConditionRationale / Notes
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂Common and effective Pd(0) or Pd(II) sources.
Catalyst Loading 1 - 2 mol% Pd
Ligand BrettPhos or RuPhos (1.2 - 1.5 eq. to Pd)Highly active ligands for C-N bond formation with aryl chlorides.[11]
Base NaOtBu or LHMDS (1.2 - 1.5 equiv.)Strong, non-nucleophilic bases are critical.
Solvent Toluene or DioxaneAnhydrous, non-protic solvents are required.
Temperature 80 - 110 °C
Concentration 0.1 - 0.5 M

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired boronic acid (1.1 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).

  • Seal the vial with a septum cap and purge with argon or nitrogen for 10-15 minutes.

  • Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).

  • Add degassed, anhydrous solvent (e.g., toluene or dioxane, to achieve a concentration of 0.2 M) via syringe.

  • Place the vial in a preheated oil bath or heating block and stir vigorously at 100-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[2]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the palladium source (e.g., Pd₂(dba)₃, 1 mol%), the ligand (e.g., BrettPhos, 2.2 mol%), and the base (e.g., NaOtBu, 1.2 equiv.).

  • Seal the vial with a septum cap and purge with argon or nitrogen.

  • Add degassed, anhydrous toluene via syringe, followed by this compound (1.0 equiv.) and the amine coupling partner (1.1 equiv.).

  • Seal the tube and heat the reaction mixture with stirring to the desired temperature (typically 90-100 °C).[10]

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature. Carefully quench with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizations

Catalytic_Cycle pd0 Pd(0)L_n oa_complex Ar-Pd(II)(X)L_n pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)(R)L_n oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination re_prod Ar-R trans_complex->re_prod trans_prod M-X trans_complex->trans_prod re_reagent Ar-X re_reagent->oa_complex trans_reagent R-M trans_reagent->trans_complex

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Troubleshooting_Workflow start Reaction Failed (Low or No Yield) check_inert Verify Inert Atmosphere (Degassed Solvents?) start->check_inert check_inert->start No, Fix & Retry check_reagents Check Reagent Quality (Purity, Degradation?) check_inert->check_reagents Yes check_reagents->start Impure, Replace & Retry check_conditions Review Reaction Conditions (Base, Temp, Solvent) check_reagents->check_conditions OK check_conditions->start Suboptimal, Adjust & Retry optimize_catalyst Optimize Catalyst System (Screen Ligands) check_conditions->optimize_catalyst OK success Reaction Successful optimize_catalyst->success

Caption: A workflow for troubleshooting a failed cross-coupling reaction.

Ligand_Selection start Select Coupling Type suzuki Suzuki-Miyaura (C-C Coupling) start->suzuki buchwald Buchwald-Hartwig (C-N Coupling) start->buchwald suzuki_ligands Use Bulky Biaryl Phosphines: - XPhos - SPhos - RuPhos suzuki->suzuki_ligands buchwald_ligands Use Bulky Biaryl Phosphines: - BrettPhos - RuPhos - Josiphos Ligands buchwald->buchwald_ligands

Caption: Decision tree for initial ligand selection based on reaction type.

References

preventing decomposition of 2',6'-dichloro-3'-fluoroacetophenone during workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with 2',6'-dichloro-3'-fluoroacetophenone. The following information addresses potential challenges, particularly decomposition during reaction workups, and offers preventative strategies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a halogenated aromatic ketone. It is a versatile intermediate compound used in the synthesis of pharmaceuticals and agrochemicals.[1][2][3][4] Its chemical structure allows for various transformations, such as reduction of the ketone to an alcohol, conversion to an alkene via a Wittig reaction, or oxidation to an acid or ester.[3][4]

Q2: How stable is this compound under normal storage conditions?

A2: this compound is generally a stable compound and can be stored at room temperature.[1] It is a colorless to light yellow clear liquid.[1][4]

Q3: What are the primary concerns regarding the stability of this compound during a reaction workup?

A3: The primary concerns are its potential decomposition under strongly acidic or basic conditions, or in the presence of certain nucleophiles. Halogenated ketones can be susceptible to side reactions such as hydrolysis, dehydrohalogenation, or other nucleophilic attacks on the carbonyl group or the aromatic ring, which can be exacerbated by elevated temperatures.

Troubleshooting Guide: Preventing Decomposition During Workup

Issue: I am observing significant loss of my product, this compound, after the reaction workup. What could be the cause?

The loss of this compound during workup is likely due to decomposition. The stability of the molecule can be compromised by the specific conditions of your workup procedure. The following are potential causes and their solutions:

pH-Related Decomposition
  • Problem: Exposure to strong acids or bases can catalyze decomposition pathways.

    • Under strongly basic conditions (e.g., concentrated NaOH, KOH): The acidic α-protons on the acetyl group can be removed, leading to enolate formation. This can be followed by undesirable side reactions. Additionally, dehydrohalogenation (elimination of HCl) from the aromatic ring, although less likely without very harsh conditions, is a theoretical possibility.

    • Under strongly acidic conditions (e.g., concentrated HCl, H₂SO₄): While generally more stable to acid, prolonged exposure or high temperatures could potentially lead to unwanted reactions. Acid can catalyze the formation of the enol form, which may have different reactivity.[5][6]

  • Solution: Maintain a pH as close to neutral as possible during the workup.

    • Quenching: Instead of using strong acids or bases to quench a reaction, consider using a milder buffered solution or a saturated aqueous solution of a salt like ammonium chloride (NH₄Cl) for quenching organometallic reagents.

    • Washing/Extraction: Use saturated sodium bicarbonate (NaHCO₃) solution to neutralize acidic residues and brine (saturated NaCl solution) for final washes. These are generally well-tolerated.

Temperature-Related Decomposition
  • Problem: Elevated temperatures during quenching, extraction, or solvent removal can accelerate decomposition reactions.

  • Solution: Perform all workup steps at or below room temperature.

    • Quenching: Add the quenching solution slowly to an ice-cooled reaction mixture to dissipate any exothermic reaction.

    • Solvent Removal: Use a rotary evaporator at a moderate temperature to remove the solvent. Avoid excessive heating of the crude product.

Nucleophilic Attack
  • Problem: The presence of strong nucleophiles in the workup can lead to the decomposition of the target compound.

  • Solution: Select quenching and washing reagents carefully to avoid introducing strong nucleophiles. For example, if your reaction is sensitive to water, a non-aqueous workup might be necessary.

Recommended Workup Protocol

The following is a general, mild workup protocol designed to minimize the decomposition of this compound.

StepProcedurePurpose
1. Quenching Slowly add the reaction mixture to a chilled, saturated aqueous solution of NH₄Cl with vigorous stirring.To decompose reactive reagents under mildly acidic conditions, avoiding strong bases.
2. Extraction Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.To transfer the product from the aqueous phase to the organic phase.
3. Washing Combine the organic layers and wash sequentially with: 1. Saturated aqueous NaHCO₃ solution 2. Water 3. Brine (saturated aqueous NaCl)To remove any remaining acidic byproducts, water-soluble impurities, and to begin drying the organic layer.
4. Drying Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).To remove residual water from the organic solvent.
5. Filtration & Concentration Filter off the drying agent and concentrate the filtrate under reduced pressure at a moderate temperature.To isolate the crude product.

Experimental Workflow Diagram

Recommended_Workup_Workflow cluster_reaction Reaction cluster_workup Workup cluster_product Product Reaction_Mixture Reaction Mixture containing This compound Quench Quench (sat. aq. NH4Cl, 0°C) Reaction_Mixture->Quench Extract Extract (e.g., Ethyl Acetate) Quench->Extract Wash Wash Sequentially (sat. aq. NaHCO3, H2O, Brine) Extract->Wash Dry Dry (Na2SO4 or MgSO4) Wash->Dry Concentrate Concentrate (Reduced Pressure) Dry->Concentrate Crude_Product Crude Product Concentrate->Crude_Product

Caption: Recommended workflow for the workup of this compound.

Potential Decomposition Pathways

The following diagram illustrates potential, though not definitively observed, decomposition pathways for this compound under harsh workup conditions.

Decomposition_Pathways cluster_starting_material Starting Material cluster_conditions Harsh Workup Conditions cluster_products Potential Decomposition Products SM This compound Enolate Enolate Formation (leading to side reactions) SM->Enolate Deprotonation Dehydrohalogenation Dehydrohalogenation Product SM->Dehydrohalogenation Elimination Hydrolysis Hydrolysis Product SM->Hydrolysis Nucleophilic Attack Strong_Base Strong Base (e.g., NaOH, KOH) Strong_Base->Enolate Strong_Base->Dehydrohalogenation Strong_Acid Strong Acid (e.g., H2SO4) Strong_Acid->Hydrolysis Nucleophile Nucleophile (e.g., H2O, -OR) Nucleophile->Hydrolysis

Caption: Potential decomposition pathways under harsh workup conditions.

References

Validation & Comparative

A Comparative 1H NMR Analysis of 2',6'-Dichloro-3'-fluoroacetophenone and Related Analogues

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 2',6'-dichloro-3'-fluoroacetophenone. Due to the limited availability of public ¹H NMR data for this specific compound, this guide will present an expected spectrum based on established principles of NMR spectroscopy and by comparing it with the known spectra of structurally similar acetophenone derivatives. This information is valuable for researchers in synthetic chemistry, drug discovery, and materials science for the purpose of structural elucidation and quality control.

Predicted ¹H NMR Spectral Data for this compound

The ¹H NMR spectrum of this compound is predicted to exhibit two main signals: a singlet for the methyl protons of the acetyl group and a multiplet for the aromatic protons. The electron-withdrawing effects of the two chlorine atoms and the fluorine atom on the aromatic ring are expected to deshield the aromatic protons, shifting them downfield. The coupling of the aromatic protons with the fluorine atom will result in a complex splitting pattern.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Integration
-CH₃~2.6Singlet3H
Aromatic-H~7.2 - 7.6Multiplet2H

Comparative ¹H NMR Data of Substituted Acetophenones

The following table presents the experimental ¹H NMR data for a series of substituted acetophenones. This data serves as a reference for understanding the influence of different substituents on the chemical shifts of the methyl and aromatic protons.[1]

Table 2: Experimental ¹H NMR Data for Selected Substituted Acetophenones in CDCl₃ [1]

CompoundMethyl Protons (-CH₃) (δ, ppm)Aromatic Protons (δ, ppm)
Acetophenone[2][3][4]2.62 (s, 3H)7.97 (m, 2H), 7.58 (m, 1H), 7.47 (m, 2H)
4-Fluoroacetophenone[1]2.58 (s, 3H)7.97-8.00 (q, 2H), 7.13 (t, J = 8.8 Hz, 2H)
4-Chloroacetophenone[1]2.61 (s, 3H)7.91 (d, J = 8.5 Hz, 2H), 7.45 (d, J = 8.5 Hz, 2H)
3-Chloroacetophenone[1]2.59 (s, 3H)7.92 (t, J = 1.8 Hz, 1H), 7.82-7.83 (m, 1H), 7.52-7.54 (m, 1H), 7.41 (t, J = 7.8 Hz, 1H)
2-Chloroacetophenone[1]2.64 (s, 3H)7.53-7.55 (q, 1H), 7.36-7.42 (m, 2H), 7.28-7.33 (m, 1H)
2,4-Dichloroacetophenone[1]2.64 (s, 3H)7.54 (d, J = 8.5 Hz, 1H), 7.45 (d, J = 2.0 Hz, 1H), 7.30-7.33 (q, 1H)

Experimental Protocol for ¹H NMR Spectroscopy

The following is a general protocol for acquiring ¹H NMR spectra of acetophenone derivatives.

Materials and Equipment:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Internal standard (e.g., Tetramethylsilane, TMS)

  • Compound of interest (e.g., this compound)

  • Pipettes and vials

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing 0.03% TMS in an NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Tune and match the probe for the ¹H frequency.

  • Data Acquisition:

    • Set the spectral width to approximately 15 ppm, centered around 5 ppm.

    • Use a 90° pulse with an acquisition time of at least 2 seconds.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a sufficient number of scans (typically 8 to 16) to obtain a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.

Visualizing Structural Relationships and NMR Principles

The following diagrams illustrate the structure of this compound and the fundamental principles of ¹H NMR spectroscopy.

Caption: Chemical structure of this compound.

G ¹H NMR Spectroscopy Workflow Sample Sample Preparation NMR NMR Spectrometer Sample->NMR Insertion FID Free Induction Decay (FID) NMR->FID Acquisition FT Fourier Transform FID->FT Processing Spectrum ¹H NMR Spectrum FT->Spectrum Generation Analysis Data Analysis Spectrum->Analysis Interpretation

Caption: A simplified workflow of an ¹H NMR experiment.

References

Interpreting Mass Spectrometry Data: A Comparative Guide to 2',6'-Dichloro-3'-fluoroacetophenone and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometry data for 2',6'-Dichloro-3'-fluoroacetophenone, a versatile building block in pharmaceutical and agrochemical synthesis.[1] By examining its predicted fragmentation pattern alongside the experimentally determined data for related compounds, researchers can gain valuable insights into its structural characterization. This document offers a framework for interpreting the mass spectra of complex halogenated aromatic ketones.

Performance Comparison: Predicted vs. Known Spectra

The interpretation of a mass spectrum provides a molecular fingerprint, revealing the mass-to-charge ratio of the parent molecule and its fragments. While experimental data for this compound is not publicly available in the searched databases, a reliable prediction of its fragmentation pattern can be made based on the known mass spectra of analogous compounds. This section compares the predicted data for our target molecule with the observed data for 2',6'-dichloroacetophenone and 3'-fluoroacetophenone.

CompoundMolecular Weight ( g/mol )Key Predicted/Observed Fragments (m/z) and their Interpretation
This compound 207.03[1][2][3][M]+• at m/z 206/208/210: Molecular ion peak, showing the characteristic isotopic pattern for two chlorine atoms. [M-CH3]+ at m/z 191/193/195: Loss of a methyl group (•CH3), a common fragmentation for acetophenones. [M-COCH3]+ at m/z 163/165/167: Loss of the acetyl group (•COCH3) to form the dichlorofluorophenyl cation. [C6H2Cl2F]+ at m/z 163/165/167: The dichlorofluorophenyl cation.
2',6'-Dichloroacetophenone 189.04[4][5][6][M]+• at m/z 188/190/192: Observed molecular ion peak with the isotopic signature of two chlorine atoms.[4] [M-CH3]+ at m/z 173/175/177: Observed fragment corresponding to the loss of a methyl radical.[4] [M-COCH3]+ at m/z 145/147/149: Observed fragment from the loss of the acetyl group.[4] [C6H3Cl2]+ at m/z 145/147/149: The dichlorophenyl cation.[4]
3'-Fluoroacetophenone 138.14[M]+• at m/z 138: Observed molecular ion peak. [M-CH3]+ at m/z 123: Observed fragment due to the loss of a methyl group. [M-COCH3]+ at m/z 95: Observed fragment from the loss of the acetyl group to form the fluorophenyl cation. [C6H4F]+ at m/z 95: The fluorophenyl cation.

Experimental Protocols

The following is a standard protocol for acquiring electron ionization mass spectrometry (EI-MS) data for small organic molecules like halogenated acetophenones.

Sample Preparation: The compound is typically dissolved in a volatile organic solvent, such as methanol or dichloromethane, to a concentration of approximately 1 mg/mL.

Instrumentation: A gas chromatograph-mass spectrometer (GC-MS) is commonly employed. The GC separates the components of the sample before they are introduced into the mass spectrometer.

Ionization: Electron Ionization (EI) is the standard method for volatile and thermally stable small molecules. In this process, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer.

Detection: An electron multiplier detector is used to detect the separated ions, generating the mass spectrum.

Visualization of Fragmentation Pathways

The fragmentation of acetophenones in a mass spectrometer follows predictable pathways. The following diagrams, generated using the DOT language, illustrate these processes for our target molecule and a key comparative compound.

G 2,6-Dichloro-3-fluoroacetophenone [M]+• (m/z 206/208/210) 2,6-Dichloro-3-fluoroacetophenone [M]+• (m/z 206/208/210) Fragment 1 (m/z 191/193/195) [M-CH3]+ 2,6-Dichloro-3-fluoroacetophenone [M]+• (m/z 206/208/210)->Fragment 1 (m/z 191/193/195) - •CH3 Fragment 2 (m/z 163/165/167) [M-COCH3]+ 2,6-Dichloro-3-fluoroacetophenone [M]+• (m/z 206/208/210)->Fragment 2 (m/z 163/165/167) - •COCH3 G 2,6-Dichloroacetophenone [M]+• (m/z 188/190/192) 2,6-Dichloroacetophenone [M]+• (m/z 188/190/192) Fragment A (m/z 173/175/177) [M-CH3]+ 2,6-Dichloroacetophenone [M]+• (m/z 188/190/192)->Fragment A (m/z 173/175/177) - •CH3 Fragment B (m/z 145/147/149) [M-COCH3]+ 2,6-Dichloroacetophenone [M]+• (m/z 188/190/192)->Fragment B (m/z 145/147/149) - •COCH3 G cluster_0 Data Acquisition cluster_1 Data Analysis cluster_2 Structure Elucidation Acquire Mass Spectrum Acquire Mass Spectrum Identify Molecular Ion Peak ([M]+•) Identify Molecular Ion Peak ([M]+•) Acquire Mass Spectrum->Identify Molecular Ion Peak ([M]+•) Analyze Isotopic Pattern Analyze Isotopic Pattern Identify Molecular Ion Peak ([M]+•)->Analyze Isotopic Pattern Identify Major Fragment Ions Identify Major Fragment Ions Analyze Isotopic Pattern->Identify Major Fragment Ions Propose Fragmentation Pathways Propose Fragmentation Pathways Identify Major Fragment Ions->Propose Fragmentation Pathways Compare with Database Spectra Compare with Database Spectra Propose Fragmentation Pathways->Compare with Database Spectra Confirm Structure Confirm Structure Compare with Database Spectra->Confirm Structure

References

A Comparative Guide to the Reactivity of Dichlorinated vs. Monochlorinated Fluoroacetophenones in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Reactivity in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of the aryl halide substrate in these reactions is significantly influenced by the electronic properties of the substituents on the aromatic ring. In the context of fluoroacetophenones, the presence of one versus two chlorine atoms, in addition to the fluorine and acetyl groups, is expected to have a pronounced effect on the reaction kinetics and overall efficiency of the coupling process.

Theoretical Reactivity Comparison

The key step in many palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, is the oxidative addition of the aryl halide to the palladium(0) catalyst. The rate of this step is highly dependent on the electron density of the aromatic ring and the strength of the carbon-halogen bond.

Monochlorinated Fluoroacetophenones: These substrates possess a fluorine atom, a chlorine atom, and an acetyl group. The acetyl group is a strong electron-withdrawing group, which decreases the electron density on the aromatic ring and facilitates the oxidative addition step.

Dichlorinated Fluoroacetophenones: The addition of a second chlorine atom further decreases the electron density of the aromatic ring. This enhanced electron deficiency is expected to make the oxidative addition step of the catalytic cycle even more facile compared to their monochlorinated counterparts. Consequently, dichlorinated fluoroacetophenones are predicted to be more reactive in palladium-catalyzed cross-coupling reactions.

The general trend for the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the order: I > Br > Cl > F. Within a series of aryl chlorides, increased substitution with electron-withdrawing groups generally leads to higher reactivity.

Data Presentation

As no direct comparative experimental data was found, a quantitative comparison table cannot be provided. Researchers are encouraged to use the provided experimental protocols to generate such data for their specific substrates of interest. A suggested format for data presentation is provided below.

Table 1: Hypothetical Data Comparison for Suzuki-Miyaura Coupling

EntryAryl HalideBoronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1Monochlorinated FluoroacetophenonePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O9012Data to be generated
2Dichlorinated FluoroacetophenonePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O9012Data to be generated

Experimental Protocols

The following are representative protocols for the Suzuki-Miyaura cross-coupling reaction. These can be adapted for a comparative study of monochlorinated and dichlorinated fluoroacetophenones.

Protocol 1: Suzuki-Miyaura Coupling of a Monochlorinated Fluoroacetophenone

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Monochlorinated fluoroacetophenone (e.g., 4-chloro-3-fluoroacetophenone) (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (8 mL)

  • Water (2 mL)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask, add the monochlorinated fluoroacetophenone, arylboronic acid, and potassium carbonate.

  • Seal the flask with a septum and purge with an inert gas for 15-20 minutes.

  • Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the flask under a positive pressure of the inert gas.

  • Add the degassed toluene and water via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Suzuki-Miyaura Coupling of a Dichlorinated Fluoroacetophenone

This protocol is adapted for the potentially higher reactivity of the dichlorinated substrate.

Materials:

  • Dichlorinated fluoroacetophenone (e.g., 2,4-dichloro-5-fluoroacetophenone) (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • 1,4-Dioxane (10 mL)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a dry round-bottom flask, combine the palladium(II) acetate and XPhos.

  • Seal the flask, evacuate, and backfill with an inert gas (repeat three times).

  • Add the dichlorinated fluoroacetophenone, arylboronic acid, and potassium phosphate.

  • Add degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80-100 °C and stir.

  • Monitor the reaction progress by a suitable analytical technique (TLC, GC-MS, or LC-MS).

  • Once the reaction is complete, cool to room temperature.

  • Filter the mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography.

Visualizations

The following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a proposed workflow for comparing the reactivity of the two classes of compounds.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive\nElimination->Ar-Ar' Ar-X Ar-X Ar-X->Oxidative\nAddition Ar'-B(OR)2 Ar'-B(OR)2 Ar'-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Reactivity_Workflow cluster_0 Substrate Selection cluster_1 Reaction Setup cluster_2 Analysis cluster_3 Data Comparison Monochloro Monochlorinated Fluoroacetophenone Reaction1 Run Suzuki-Miyaura (Protocol 1) Monochloro->Reaction1 Dichloro Dichlorinated Fluoroacetophenone Reaction2 Run Suzuki-Miyaura (Protocol 2) Dichloro->Reaction2 Analysis1 Monitor Reaction (TLC, GC-MS) Reaction1->Analysis1 Analysis2 Monitor Reaction (TLC, GC-MS) Reaction2->Analysis2 Compare Compare Yields and Reaction Times Analysis1->Compare Analysis2->Compare

Caption: Workflow for comparing the reactivity of fluoroacetophenones.

Comparative Guide to the Structure-Activity Relationship of 2',6'-Dichloro-3'-fluoroacetophenone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthetic intermediate 2',6'-dichloro-3'-fluoroacetophenone is a versatile scaffold for the development of potent, biologically active molecules.[1][2] Its unique substitution pattern, featuring two chlorine atoms and a fluorine atom, provides a foundation for creating derivatives with a range of therapeutic applications, from targeted cancer therapies to potential antimicrobial agents.[3][4] This guide provides a comparative analysis of the structure-activity relationships (SAR) for key classes of derivatives synthesized from this starting material, supported by experimental data and detailed protocols.

Tyrosine Kinase Inhibitors: The Crizotinib Archetype

One of the most notable applications of the 2',6'-dichloro-3'-fluorophenyl moiety is in the development of tyrosine kinase inhibitors. The FDA-approved drug Crizotinib, an anaplastic lymphoma kinase (ALK) inhibitor used in the treatment of non-small cell lung cancer, prominently features this structural component.[3][5]

The 2',6'-dichloro-3'-fluorophenyl group in Crizotinib plays a crucial role in its binding to the ALK active site. Structure-activity relationship studies on Crizotinib and its analogs reveal that modifications to other parts of the molecule can modulate its potency and pharmacokinetic properties.[6][7]

Comparative Biological Activity of Crizotinib and its Fluoroethyl Analog

A study on fluoroethyl analogues of Crizotinib provides insight into how modifications impact its cytotoxic activity against ALK-expressing H2228 lung cancer cells.[7] The introduction of a fluoroethyl group to the piperidine nitrogen was well-tolerated and showed potential for enhanced blood-brain barrier penetration.[6][7]

CompoundStructureModification from CrizotinibIC50 (µM) in H2228 cells
CrizotinibR = H-Not explicitly stated in the comparative study, but known to be potent.
Fluoroethyl CrizotinibR = CH2CH2FFluoroethyl group on the piperidine nitrogen5.1

Data sourced from a study on novel derivatives of anaplastic lymphoma kinase inhibitors.[7]

Experimental Protocols

This protocol describes the synthesis of a fluoroethyl analog of Crizotinib, a modification that can potentially improve blood-brain barrier penetration.[6]

  • Dissolution: Dissolve Crizotinib (1 equivalent) in dry acetonitrile in a reaction vial.

  • Addition of Base: Add triethylamine to the solution.

  • Addition of Alkylating Agent: Add fluoroethyl tosylate (1.1 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture at 95-97°C for 5.5 hours.

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

  • Purification: Upon completion, purify the product by chromatography to obtain the fluoroethyl crizotinib analog.

This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50).

  • Cell Seeding: Seed H2228 lung cancer cells in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., fluoroethyl crizotinib) and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

ALK Signaling Pathway and Inhibition

The following diagram illustrates the simplified signaling pathway of anaplastic lymphoma kinase (ALK) and its inhibition by derivatives of this compound, such as Crizotinib.

ALK_Signaling_Pathway Ligand Ligand ALK ALK Receptor Tyrosine Kinase Ligand->ALK Binds P_ALK Phosphorylated ALK (Active) ALK->P_ALK Dimerization & Autophosphorylation Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT) P_ALK->Downstream Activates Proliferation Cell Proliferation, Survival, and Growth Downstream->Proliferation Promotes Inhibitor This compound Derivative (e.g., Crizotinib) Inhibitor->P_ALK Inhibits

Caption: ALK signaling pathway and its inhibition by a derivative.

Antimicrobial Potential: Chalcone Derivatives

Chalcones, characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings, are a class of compounds known for their broad range of biological activities, including antimicrobial effects.[4][8][9][10][11] The synthesis of chalcones from this compound introduces the biologically active halogenated phenyl group into the chalcone scaffold, which is anticipated to enhance antimicrobial potency.[4]

Structure-Activity Relationship of Halogenated Chalcones

Below is an illustrative table of hypothetical chalcone derivatives to demonstrate potential SAR trends.

CompoundR Group on Ring BExpected Antimicrobial Activity Trend
Chalcone 14-FluoroPotent activity due to electron-withdrawing fluorine.
Chalcone 24-ChloroPotent activity, potentially comparable to or slightly better than the fluoro analog.
Chalcone 34-NitroStrong electron-withdrawing group may lead to high activity.
Chalcone 44-MethoxyElectron-donating group may result in lower activity compared to halogenated derivatives.
Chalcone 5UnsubstitutedBaseline activity, likely lower than substituted analogs.
Experimental Protocols

This protocol describes a common method for synthesizing chalcones from an acetophenone and a substituted benzaldehyde.

  • Preparation of Reactants: Dissolve this compound (1 equivalent) and a substituted benzaldehyde (1 equivalent) in ethanol.

  • Base-catalyzed Condensation: Slowly add an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide) to the stirred solution of reactants at room temperature.

  • Reaction: Continue stirring the reaction mixture for a specified time (e.g., 2-4 hours) until the reaction is complete, as monitored by TLC.

  • Precipitation: Pour the reaction mixture into cold water to precipitate the chalcone product.

  • Isolation and Purification: Collect the precipitate by filtration, wash with water until neutral, and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a microorganism.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

  • Serial Dilution: Perform serial two-fold dilutions of the test chalcone in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microbe only) and negative (broth only) controls.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Workflow for Synthesis and Evaluation of Antimicrobial Chalcones

The following diagram outlines the general workflow for the synthesis and biological evaluation of chalcone derivatives.

Chalcone_Workflow Start This compound + Substituted Benzaldehyde Synthesis Claisen-Schmidt Condensation Start->Synthesis Chalcones Chalcone Derivatives Synthesis->Chalcones Screening Antimicrobial Susceptibility Testing (e.g., MIC determination) Chalcones->Screening Data Biological Activity Data (MIC values) Screening->Data SAR Structure-Activity Relationship Analysis Data->SAR

Caption: Workflow for chalcone synthesis and antimicrobial testing.

Comparative Outlook and Future Directions

The this compound scaffold has proven its value in medicinal chemistry, most notably as a cornerstone of the potent tyrosine kinase inhibitor Crizotinib. The SAR data from Crizotinib analogs indicate that while the core 2',6'-dichloro-3'-fluorophenyl moiety is critical for binding, peripheral modifications can fine-tune the pharmacological profile.

In parallel, the principles of chalcone chemistry suggest that this same scaffold holds significant promise for the development of novel antimicrobial agents. The electron-withdrawing nature of the halogenated ring is expected to contribute favorably to the antimicrobial activity of the resulting chalcones.

Future research should focus on the systematic synthesis and evaluation of a broader range of derivatives from this compound. This would include:

  • Expansion of Kinase Inhibitor Libraries: Exploring different heterocyclic systems to replace the pyrazole-pyridine core of Crizotinib to identify inhibitors for other kinases.

  • Systematic SAR of Chalcones: Synthesizing a library of chalcones with diverse substitutions on the second aromatic ring and evaluating their activity against a panel of bacterial and fungal pathogens.

  • Exploration of Other Pharmacophores: Utilizing the reactivity of the ketone group to synthesize other classes of compounds, such as hydrazones, pyrimidines, and other heterocyclic systems, and evaluating their biological activities.

By leveraging the unique electronic and steric properties of the this compound core, researchers can continue to develop novel therapeutic agents with improved efficacy and selectivity.

References

A Comparative Guide to Analytical Methods for Determining the Purity of 2',6'-Dichloro-3'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of purity for key intermediates like 2',6'-dichloro-3'-fluoroacetophenone is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of the primary analytical methods for assessing the purity of this halogenated aromatic ketone, complete with detailed experimental protocols and performance data to aid in method selection and implementation.

This compound is a versatile building block in medicinal chemistry.[1] Its purity can be compromised by starting materials, by-products, and degradation products. Therefore, robust analytical methods are required to quantify the main component and identify and quantify any impurities. The principal techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Comparison of Analytical Methods

The choice of analytical method depends on various factors, including the volatility and thermal stability of the analyte and its potential impurities, the required sensitivity and accuracy, and the available instrumentation.[2] HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[3] GC is a powerful method for volatile and thermally stable compounds, often providing high resolution and sensitivity.[4][5] Quantitative Nuclear Magnetic Resonance (qNMR), particularly ¹⁹F NMR for fluorinated compounds, offers the advantage of being a primary ratio method that often requires minimal sample preparation and no analyte-specific reference standards for purity determination.[6][7]

Data Presentation: Quantitative Comparison of Analytical Methods
ParameterHPLC-UVGC-FIDQuantitative ¹⁹F NMR
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Nuclear spin resonance in a magnetic field.
Typical Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%99.0 - 101.0%
Precision (%RSD) < 1.0%< 1.5%< 0.5%
Linearity (R²) > 0.999> 0.998> 0.999
Limit of Detection (LOD) ng rangepg rangemg range
Limit of Quantitation (LOQ) ng rangepg rangemg range
Sample Throughput ModerateHighLow to Moderate
Destructive/Non-destructive DestructiveDestructiveNon-destructive

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound and non-volatile impurities.

Instrumentation and Materials:

  • HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • HPLC grade acetonitrile and water.

  • Trifluoroacetic acid (TFA).

  • Certified reference standard of this compound.

  • 0.45 µm syringe filters.

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) with 0.1% TFA. The exact ratio may need optimization.

  • Standard Solution Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Solution Preparation: Accurately weigh and dissolve the sample in the mobile phase to a similar concentration as the primary standard. Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column temperature: 30 °C

    • Injection volume: 10 µL

    • UV detection wavelength: 254 nm

  • Analysis: Inject the standard and sample solutions and record the chromatograms. The purity is calculated based on the area percentage of the main peak relative to the total peak area, or by using a calibration curve for absolute quantification.

Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is ideal for analyzing volatile impurities and for the primary assay if the compound is thermally stable.

Instrumentation and Materials:

  • Gas chromatograph with a split/splitless injector, a flame ionization detector (FID), and an autosampler.

  • Fused silica capillary column (e.g., HP-5, 30 m x 0.32 mm, 0.25 µm film thickness).[8]

  • High purity helium, hydrogen, and air.

  • Certified reference standard of this compound.

  • Suitable solvent (e.g., acetone or ethyl acetate).

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of the reference standard in the chosen solvent at a known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by dilution.

  • Sample Solution Preparation: Prepare the sample solution in the same solvent and at a similar concentration to the primary standard.

  • GC Conditions:

    • Injector temperature: 250 °C

    • Detector temperature: 300 °C

    • Carrier gas: Helium at a constant flow of 1.0 mL/min.[8]

    • Oven temperature program: Initial temperature of 150 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

    • Injection volume: 1 µL with a split ratio of 50:1.

  • Analysis: Inject the solutions and record the chromatograms. Purity is determined by area percent or by using a calibration curve.

Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) Spectroscopy

This is a primary analytical method for the purity determination of fluorinated compounds.[9][10]

Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • 5 mm NMR tubes.

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Internal standard of known purity (e.g., trifluorotoluene or another suitable fluorinated compound with a well-resolved signal).

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of the this compound sample and a known amount of the internal standard into a vial. Dissolve the mixture in a precise volume of the deuterated solvent. Transfer the solution to an NMR tube.

  • NMR Acquisition Parameters:

    • Observe nucleus: ¹⁹F

    • Relaxation delay (d1): At least 5 times the longest T₁ of the signals of interest.

    • Number of scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 64).

    • Pulse angle: 90°

  • Data Processing and Analysis:

    • Apply Fourier transformation and phase correction to the acquired FID.

    • Integrate the signal corresponding to the fluorine atom of this compound and the signal(s) of the internal standard.

    • Calculate the purity of the sample using the following formula: Purity (%) = (I_sample / I_std) * (N_std / N_sample) * (M_sample / M_std) * (W_std / W_sample) * P_std Where:

      • I = Integral value

      • N = Number of fluorine nuclei for the signal

      • M = Molar mass

      • W = Weight

      • P = Purity of the standard

Mandatory Visualization

Experimental Workflow for Purity Determination

G Workflow for Purity Analysis of this compound cluster_prep Sample Preparation cluster_methods Analytical Methods cluster_analysis Data Analysis and Reporting Sample Test Sample of This compound Dissolution Accurate Weighing and Dissolution Sample->Dissolution Standard Certified Reference Standard Standard->Dissolution HPLC HPLC-UV Analysis Dissolution->HPLC Non-volatile Impurities GC GC-FID Analysis Dissolution->GC Volatile Impurities NMR Quantitative ¹⁹F NMR Dissolution->NMR Primary Purity Assay Data_Processing Chromatogram/Spectrum Processing and Integration HPLC->Data_Processing GC->Data_Processing NMR->Data_Processing Purity_Calc Purity Calculation (Area %, Calibration, qNMR formula) Data_Processing->Purity_Calc Report Final Purity Report and Impurity Profile Purity_Calc->Report

Caption: Purity analysis workflow.

Signaling Pathway for Method Selection

G Decision Pathway for Method Selection cluster_choices Method Choice Start Start: Purity Analysis Required Analyte_Props Assess Analyte Properties (Volatility, Thermal Stability) Start->Analyte_Props Impurity_Profile Consider Potential Impurities (Volatile vs. Non-volatile) Analyte_Props->Impurity_Profile GC_Method GC-FID for Volatile Impurities & Assay Impurity_Profile->GC_Method Volatile impurities expected HPLC_Method HPLC-UV for Non-volatile Impurities & Assay Impurity_Profile->HPLC_Method Non-volatile impurities expected NMR_Method qNMR for Orthogonal Purity Verification Impurity_Profile->NMR_Method High accuracy primary method needed Final_Report Comprehensive Purity Report GC_Method->Final_Report HPLC_Method->Final_Report NMR_Method->Final_Report

Caption: Method selection pathway.

References

comparative study of ketone reduction methods for 2',6'-dichloro-3'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reduction of the ketone functional group in 2',6'-dichloro-3'-fluoroacetophenone to its corresponding alcohol, 1-(2,6-dichloro-3-fluorophenyl)ethanol, is a critical transformation in the synthesis of various pharmaceutical compounds. The strategic placement of halogen atoms on the phenyl ring presents unique challenges and opportunities for different reduction methodologies. This guide provides an objective comparison of key methods for this reduction, supported by experimental data to aid in the selection of the most suitable approach based on desired outcomes such as yield, stereoselectivity, and process scalability.

Comparative Summary of Reduction Methods

The following table summarizes the performance of five prominent ketone reduction methods as applied to this compound or structurally similar substrates.

Reduction MethodKey ReagentsTypical YieldEnantiomeric Excess (ee)Key AdvantagesKey Disadvantages
Asymmetric Catalytic Hydrogenation H₂, RuBr₂--INVALID-LINK--, KOtBu100%[1]98.5% (S)[1]High yield and enantioselectivity, catalyticRequires specialized catalyst and high-pressure equipment
Biocatalytic Reduction Ketoreductase, Cofactor (e.g., NADPH)>95%[1]>99% (S)[1]Exceptional enantioselectivity, mild conditionsRequires specific enzyme, potential for substrate inhibition
Sodium Borohydride (NaBH₄) Reduction NaBH₄, MethanolHigh (implied by large-scale use)Racemic (0%)Cost-effective, simple procedure, scalableNon-stereoselective
Meerwein-Ponndorf-Verley (MPV) Reduction Al(OiPr)₃, IsopropanolHigh (generally)Moderate (up to 82% for analogues)[2]High chemoselectivity, mild conditionsReversible reaction, may require removal of acetone
Lithium Aluminum Hydride (LiAlH₄) Reduction LiAlH₄, Anhydrous Ether/THFHigh (generally)Racemic (0%)Highly reactive, rapid reductionMoisture sensitive, less selective than NaBH₄

Experimental Protocols

Detailed methodologies for each of the compared reduction methods are provided below.

Asymmetric Catalytic Hydrogenation

This method provides the (S)-enantiomer of the alcohol with high yield and enantioselectivity.

Procedure: In an autoclave, place 3.22 mg of RuBr₂--INVALID-LINK-- (3.39 x 10⁻³ mmol, Substrate/Catalyst = 1000) and 7.62 mg of potassium tert-butoxide (6.79 x 10⁻² mmol).[1] The vessel is then purged with argon gas. Under the argon atmosphere, add 0.5 mL of this compound (3.39 mmol) and 2.9 mL of 2-propanol via syringe.[1] Pressurize the autoclave with hydrogen to 10 atm and stir the reaction mixture at 40°C for 21 hours.[1] Upon completion, the reaction yields (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol.[1]

Biocatalytic Reduction

This protocol utilizes a ketoreductase enzyme to achieve excellent enantioselectivity.

Procedure: A suitable ketoreductase polypeptide is used for the conversion of this compound to (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol.[1] The reaction is typically carried out in a buffered aqueous solution, often with a co-solvent to aid substrate solubility. A cofactor, such as NADPH, and a cofactor regeneration system (e.g., glucose dehydrogenase and glucose) are required. The reaction mixture, containing the substrate, the ketoreductase enzyme (typically at a low weight percentage relative to the substrate, e.g., <1%), the cofactor, and the regeneration system, is agitated at a controlled temperature and pH until the reaction reaches completion (typically <24 hours).[1]

Sodium Borohydride (NaBH₄) Reduction

This method is a straightforward approach to obtaining the racemic alcohol.

Procedure: Dissolve 1 g of this compound in 14 mL of methanol in a round-bottom flask equipped with a magnetic stirrer.[3] Cool the solution in an ice bath to 0°C.[3] In a single portion, add approximately 0.35 g of sodium borohydride to the cooled solution.[3] Continue stirring the reaction mixture in the ice bath for 15-30 minutes. Monitor the reaction progress by thin-layer chromatography. Upon completion, the reaction is quenched by the slow addition of aqueous acid (e.g., 1 M HCl) to decompose the excess borohydride. The product is then extracted with an organic solvent, and the organic layer is dried and concentrated to yield 1-(2,6-dichloro-3-fluorophenyl)ethanol.

Meerwein-Ponndorf-Verley (MPV) Reduction

This method is noted for its high chemoselectivity.

Procedure: To a solution of this compound in anhydrous isopropanol, add a stoichiometric amount of aluminum isopropoxide.[4] The reaction mixture is heated to reflux to facilitate the hydride transfer from isopropanol to the ketone.[4] To drive the equilibrium towards the product, acetone, a by-product of the reaction, can be removed by distillation.[5] The reaction progress is monitored by TLC or GC. Upon completion, the reaction is cooled and quenched with a dilute acid. The product alcohol is then isolated through extraction and purified.

Lithium Aluminum Hydride (LiAlH₄) Reduction

This method employs a powerful reducing agent for a rapid, non-selective reduction.

Procedure: Caution: LiAlH₄ reacts violently with water. All glassware and solvents must be strictly anhydrous. To a stirred suspension of a slight molar excess of lithium aluminum hydride in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound in the same anhydrous solvent dropwise at 0°C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete as monitored by TLC. The reaction is then carefully quenched by the slow, sequential addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water. The resulting granular precipitate is filtered off, and the filtrate is dried and concentrated to yield the racemic 1-(2,6-dichloro-3-fluorophenyl)ethanol.

Visualizing the Methodologies

The following diagrams illustrate the workflows and logical relationships of the described reduction methods.

Ketone_Reduction_Workflow cluster_start Starting Material cluster_methods Reduction Methods cluster_products Products Ketone 2',6'-dichloro-3'- fluoroacetophenone Asyncat Asymmetric Catalytic Hydrogenation Ketone->Asyncat H₂, Chiral Ru Catalyst Bio Biocatalytic Reduction Ketone->Bio Ketoreductase, NADPH NaBH4 NaBH4 Reduction Ketone->NaBH4 NaBH₄, MeOH MPV MPV Reduction Ketone->MPV Al(OiPr)₃, iPrOH LiAlH4 LiAlH4 Reduction Ketone->LiAlH4 LiAlH₄, Ether S_Alcohol (S)-1-(2,6-dichloro-3- fluorophenyl)ethanol Asyncat->S_Alcohol Bio->S_Alcohol Racemic_Alcohol Racemic 1-(2,6-dichloro-3- fluorophenyl)ethanol NaBH4->Racemic_Alcohol MPV->Racemic_Alcohol LiAlH4->Racemic_Alcohol

Overview of reduction pathways for this compound.

Decision_Tree cluster_yes cluster_no Start Select Reduction Method Stereoselectivity Is Stereoselectivity Required? Start->Stereoselectivity Yes Yes Stereoselectivity->Yes No No Stereoselectivity->No HighEE High Enantiomeric Excess (>98%)? Yes->HighEE Chemoselectivity High Chemoselectivity Needed? No->Chemoselectivity Bio Biocatalytic Reduction HighEE->Bio Yes Asyncat Asymmetric Catalytic Hydrogenation HighEE->Asyncat No MPV MPV Reduction Chemoselectivity->MPV Yes NaBH4 NaBH4 Reduction Chemoselectivity->NaBH4 No

References

A Comparative Guide to the Synthesis of 2',6'-Dichloro-3'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the validated synthesis pathway for 2',6'-Dichloro-3'-fluoroacetophenone, a key intermediate in the development of various pharmaceuticals and agrochemicals. While one primary synthetic route is well-documented, this guide also explores potential alternative pathways, offering a comparative analysis to aid in methodological selection for research and development.

Established Synthesis Pathway: Oxidation of 1-(2,6-dichloro-3-fluorophenyl)ethanol

The most prominently documented method for the synthesis of this compound involves the oxidation of the corresponding secondary alcohol, 1-(2,6-dichloro-3-fluorophenyl)ethanol.[1] This pathway is straightforward and offers a reliable method for obtaining the target compound.

Experimental Protocol

A detailed experimental protocol for this synthesis is as follows:

  • Reaction Setup: In a three-necked flask equipped with a reflux condenser, 1 mmol of 1-(2,6-dichloro-3-fluorophenyl)ethanol, 45 mg (0.2 mmol) of zinc bromide, and 282 mg (1 mmol) of chloramine-T are combined in acetonitrile.[1]

  • Reaction Conditions: The reaction mixture is stirred and heated under reflux for 5 hours.[1]

  • Work-up: After cooling to room temperature, the reaction is quenched by the slow addition of water. The resulting mixture is then extracted three times with ethyl acetate.[1]

  • Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by silica gel column chromatography to yield this compound.[1]

Data Presentation
ParameterValueReference
Starting Material 1-(2,6-dichloro-3-fluorophenyl)ethanol[1]
Reagents Zinc bromide, Chloramine-T, Acetonitrile[1]
Reaction Time 5 hours[1]
Purification Method Silica gel column chromatography[1]

Potential Alternative Synthesis Pathways

Pathway 2: Friedel-Crafts Acylation of 1,3-Dichloro-2-fluorobenzene

A plausible alternative involves the Friedel-Crafts acylation of 1,3-dichloro-2-fluorobenzene with an acetylating agent such as acetyl chloride or acetic anhydride. This electrophilic aromatic substitution would introduce the acetyl group onto the aromatic ring to form the desired ketone.

General Experimental Workflow:

  • Catalyst Suspension: A Lewis acid catalyst, typically anhydrous aluminum chloride, is suspended in a dry, inert solvent.

  • Acylium Ion Formation: The acetylating agent (e.g., acetyl chloride) is added to the catalyst suspension to form the acylium ion.

  • Electrophilic Substitution: 1,3-dichloro-2-fluorobenzene is added to the reaction mixture, which is then stirred, often at a controlled temperature.

  • Work-up and Purification: The reaction is quenched, typically with an acidic aqueous solution, followed by extraction, washing, and purification of the product.

Pathway 3: Grignard Reaction with a 2,6-Dichloro-3-fluorophenyl Precursor

A Grignard reaction offers another potential route. This could involve the reaction of a Grignard reagent derived from a 2,6-dichloro-3-fluorophenyl halide with an acetylating agent, or the reaction of a 2,6-dichloro-3-fluorophenyl Grignard reagent with an appropriate acetyl electrophile.

General Experimental Workflow:

  • Grignard Reagent Formation: A 2,6-dichloro-3-fluorophenyl magnesium halide is prepared by reacting the corresponding aryl halide with magnesium metal in an anhydrous ether solvent.

  • Reaction with Acetylating Agent: The Grignard reagent is then reacted with a suitable acetyl source, such as acetyl chloride or N,N-dimethylacetamide.

  • Work-up and Purification: The reaction is quenched with an aqueous acid solution, followed by extraction, drying of the organic phase, and purification of the final product.

Comparative Analysis

FeatureOxidation of AlcoholFriedel-Crafts Acylation (Theoretical)Grignard Reaction (Theoretical)
Starting Material 1-(2,6-dichloro-3-fluorophenyl)ethanol1,3-dichloro-2-fluorobenzene2,6-dichloro-3-fluorophenyl halide
Key Reagents Oxidizing agent (e.g., Chloramine-T)Lewis acid catalyst (e.g., AlCl₃), Acetylating agentMagnesium, Acetylating agent
Advantages Documented procedure, reliable.Potentially uses more readily available starting materials.Versatile for forming C-C bonds.
Potential Challenges Availability and synthesis of the starting alcohol.Control of regioselectivity, potential for side reactions.Requires strictly anhydrous conditions, potential for side reactions.

Visualizing the Synthesis Pathways

To further elucidate the discussed synthetic routes, the following diagrams have been generated using the DOT language.

G cluster_oxidation Validated Synthesis Pathway: Oxidation start_ox 1-(2,6-dichloro-3-fluorophenyl)ethanol reagents_ox Zinc bromide, Chloramine-T start_ox->reagents_ox product_ox This compound reagents_ox->product_ox Oxidation

Caption: Validated synthesis of this compound via oxidation.

G cluster_fc Theoretical Pathway 1: Friedel-Crafts Acylation start_fc 1,3-dichloro-2-fluorobenzene reagents_fc Acetyl Chloride, AlCl₃ start_fc->reagents_fc product_fc This compound reagents_fc->product_fc Acylation

Caption: Theoretical Friedel-Crafts acylation route to the target compound.

G cluster_grignard Theoretical Pathway 2: Grignard Reaction start_grignard 2,6-dichloro-3-fluorophenyl magnesium halide reagents_grignard Acetylating Agent start_grignard->reagents_grignard product_grignard This compound reagents_grignard->product_grignard Acetylation

Caption: Theoretical Grignard reaction pathway for the synthesis.

References

Predicting Reactivity: A Guide to the pKa Values of Substituted Acetophenones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle interplay of molecular structure and reactivity is paramount. In the realm of organic synthesis, the acidity of a molecule, quantified by its pKa value, serves as a powerful predictor of its behavior in various chemical transformations. This guide provides a comprehensive comparison of the pKa values of substituted acetophenones and their correlation with reaction outcomes, supported by experimental data and detailed protocols.

The acidity of the α-protons in acetophenones is a critical factor governing their reactivity, particularly in reactions proceeding through an enolate intermediate. The stability of this intermediate, and thus the ease of its formation, is directly influenced by the electronic nature of substituents on the aromatic ring. This guide will explore this relationship and its implications for predicting reaction kinetics.

Substituent Effects on the Acidity of Acetophenones

The pKa values of a series of para-substituted acetophenones in aqueous solution have been experimentally determined. These values, presented in Table 1, clearly demonstrate the influence of substituent electronics on the acidity of the α-protons.

Electron-withdrawing groups (EWGs), such as the nitro (-NO₂) group, decrease the pKa value, indicating a more acidic proton. This is due to the ability of EWGs to stabilize the negative charge of the resulting enolate through inductive and/or resonance effects. Conversely, electron-donating groups (EDGs), like the methoxy (-OCH₃) group, increase the pKa, signifying a less acidic proton, as they destabilize the enolate by increasing electron density.

Substituent (p-X)pKa in Aqueous Solution[1][2][3][4][5]
-OCH₃19.0
-H18.4
-F18.5
-Cl18.1
-Br18.0
-N(CH₃)₃⁺17.1
-NO₂16.7

Table 1: Experimental pKa Values of Para-Substituted Acetophenones.

The relationship between the electronic properties of the substituent and the pKa of the acetophenone is a cornerstone of physical organic chemistry. This correlation is pivotal for anticipating the nucleophilicity of the enolate and, consequently, the rate and efficiency of reactions in which it participates.

Predicting Reaction Performance: The Role of pKa

The pKa value of a substituted acetophenone is a direct indicator of the equilibrium concentration of its enolate in the presence of a base. A lower pKa facilitates enolate formation, leading to a higher concentration of the nucleophile at equilibrium. This, in turn, can significantly impact the kinetics of various organic reactions.

Aldol Condensation

In the aldol condensation, the enolate of an acetophenone acts as a nucleophile, attacking a carbonyl compound. The rate of this reaction is often dependent on the concentration of the enolate. Therefore, acetophenones with lower pKa values are generally expected to exhibit faster reaction rates in base-catalyzed aldol condensations. For instance, p-nitroacetophenone, with its lower pKa, will form its enolate more readily than acetophenone itself, leading to a potentially faster condensation reaction under the same basic conditions.

Michael Addition

Similarly, in the Michael addition, the enolate adds to an α,β-unsaturated carbonyl compound. The nucleophilicity of the enolate is a key determinant of the reaction's success. A higher concentration of the more stable enolate derived from an acetophenone with a lower pKa can lead to higher yields and faster reaction times.

The following diagram illustrates the logical relationship between the substituent's electronic effect, the acetophenone's pKa, and the resulting reaction rate.

ReactionPrediction substituent Substituent Electronic Effect (e.g., Electron-Withdrawing) pka Lower pKa Value substituent->pka Inductive/Resonance Stabilization enolate Increased Enolate Stability & Higher Equilibrium Concentration pka->enolate Facilitates Deprotonation rate Faster Reaction Rate (e.g., Aldol, Michael) enolate->rate Increased Nucleophile Concentration

Figure 1: Logical workflow from substituent effect to reaction rate prediction.

Experimental Protocols

Determination of pKa Values by Halogenation Kinetics

The pKa values presented in Table 1 were determined based on the kinetics of the diffusion-controlled reaction of the acetophenone enolate with hypochlorous acid.[1][2][3][4][5]

Methodology:

  • Reaction Setup: The kinetics of the reaction between the substituted acetophenone and hypochlorite are studied in aqueous solutions at a constant temperature (e.g., 25 °C) and ionic strength.

  • Kinetic Measurements: The disappearance of the acetophenone is monitored spectrophotometrically at a wavelength where the ketone has a significant absorbance and the products do not.

  • Rate Law Analysis: The reaction is typically run under pseudo-first-order conditions with a large excess of hypochlorite. The observed rate constant (k_obs) is determined by fitting the absorbance versus time data to a first-order exponential decay.

  • pKa Calculation: The rate of the reaction is dependent on the concentration of the enolate, which is in equilibrium with the ketone and hydroxide ions. By analyzing the dependence of the observed rate constant on the hydroxide ion concentration, the equilibrium constant for enolate formation, and subsequently the pKa of the acetophenone, can be calculated. The rate of the diffusion-controlled reaction between the enolate and hypochlorous acid is assumed to be constant.

General Protocol for a Base-Catalyzed Aldol Condensation

This protocol provides a general framework for comparing the reactivity of different substituted acetophenones in an aldol condensation.

Materials:

  • Substituted acetophenone

  • Aldehyde (e.g., benzaldehyde)

  • Base catalyst (e.g., sodium hydroxide, potassium carbonate)

  • Solvent (e.g., ethanol, methanol)

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve the substituted acetophenone (1.0 eq) and the aldehyde (1.0 eq) in the chosen solvent.

  • Initiation: Add the base catalyst (e.g., 0.1-0.5 eq) to the solution at a controlled temperature (e.g., room temperature).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Workup and Isolation: Once the reaction is complete, neutralize the catalyst with a dilute acid (e.g., HCl). Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.

  • Purification and Characterization: Purify the crude product by recrystallization or column chromatography. Characterize the final product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR).

By keeping the reaction conditions (concentrations, temperature, catalyst loading) constant and varying the substituted acetophenone, a direct comparison of their relative reactivities can be made by observing the time required for the reaction to reach completion or by measuring the initial reaction rates. It is expected that acetophenones with lower pKa values will react more rapidly.

Conclusion

The pKa values of substituted acetophenones provide a robust framework for predicting their reactivity in a variety of chemical transformations that proceed through an enolate intermediate. By understanding the electronic influence of substituents on the acidity of the α-protons, researchers can make informed decisions in the design and optimization of synthetic routes. The experimental data and protocols presented in this guide offer a practical basis for leveraging these fundamental principles in the laboratory, ultimately enabling more efficient and predictable chemical synthesis.

References

A Researcher's Guide to the Biological Activity Screening of 2',6'-Dichloro-3'-fluoroacetophenone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the biological activity screening of 2',6'-dichloro-3'-fluoroacetophenone analogs. While direct comparative studies on a series of these specific analogs are not extensively available in the public domain, this document outlines the established potential of the parent compound and the standard methodologies for evaluating the biological activities of its derivatives. This compound serves as a versatile intermediate in the synthesis of various pharmaceutical and agrochemical agents, including those with potential anti-inflammatory, analgesic, and anticancer properties.[1][2][3] The strategic placement of dichloro and fluoro substituents on the acetophenone scaffold provides a unique starting point for developing novel therapeutic agents.[1][2]

Potential Biological Activities and Data Presentation

Analogs of this compound are promising candidates for screening against a variety of biological targets due to the known activities of halogenated aromatic compounds.[4][5] Potential activities to investigate include anticancer and antimicrobial effects. The following table is a template for summarizing quantitative data from such screening experiments.

Table 1: Template for Summarizing In Vitro Biological Activity of this compound Analogs

Compound IDStructure/ModificationAnticancer Activity (IC50 in µM)¹Antimicrobial Activity (MIC in µg/mL)²
Analog 1 R = -OH
Analog 2 R = -NH2
Analog 3 R = -CH3
Control Doxorubicin / Ciprofloxacin

¹IC50 (Inhibitory Concentration 50%) is the concentration of a drug that is required for 50% inhibition in vitro. ²MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. The following are standard protocols for assessing the anticancer and antimicrobial activities applicable to this compound analogs.

Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[6]

Protocol:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The test compounds (analogs of this compound) are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these concentrations and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][8][9]

Protocol:

  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[10]

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 35-37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[9]

Visualizing Experimental Workflows

The following diagrams illustrate the general workflows for the described biological activity screening protocols.

anticancer_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Culture Cancer Cells seed_plate Seed 96-Well Plates cell_culture->seed_plate treat_cells Treat Cells with Compounds seed_plate->treat_cells prepare_compounds Prepare Compound Dilutions prepare_compounds->treat_cells incubate_cells Incubate for 48-72h treat_cells->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for Anticancer Activity Screening using MTT Assay.

antimicrobial_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prepare_inoculum Prepare Standardized Inoculum inoculate_plate Inoculate Microtiter Plate prepare_inoculum->inoculate_plate serial_dilution Serially Dilute Compounds serial_dilution->inoculate_plate incubate_plate Incubate for 18-24h inoculate_plate->incubate_plate visual_inspection Visually Inspect for Growth incubate_plate->visual_inspection determine_mic Determine MIC visual_inspection->determine_mic

Caption: Workflow for Antimicrobial Susceptibility Testing via Broth Microdilution.

References

comparison of catalysts for Suzuki coupling of halogenated acetophenones

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Catalysts for the Suzuki Coupling of Halogenated Acetophenones

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] For researchers and professionals in drug development and materials science, the synthesis of substituted acetophenones via this method is of particular interest, as these motifs are core structures in many pharmaceuticals and functional materials.

The choice of the halogen on the acetophenone (Cl, Br, I) significantly impacts the reaction's success, with reactivity generally following the order I > Br > Cl. While iodo- and bromoacetophenones are relatively reactive, the coupling of the more cost-effective and abundant chloroacetophenones presents a significant challenge, necessitating highly active catalyst systems.[2] This guide provides a comparative analysis of common palladium-based catalyst systems for the Suzuki coupling of halogenated acetophenones, supported by experimental data to aid in catalyst selection and optimization.

The Suzuki-Miyaura Catalytic Cycle

The efficacy of the Suzuki coupling hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The generally accepted mechanism involves three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[3][4] The choice of ligand is critical as it influences the rates of these steps, particularly the challenging oxidative addition of aryl chlorides.

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add Ar-X pd2_complex Ar-Pd(II)L₂-X transmetalation Transmetalation pd2_complex->transmetalation R-B(OR')₂ (Base) transmetalation_complex Ar-Pd(II)L₂-R reductive_elim Reductive Elimination transmetalation_complex->reductive_elim product_complex Ar-R-Pd(0)L₂ center_node reductive_elim->pd0 Ar-R oxidative_add->pd2_complex transmetalation->transmetalation_complex

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Performance Comparison of Catalyst Systems

The selection of an optimal catalyst system depends heavily on the halogenated acetophenone substrate. Modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands or N-Heterocyclic Carbenes (NHCs), have largely superseded traditional catalysts like Pd(PPh₃)₄, especially for less reactive aryl chlorides.[1]

Suzuki Coupling of Bromoacetophenones

Bromoacetophenones are common substrates that couple efficiently with a variety of catalyst systems. Both homogeneous and heterogeneous catalysts have demonstrated high efficacy.

Catalyst SystemAcetophenone SubstrateArylboronic AcidBaseSolventTemp (°C)Time (h)Yield (%)Reference
Magnetic Pd(II)-N₂O₂4-BromoacetophenonePhenylboronic acidNa₂CO₃DMA1402494[5]
Pyridine-Pd(II) Complex4-BromoacetophenonePhenylboronic acidK₂CO₃Water1000.594[6]
Pd-GAP Complex4-BromoacetophenonePhenylboronic acidK₃PO₄THF/H₂O701699[7]
Pd(OAc)₂ / P(t-Bu)₃4-BromoacetophenonePhenylboronic acidK₃PO₄DioxaneRT298[8]
Suzuki Coupling of Chloroacetophenones

The coupling of chloroacetophenones is a benchmark for catalyst activity due to the strength of the C-Cl bond. Success in this area typically requires advanced catalyst systems. Bulky, electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos), are renowned for facilitating these challenging transformations.

Catalyst SystemAcetophenone SubstrateArylboronic AcidBaseSolventTemp (°C)Time (h)Yield (%)Reference
((CH₃)₃SiC₆H₄PPh₂)₂PdCl₂4-ChloroacetophenonePhenylboronic acidNa₂CO₃Dioxane90~20>95[9]
Pd(II)-Benzimidazole Complex4-ChloroacetophenonePhenylboronic acidK₂CO₃Water100287[10]
Pd(OAc)₂ / SPhos4-ChloroacetophenonePhenylboronic acidK₃PO₄Toluene1001898[8]
XPhos Pd G3 Precatalyst4-ChloroacetophenoneUnstable Boronic Acids--RT - 400.5High

Experimental Protocols & Workflow

Executing a successful Suzuki coupling reaction requires careful attention to inert atmosphere techniques and reagent purity. Below is a generalized workflow for catalyst screening and two representative experimental protocols.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_analysis Workup & Analysis r1 Dry glassware under vacuum or in oven r2 Add Pd source & Ligand (if needed) r1->r2 r3 Add Aryl Halide, Boronic Acid, & Base r2->r3 r4 Purge vessel with inert gas (Ar or N₂) r3->r4 r5 Add degassed solvent via syringe r4->r5 rxn Heat to desired temperature with stirring r5->rxn a1 Cool to RT & Quench reaction rxn->a1 a2 Liquid-liquid extraction a1->a2 a3 Dry organic layer & concentrate a2->a3 a4 Purify by column chromatography a3->a4 a5 Characterize product (NMR, MS) & calculate yield a4->a5

Caption: A generalized experimental workflow for a Suzuki coupling reaction.

Protocol 1: Homogeneous Coupling of 4-Chloroacetophenone using Pd(OAc)₂/SPhos

This protocol is representative of modern catalyst systems for challenging aryl chlorides.

  • Catalyst Pre-formation: To an oven-dried Schlenk tube under an argon atmosphere, add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Reagent Addition: To this mixture, add 4-chloroacetophenone (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).

  • Solvent Addition: Add 5 mL of degassed toluene to the flask via syringe.

  • Reaction: The reaction vessel is sealed and the mixture is heated to 100 °C in an oil bath and stirred for the required time (typically 12-24 hours), while monitoring by TLC or GC-MS.

  • Workup: After cooling to room temperature, the reaction is diluted with ethyl acetate and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired biaryl acetophenone.

Protocol 2: Heterogeneous Coupling of 4-Bromoacetophenone using a Magnetic Supported Catalyst[7]

This protocol highlights the use of a recyclable, heterogeneous catalyst.

  • Reaction Setup: In a round-bottom flask, combine 4-bromoacetophenone (1.0 mmol), phenylboronic acid (1.5 mmol), sodium carbonate (Na₂CO₃, 2.0 mmol), and the magnetic supported palladium catalyst (0.25 mol%).[5]

  • Solvent Addition: Add 5 mL of N,N-dimethylacetamide (DMA).

  • Reaction: The mixture is heated to 140 °C and stirred for 24 hours.[5]

  • Catalyst Recovery: After the reaction is complete, the flask is cooled to room temperature. The magnetic catalyst is separated from the reaction mixture using an external magnet. The supernatant liquid is decanted.

  • Product Isolation: The solvent is removed from the supernatant under reduced pressure, and the residue is subjected to an appropriate workup (e.g., extraction) and purification to isolate the product.

  • Catalyst Reuse: The recovered magnetic catalyst can be washed with a suitable solvent, dried, and reused for subsequent reaction cycles.[5]

Conclusion

The Suzuki-Miyaura coupling of halogenated acetophenones is a highly versatile reaction, with the choice of catalyst being paramount to its success. For more reactive substrates like bromoacetophenones , a wide range of catalysts, including simple palladium salts with phosphine ligands and recoverable heterogeneous systems, provide excellent yields under various conditions.[5][6][7]

However, for the coupling of industrially preferred chloroacetophenones , catalyst performance is a key differentiator. High activity requires catalyst systems specifically designed to overcome the challenge of C-Cl bond activation. Here, palladium precatalysts combined with bulky, electron-donating biaryl phosphine ligands (e.g., Buchwald's SPhos and XPhos) or highly stable palladacycles are the state-of-the-art, often providing near-quantitative yields under manageable conditions.[8][9] The continued development of such advanced catalytic systems is crucial for enabling efficient, cost-effective, and sustainable syntheses for the pharmaceutical and materials science industries.

References

A Comparative Guide to Assessing the Enantiomeric Excess of 1-(2,6-dichloro-3-fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric excess (ee) is a critical step in ensuring the efficacy and safety of chiral molecules such as 1-(2,6-dichloro-3-fluorophenyl)ethanol. This guide provides an objective comparison of key analytical techniques for this purpose, supported by representative experimental data and detailed protocols to aid in method selection and implementation. The primary methods discussed are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Quantitative Performance Comparison

The selection of an analytical technique for ee determination depends on factors including required accuracy, sample throughput, and available instrumentation. The following table summarizes typical performance metrics for the separation of enantiomers of 1-(2,6-dichloro-3-fluorophenyl)ethanol and structurally similar aromatic alcohols.

Method Technique Chiral Selector/Stationary Phase Typical Mobile Phase/Carrier Gas (R)-enantiomer Retention Time (min) (S)-enantiomer Retention Time (min) Separation Factor (α) Resolution (Rs)
Chromatography Chiral HPLCCellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD-H)n-Hexane / 2-Propanol (90:10, v/v)12.514.81.22> 2.0
Chiral HPLCAmylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD-H)n-Hexane / Ethanol (95:5, v/v)10.211.51.15> 1.8
Chiral GCDerivatized β-cyclodextrin (e.g., Chirasil-DEX CB)Helium15.215.91.05> 1.7
Spectroscopy ¹H NMR(R)-(-)-Mandelic Acid (Chiral Solvating Agent)CDCl₃N/AN/AN/AΔΔδ ≈ 0.05 ppm

Note: The data presented are representative values based on separations of similar halogenated phenyl ethanol compounds and serve as a baseline for method development. Actual values will vary based on specific instrumentation and experimental conditions.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a robust and widely used method for the direct separation of enantiomers.[1] Polysaccharide-based chiral stationary phases (CSPs) are particularly effective for a broad range of compounds, including aromatic alcohols.[2][3]

Protocol:

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.

  • Column: Chiralcel® OD-H (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic mixture of n-Hexane and 2-Propanol (90:10, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve approximately 1 mg of the analyte in 1 mL of the mobile phase.

  • Injection Volume: 10 µL.

  • Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100. A resolution of ≥ 1.5 indicates baseline separation.[4]

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation of volatile and thermally stable enantiomers.[5] Derivatized cyclodextrins are common chiral selectors used in capillary GC columns.[6]

Protocol:

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or mass spectrometer (MS), a split/splitless injector, and a capillary column.

  • Column: Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 180°C at 5°C/min.

  • Detector Temperature: 270°C (FID).

  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of a suitable solvent like dichloromethane. Derivatization to a more volatile ester or ether may improve peak shape and resolution.

  • Injection: 1 µL with a split ratio of 50:1.

  • Data Analysis: Enantiomeric excess is calculated from the integrated peak areas of the enantiomers, similar to the HPLC method.

¹H NMR Spectroscopy with a Chiral Solvating Agent (CSA)

NMR spectroscopy can determine enantiomeric excess by using a chiral solvating agent to induce a chemical shift difference between the signals of the two enantiomers.[7][8] This method is non-destructive and can be relatively fast.

Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Chiral Solvating Agent (CSA): (R)-(-)-Mandelic Acid.

  • Solvent: Chloroform-d (CDCl₃).

  • Sample Preparation:

    • Dissolve ~5-10 mg of the analyte, 1-(2,6-dichloro-3-fluorophenyl)ethanol, in 0.6 mL of CDCl₃ in an NMR tube.

    • Acquire a standard ¹H NMR spectrum.

    • Add 1.0 to 1.5 equivalents of the CSA to the NMR tube.

    • Gently mix the sample to ensure dissolution and complex formation.

  • Data Acquisition: Acquire a ¹H NMR spectrum of the mixture.

  • Data Analysis:

    • Identify a proton signal of the analyte that shows clear splitting into two distinct signals in the presence of the CSA (e.g., the methine proton -CHOH).

    • Integrate the two separated signals.

    • Calculate the enantiomeric excess from the ratio of the integrals: ee (%) = [|Integral₁ - Integral₂| / (Integral₁ + Integral₂)] x 100.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for selecting and applying a method for the determination of enantiomeric excess.

G cluster_0 Phase 1: Method Development & Screening cluster_1 Phase 2: Optimization & Analysis cluster_2 Phase 3: Data Evaluation start Racemic Analyte Sample 1-(2,6-dichloro-3-fluorophenyl)ethanol screen Screen Primary Methods start->screen hplc Chiral HPLC screen->hplc Volatility? Low Thermal Stability? Unknown gc Chiral GC screen->gc Volatility? High Thermal Stability? Good nmr Chiral NMR screen->nmr Need for non-destructive, rapid analysis? opt_hplc Optimize HPLC (CSP, Mobile Phase) hplc->opt_hplc opt_gc Optimize GC (CSP, Temp. Program) gc->opt_gc opt_nmr Select CSA/Solvent nmr->opt_nmr analysis Analyze Enantioenriched Sample opt_hplc->analysis opt_gc->analysis opt_nmr->analysis data Calculate ee% analysis->data report Final Report data->report

References

The Versatility of 2',6'-Dichloro-3'-fluoroacetophenone in Chemical Synthesis: A Comparative Review

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the successful and efficient synthesis of target molecules. 2',6'-Dichloro-3'-fluoroacetophenone has emerged as a highly versatile intermediate, offering multiple reaction pathways to valuable chemical entities. This guide provides a comparative analysis of its key applications, supported by experimental data and detailed protocols, to aid in the evaluation of its synthetic utility.

This compound is a substituted aromatic ketone that serves as a cornerstone in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals.[1] Its chemical reactivity, dictated by the ketone functional group and the specific halogenation pattern on the phenyl ring, allows for a range of transformations, including reduction, oxidation, and carbon-carbon bond formation. This review delves into the primary synthetic applications of this compound, presenting a comparative overview of reaction conditions, yields, and, where available, alternative synthetic strategies.

Asymmetric Reduction to (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol: A Gateway to Crizotinib

One of the most significant applications of this compound is its asymmetric reduction to the chiral alcohol, (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol. This alcohol is a key intermediate in the synthesis of Crizotinib, a potent anaplastic lymphoma kinase (ALK) and c-Met inhibitor used in cancer therapy.[2][3] The high enantioselectivity of this reduction is crucial for the efficacy of the final drug product.

Several catalytic systems have been developed for this transformation, with asymmetric transfer hydrogenation being a particularly effective method.[4][5]

Table 1: Asymmetric Transfer Hydrogenation of this compound

CatalystHydrogen DonorBaseSolventTemp. (°C)Time (h)Yield (%)Enantiomeric Excess (ee %)Reference
RuCl(p-cymene)[(S,S)-Ts-DPEN]Isopropanolt-BuOKIsopropanol402110098.5[2]
[MX2((S)-a)((R,R)-b)]H2 (gas)VariousVarious50-80>5High>98[2]
Experimental Protocol: Asymmetric Transfer Hydrogenation

The following protocol is a representative example of the asymmetric transfer hydrogenation of this compound.[2]

Materials:

  • This compound

  • RuCl(p-cymene)[(S,S)-Ts-DPEN] (catalyst)

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous isopropanol

  • Hydrogen gas

  • Autoclave reactor

Procedure:

  • To an autoclave reactor under an inert atmosphere (e.g., argon), add the chiral ruthenium catalyst and potassium tert-butoxide.

  • Introduce a solution of this compound in anhydrous isopropanol.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10 atm).

  • Heat the reaction mixture to the specified temperature (e.g., 40°C) and stir for the required duration (e.g., 21 hours).

  • Monitor the reaction progress by analytical techniques such as TLC or HPLC.

  • Upon completion, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • The product, (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol, can be isolated and purified using standard laboratory techniques such as column chromatography.

G acetophenone 2',6'-Dichloro-3'- fluoroacetophenone alcohol (S)-1-(2,6-dichloro-3- fluorophenyl)ethanol acetophenone->alcohol Asymmetric Reduction catalyst Chiral Ruthenium Catalyst catalyst->alcohol h_donor Hydrogen Donor (Isopropanol or H2) h_donor->alcohol crizotinib Crizotinib alcohol->crizotinib Multi-step Synthesis

Caption: Synthetic pathway from this compound to Crizotinib.

Conversion to 2,6-dichloro-3-fluorobenzonitrile: A Versatile Nitrile Intermediate

This compound can be efficiently converted into 2,6-dichloro-3-fluorobenzonitrile, another important intermediate in the synthesis of pharmaceuticals and agrochemicals.[6] A patented method involves a two-step process starting with the chlorination of the acetophenone.[7]

Table 2: Synthesis of 2,6-dichloro-3-fluorobenzonitrile from this compound

StepReactionReagentsSolventTemp. (°C)Time (h)Yield (%)Reference
1ChlorinationCl2, NaOAcGlacial Acetic Acid70-903-497-98[7]
2Ammonolysis & DehydrationNH3, then (Cl3CO)2COOrganic Solvent0-802-885-92[7]
Experimental Protocol: Synthesis of 2,6-dichloro-3-fluorobenzonitrile

The following is a summary of the patented two-step synthesis.[7]

Step 1: Synthesis of α,α,α,2,6-pentachloro-3-fluoroacetophenone

  • In a reaction vessel, dissolve this compound in glacial acetic acid.

  • Heat the solution to 70-90°C and bubble chlorine gas through the mixture for 2-3 hours.

  • Add anhydrous sodium acetate and continue the chlorination for another hour.

  • After cooling, remove excess chlorine and the solvent. The crude product is obtained in high yield (97-98%).

Step 2: Synthesis of 2,6-dichloro-3-fluorobenzonitrile

  • The crude α,α,α,2,6-pentachloro-3-fluoroacetophenone is dissolved in an organic solvent and saturated with ammonia gas to form 2,6-dichloro-3-fluorobenzamide.

  • The benzamide is then treated with bis(trichloromethyl) carbonate in the presence of an organic amine catalyst at 0-80°C to yield 2,6-dichloro-3-fluorobenzonitrile.

  • The final product is purified by distillation or recrystallization, with reported yields between 85% and 92%.

G start 2',6'-Dichloro-3'- fluoroacetophenone intermediate1 α,α,α,2,6-Pentachloro-3- fluoroacetophenone start->intermediate1 Chlorination (Cl2) intermediate2 2,6-Dichloro-3- fluorobenzamide intermediate1->intermediate2 Ammonolysis (NH3) product 2,6-Dichloro-3- fluorobenzonitrile intermediate2->product Dehydration

Caption: Synthesis of 2,6-dichloro-3-fluorobenzonitrile.

Other Synthetic Transformations: A Comparative Outlook

Wittig Reaction: This reaction converts the ketone into an alkene. The general procedure involves the reaction of the acetophenone with a phosphorus ylide, typically generated in situ from a phosphonium salt and a base. The choice of ylide determines the substituent introduced at the double bond.[8][9]

Oxidation: Oxidation of the acetyl group can yield 2',6'-dichloro-3'-fluorobenzoic acid. Common oxidizing agents for this transformation include sodium hypochlorite (bleach) in what is known as the haloform reaction.[10]

Table 3: Comparison of Potential Synthetic Applications of this compound

ApplicationProduct TypeKey ReagentsPotential AdvantagesData Availability
Asymmetric ReductionChiral AlcoholChiral catalysts, H-donorHigh enantioselectivity, key for specific APIsHigh (Yields and ee% reported)
Conversion to NitrileBenzonitrileCl2, NH3, dehydrating agentAccess to versatile nitrile intermediateHigh (Yields reported in patents)
Wittig ReactionAlkenePhosphorus ylide, baseCarbon chain extension, C=C bond formationLow (General procedures available)
OxidationCarboxylic AcidOxidizing agent (e.g., NaOCl)Access to benzoic acid derivativesLow (General procedures available)

Alternative Synthetic Routes

For a comprehensive evaluation, it is crucial to consider alternative synthetic pathways to the key products derived from this compound.

  • Alternative to (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol: While asymmetric reduction of the acetophenone is a direct route, other methods such as enzymatic resolution of the racemic alcohol have also been reported.[2]

  • Alternative to 2,6-dichloro-3-fluorobenzonitrile: An alternative synthesis of a similar compound, 2,6-difluorobenzonitrile, starts from 2,6-dichlorobenzonitrile via a halogen exchange reaction, or from 3-chloro-2,6-difluorobenzonitrile via catalytic reduction.[11][12] These routes offer different starting points and may have varying cost and environmental impacts.

Conclusion

This compound stands out as a valuable and versatile building block in modern organic synthesis. Its utility is particularly pronounced in the preparation of chiral intermediates for high-value pharmaceutical compounds like Crizotinib, where asymmetric reduction provides a direct and efficient route. Furthermore, its conversion to 2,6-dichloro-3-fluorobenzonitrile opens up another avenue for the synthesis of complex molecules.

While detailed experimental data for some transformations like the Wittig reaction and direct oxidation are yet to be widely published, the established reactivity of the acetophenone functional group suggests that these are viable synthetic options. The choice of utilizing this compound will ultimately depend on a comparative analysis of reaction efficiency, cost of starting materials, and the specific requirements of the target molecule. This guide provides a foundational dataset to inform such decisions for researchers and professionals in the field of chemical and pharmaceutical development.

References

Safety Operating Guide

Proper Disposal of 2',6'-Dichloro-3'-fluoroacetophenone: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2',6'-Dichloro-3'-fluoroacetophenone, a halogenated organic compound, is crucial for ensuring laboratory safety and environmental protection. Due to its hazardous properties, including acute oral toxicity, this chemical cannot be disposed of through standard waste streams like trash or sewer systems.[1][2][3] Adherence to hazardous waste regulations is mandatory.[1]

Immediate Safety and Handling Precautions

Before handling this compound, it is essential to wear appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, chemical-resistant gloves, and a lab coat.[3][4] All handling should be conducted in a well-ventilated area or a chemical fume hood to prevent inhalation of vapors.[4]

Step-by-Step Disposal Protocol

Step 1: Waste Classification

This compound is classified as a halogenated organic waste .[4][5] This classification is due to the presence of chlorine and fluorine atoms in its molecular structure.[3] It must be segregated from non-halogenated organic waste, aqueous waste, and solid waste streams to ensure proper treatment and disposal.[6][7][8]

Step 2: Waste Collection and Storage

  • Select the Correct Container: Use a designated, chemically compatible container specifically labeled for "Halogenated Organic Waste".[5][9] The container must be in good condition, free from leaks or damage, and have a secure, leak-proof closure.[1]

  • Labeling: The waste container must be clearly marked with the words "Hazardous Waste" as soon as the first drop of waste is added.[7] The label should also include the full chemical name, "this compound," and an accurate record of its constituents and their approximate concentrations.[5][10]

  • Segregation: Do not mix this waste with incompatible materials such as strong acids, bases, or oxidizers.[6][7] Keep halogenated and non-halogenated solvent wastes separate.[7][8]

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be a well-ventilated location, such as a safety cabinet or fume hood, with secondary containment to catch any potential leaks.[1][8] Do not fill the container beyond 90% of its capacity to allow for expansion.[9]

Step 3: Arranging for Disposal

  • Contact EH&S: Once the waste container is full or has been stored for the maximum allowed time (typically up to 3 months), contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for pickup.[8][11]

  • Documentation: Ensure all required waste generation documentation is completed accurately.[1]

Step 4: Spill and Decontamination Procedures

  • Spill Cleanup: In the event of a spill, the spilled chemical and any materials used for cleanup (e.g., absorbent pads, contaminated gloves) must also be treated as hazardous waste.[10] These materials should be collected and placed in the designated halogenated organic waste container.

  • Empty Container Disposal: An "empty" container that held this compound may still be considered hazardous. To render it non-hazardous, it must be triple-rinsed with a suitable solvent. The rinsate from this process is considered hazardous and must be collected and disposed of as halogenated organic waste.[6][10] After triple-rinsing, deface the original labels before disposing of the container as regular trash.[10]

Chemical and Hazard Profile

The following table summarizes key data for this compound, which is essential for proper waste documentation.

PropertyValueSource
CAS Number 290835-85-7[3][12]
Molecular Formula C₈H₅Cl₂FO[3][12]
Physical State Liquid[13][14]
Hazard Classifications Acute Toxicity 3 (Oral)[3]
GHS Pictogram GHS06 (Skull and Crossbones)[3]
Signal Word Danger[3]
Hazard Statements H301 (Toxic if swallowed)[3]
Disposal Method Incineration at a regulated hazardous waste facility[4][5][11]

Disposal Workflow

The logical flow for the proper disposal of this compound is outlined in the diagram below.

G cluster_start Start: Chemical Waste Generation cluster_assessment Hazard Assessment & Classification cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Generate this compound Waste is_halogenated Is the waste a halogenated organic compound? start->is_halogenated collect_halogenated Collect in a labeled 'Halogenated Organic Waste' container. is_halogenated->collect_halogenated Yes collect_other Follow disposal protocol for other waste types (e.g., non-halogenated). is_halogenated->collect_other No storage Store sealed container in a designated Satellite Accumulation Area. (Max 90% full) collect_halogenated->storage disposal Arrange pickup by EH&S or licensed waste contractor for incineration. storage->disposal

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 2',6'-Dichloro-3'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of 2',6'-Dichloro-3'-fluoroacetophenone, a halogenated aromatic ketone. Adherence to these procedures is critical for minimizing risks and ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as an acute oral toxin and causes skin and serious eye irritation.[1][2] Appropriate personal protective equipment is the first line of defense against exposure.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shield.Protects against splashes and potential vapors that can cause serious eye irritation.
Hand Protection Viton® or Butyl rubber gloves. A double-gloving approach (e.g., nitrile inner glove with a Viton® or butyl outer glove) is recommended for enhanced protection.Halogenated aromatic compounds can penetrate standard disposable gloves. Viton® and butyl rubber offer superior resistance to these types of chemicals.[3][4]
Body Protection A chemically resistant lab coat, worn fully buttoned.Provides a barrier against accidental spills and splashes.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is necessary if working outside of a certified chemical fume hood or if there is a risk of aerosol generation.Protects against the inhalation of harmful vapors.
Foot Protection Closed-toe shoes made of a non-porous material.Protects feet from spills.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for minimizing exposure and preventing accidents. The following workflow outlines the necessary steps for safe handling.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_materials Assemble All Necessary Materials prep_hood->prep_materials handle_weigh Weighing (if necessary) prep_materials->handle_weigh Proceed to Handling handle_transfer Transfer Chemical handle_reaction Perform Reaction/Procedure handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handle_reaction->cleanup_decontaminate Proceed to Post-Handling handle_weigh->handle_transfer cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Properly Remove and Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash start Waste Generated is_liquid Is the waste liquid? start->is_liquid is_solid Is the waste solid? is_liquid->is_solid No liquid_waste Collect in Halogenated Organic Liquid Waste Container is_liquid->liquid_waste Yes is_excess Is it unused chemical? is_solid->is_excess No solid_waste Collect in Halogenated Contaminated Solid Waste Container is_solid->solid_waste Yes excess_chemical Collect in Original or Compatible Labeled Container is_excess->excess_chemical Yes end Arrange for Hazardous Waste Pickup is_excess->end No liquid_waste->end solid_waste->end excess_chemical->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2',6'-Dichloro-3'-fluoroacetophenone
Reactant of Route 2
Reactant of Route 2
2',6'-Dichloro-3'-fluoroacetophenone

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.